molecular formula C15H15N5O4 B087552 Etofylline nicotinate CAS No. 13425-39-3

Etofylline nicotinate

Número de catálogo: B087552
Número CAS: 13425-39-3
Peso molecular: 329.31 g/mol
Clave InChI: ZWIAODBBEZGVPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etofylline nicotinate is an oxopurine.
This compound, a theophylline derivative, is a drug that causes vasodilation and relaxation of smooth muscle.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-18-12-11(13(21)19(2)15(18)23)20(9-17-12)6-7-24-14(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIAODBBEZGVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158609
Record name Etofylline nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-39-3
Record name 3-Pyridinecarboxylic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofylline nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofylline nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etofylline nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFYLLINE NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN6D1V68DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etofylline Nicotinate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614) is a synthetic compound that combines the xanthine (B1682287) derivative etofylline with nicotinic acid. This technical guide provides a comprehensive overview of its in vitro mechanism of action, drawing upon the established pharmacological profiles of its constituent components. While direct in vitro studies on the combined molecule are limited in publicly accessible literature, a robust understanding of its core mechanisms can be elucidated by examining the individual actions of etofylline and nicotinic acid. This guide details the key signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions, offering a foundational resource for researchers in pharmacology and drug development.

Core Mechanisms of Action: A Dual-Component Hypothesis

The in vitro mechanism of action of etofylline nicotinate is best understood as a synergistic or additive effect of its two bioactive components: etofylline and nicotinic acid. It is hypothesized that the compound, upon hydrolysis or as a whole, engages with distinct cellular targets, leading to a multi-faceted pharmacological profile.

  • Etofylline Component: As a derivative of theophylline (B1681296), etofylline is presumed to act primarily as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine (B11128) receptors.

  • Nicotinic Acid (Niacin) Component: This component is known to be an agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

These dual actions are central to the vasodilatory and potential anti-inflammatory effects observed with this drug.

The Etofylline Moiety: Modulating Cyclic Nucleotide Signaling

The etofylline component of the molecule is structurally related to theophylline, a well-characterized methylxanthine. Its primary mechanisms of action in vitro are:

Phosphodiesterase (PDE) Inhibition

Etofylline is expected to inhibit various PDE isoenzymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, triggering downstream signaling cascades.

  • Increased cAMP: Leads to the activation of Protein Kinase A (PKA), which in vascular smooth muscle cells, results in the phosphorylation of proteins that promote muscle relaxation and vasodilation.

  • Increased cGMP: Activates Protein Kinase G (PKG), which also contributes to smooth muscle relaxation through various mechanisms, including the reduction of intracellular calcium levels.

Table 1: Theophylline Phosphodiesterase Inhibition Data

PDE IsozymeIC50 (µM)Cell/Tissue TypeReference
Various~50Human Eosinophils[1]

Note: This data is for theophylline and serves as a proxy for the expected activity of etofylline.

Adenosine Receptor Antagonism

Theophylline and its derivatives are known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3). Adenosine, a purine (B94841) nucleoside, plays a crucial role in various physiological processes, including vasodilation and inflammation. By blocking these receptors, etofylline can modulate these effects. For instance, antagonism of A1 receptors in vascular smooth muscle can contribute to vasodilation.

Table 2: Theophylline Binding Affinity (Ki) for Adenosine Receptors

Receptor SubtypeKi (nM)SpeciesReference
Adenosine A18500Rat[2]
Adenosine A2A1710Human[2]

Note: This data is for theophylline and serves as a proxy for the expected binding affinity of etofylline.

Signaling Pathway for Etofylline Component

Etofylline_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etofylline Etofylline Adenosine_Receptor Adenosine Receptor Etofylline->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Etofylline->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Adenosine_Receptor->Adenylyl_Cyclase Modulates AMP AMP PDE->AMP Hydrolyzes GMP GMP PDE->GMP Hydrolyzes ATP ATP ATP->Adenylyl_Cyclase GTP GTP Guanylyl_Cyclase Guanylyl Cyclase GTP->Guanylyl_Cyclase cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP cGMP cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Adenylyl_Cyclase->cAMP Guanylyl_Cyclase->cGMP

Caption: Proposed signaling pathway for the etofylline component.

The Nicotinic Acid Moiety: GPR109A-Mediated Effects

Nicotinic acid is a well-established ligand for the GPR109A receptor, which is expressed on various cell types, including adipocytes and immune cells such as macrophages and neutrophils.

GPR109A Receptor Activation

Activation of the Gi-coupled GPR109A receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels in cells expressing this receptor.[3] This mechanism is particularly relevant to the anti-lipolytic effects of niacin in adipocytes. However, in the context of vascular and inflammatory cells, other downstream effects are of greater importance.

Anti-inflammatory Effects

In vitro studies have shown that activation of GPR109A can lead to the suppression of inflammatory pathways. For instance, niacin has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.[4] This effect is thought to be mediated through GPR109A-dependent pathways that may involve the modulation of transcription factors like NF-κB.

Vascular Effects and Nitric Oxide Synthase (NOS)

The nicotinic acid component may also influence vascular tone through its effects on endothelial cells. While the direct effects of nicotinic acid on endothelial nitric oxide synthase (eNOS) are not fully elucidated, there is evidence to suggest that it can influence nitric oxide (NO) bioavailability, a key regulator of vasodilation.

Signaling Pathway for Nicotinic Acid Component

Nicotinic_Acid_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (e.g., Macrophage) cluster_intracellular Intracellular Space Nicotinic_Acid Nicotinic_Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Activates Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) Gi_protein->Inflammatory_Pathways Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Inflammatory_Pathways->Cytokine_Release Leads to

Caption: Proposed signaling pathway for the nicotinic acid component.

Experimental Protocols

The following are generalized protocols for key in vitro experiments relevant to elucidating the mechanism of action of this compound.

Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the IC50 value of this compound for various PDE isoenzymes.

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoenzyme, which hydrolyzes a cyclic nucleotide substrate (cAMP or cGMP).

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant human PDE isoenzymes and a fluorescently or radioactively labeled cAMP or cGMP substrate are prepared in an appropriate assay buffer.

    • Compound Dilution: A serial dilution of this compound is prepared.

    • Incubation: The PDE enzyme, substrate, and various concentrations of the test compound are incubated together in a microplate.

    • Detection: The amount of hydrolyzed substrate is quantified. For fluorescent assays, a change in fluorescence polarization is measured. For radioactive assays, the product is separated from the substrate, and radioactivity is counted.

    • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor subtype.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing a high density of a specific human adenosine receptor subtype are prepared.

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor is used (e.g., [3H]DPCPX for A1 receptors).

    • Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated to allow for competitive binding.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • Data Analysis: The IC50 value (concentration of the compound that displaces 50% of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular cAMP/cGMP Measurement
  • Objective: To measure the effect of this compound on intracellular levels of cAMP and cGMP.

  • Principle: Cultured cells are treated with the test compound, and the resulting changes in intracellular cyclic nucleotide concentrations are quantified using methods like ELISA or FRET-based biosensors.

  • Methodology (ELISA-based):

    • Cell Culture: A suitable cell line (e.g., vascular smooth muscle cells, endothelial cells) is cultured in multi-well plates.

    • Treatment: Cells are pre-treated with a PDE inhibitor (to prevent cyclic nucleotide degradation) and then stimulated with an appropriate agonist in the presence or absence of this compound.

    • Cell Lysis: The cells are lysed to release intracellular contents.

    • Quantification: The concentration of cAMP or cGMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The measured concentrations are normalized to the total protein content of the cell lysate.

In Vitro Anti-Inflammatory Assay (Cytokine Release)
  • Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.

  • Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated to produce cytokines in the presence of the test compound, and the cytokine levels in the supernatant are measured.

  • Methodology:

    • Cell Isolation and Culture: Primary immune cells are isolated from blood or a relevant cell line is cultured.

    • Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound.

    • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

    • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA or a multiplex bead-based assay.

    • Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the stimulated control.

Experimental Workflow Overview

Experimental_Workflow cluster_pde PDE Inhibition Assay cluster_adenosine Adenosine Receptor Binding Assay cluster_camp cAMP/cGMP Measurement Assay cluster_inflammation Anti-Inflammatory Assay pde1 Prepare Recombinant PDE Enzyme & Substrate pde2 Incubate with This compound pde1->pde2 pde3 Quantify Hydrolyzed Substrate pde2->pde3 pde4 Calculate IC50 pde3->pde4 ad1 Prepare Receptor-Expressing Cell Membranes ad2 Incubate with Radioligand & this compound ad1->ad2 ad3 Separate Bound & Free Ligand ad2->ad3 ad4 Quantify Radioactivity ad3->ad4 ad5 Calculate Ki ad4->ad5 camp1 Culture Cells camp2 Treat with Etofylline Nicotinate & Stimulant camp1->camp2 camp3 Lyse Cells camp2->camp3 camp4 Quantify cAMP/cGMP (e.g., ELISA) camp3->camp4 camp5 Analyze Data camp4->camp5 inf1 Culture Immune Cells inf2 Stimulate with LPS & Treat with this compound inf1->inf2 inf3 Collect Supernatant inf2->inf3 inf4 Quantify Cytokines (e.g., ELISA) inf3->inf4 inf5 Determine Inhibition inf4->inf5

Caption: General experimental workflows for in vitro characterization.

Conclusion and Future Directions

The in vitro mechanism of action of this compound can be rationally inferred from the well-documented activities of its constituent parts, etofylline and nicotinic acid. The etofylline moiety likely contributes to vasodilation through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism, leading to increased intracellular cAMP and cGMP. The nicotinic acid component is expected to exert its effects, including potential anti-inflammatory actions, through the activation of the GPR109A receptor.

To provide a more definitive and comprehensive understanding of this compound's pharmacology, future in vitro research should focus on:

  • Direct Quantification: Determining the IC50 and Ki values of the intact this compound molecule for various PDE isoenzymes and adenosine receptor subtypes.

  • Cellular Assays with the Combined Molecule: Directly measuring the effects of this compound on cAMP and cGMP accumulation, cytokine release, and nitric oxide production in relevant cell types such as vascular smooth muscle cells, endothelial cells, and immune cells.

  • Hydrolysis Studies: Investigating the in vitro hydrolysis of this compound to determine the relative contributions of the intact molecule versus its separate components to the overall pharmacological effect.

This technical guide provides a solid framework for understanding the core in vitro mechanisms of this compound and serves as a roadmap for future research to further delineate its precise molecular interactions.

References

An In-depth Technical Guide to the Synthesis and Characterization of Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline nicotinate (B505614), a synthetic derivative of theophylline (B1681296) and nicotinic acid, is recognized for its vasodilatory properties. This technical guide provides a comprehensive overview of the synthesis and characterization of Etofylline nicotinate. While the primary focus remains on the parent compound due to a lack of extensive literature on its derivatives, this document outlines a probable synthetic pathway based on established chemical principles. It also compiles available physicochemical and spectral data to aid in its characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and analysis of related compounds.

Introduction

This compound, chemically known as 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate, is a compound that combines the structural features of Etofylline (a hydroxyethyl (B10761427) derivative of theophylline) and nicotinic acid (Vitamin B3).[1] Theophylline and its derivatives are well-established as bronchodilators, while nicotinic acid is a known vasodilator. The combination of these two moieties in this compound results in a compound with potential applications in cardiovascular and respiratory therapies. This guide will detail the synthetic approach and characterization methods for this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The esterification reaction can be logically divided into two main steps:

  • Activation of Nicotinic Acid: Conversion of nicotinic acid to a more reactive species, typically an acid chloride (nicotinoyl chloride), to facilitate the esterification.

  • Esterification: The reaction of nicotinoyl chloride with the hydroxyl group of Etofylline to form the desired ester, this compound.

Synthesis_Workflow cluster_step1 Step 1: Activation of Nicotinic Acid cluster_step2 Step 2: Esterification Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Nicotinoyl_Chloride Reagent Etofylline_Nicotinate This compound Nicotinoyl_Chloride->Etofylline_Nicotinate Reaction Etofylline Etofylline (7-(2-hydroxyethyl)theophylline) Etofylline->Etofylline_Nicotinate Pyridine (B92270) Pyridine (Base) Pyridine->Etofylline_Nicotinate Catalyst/Solvent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound based on standard organic chemistry practices.

Step 1: Synthesis of Nicotinoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend nicotinic acid in an excess of thionyl chloride (SOCl₂). A suitable inert solvent such as toluene (B28343) can also be used.[2]

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude nicotinoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve Etofylline in a suitable anhydrous solvent, such as pyridine or a mixture of an inert solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base (e.g., triethylamine). The solution is cooled in an ice bath.

  • Reagent Addition: A solution of nicotinoyl chloride in the same anhydrous solvent is added dropwise to the cooled Etofylline solution with continuous stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or a dilute aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and HCl formed. The aqueous layer is then extracted with a suitable organic solvent (e.g., chloroform, ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following table summarizes the key physicochemical and spectral data.

Parameter Value Reference
Molecular Formula C₁₅H₁₅N₅O₄[1]
Molecular Weight 329.31 g/mol [1]
Appearance White crystalline solid
Melting Point 151-152 °C
Solubility Moderately soluble in hot water and ethanol
¹H NMR Predicted peaks corresponding to the protons of the theophylline and nicotinate moieties.
¹³C NMR Predicted peaks for the carbon atoms of both heterocyclic ring systems and the ester linkage.
IR (Infrared) Spectroscopy Characteristic absorption bands for C=O (ester and amide), C-O (ester), C=N, and aromatic C-H functional groups.
Mass Spectrometry (MS) Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight.

Signaling Pathways and Mechanism of Action

This compound is classified as a peripheral vasodilator.[1] The pharmacological effects are believed to be a composite of the actions of its constituent molecules, Etofylline and nicotinic acid.

  • Etofylline: As a derivative of theophylline, Etofylline likely acts as a non-selective phosphodiesterase (PDE) inhibitor. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediate smooth muscle relaxation, leading to bronchodilation and vasodilation.

  • Nicotinic Acid: Nicotinic acid is known to cause vasodilation, particularly in the upper body, an effect mediated by the activation of G protein-coupled receptors, leading to the release of prostaglandins (B1171923) such as prostacyclin (PGI₂) and prostaglandin (B15479496) D₂ (PGD₂).

The synergistic action of these two mechanisms is thought to contribute to the overall vasodilatory effect of this compound.

Signaling_Pathway cluster_etofylline Etofylline Pathway cluster_nicotinic Nicotinic Acid Pathway cluster_combined Combined Effect Etofylline Etofylline PDE Phosphodiesterase (PDE) Etofylline->PDE Inhibits cAMP Increased cAMP/cGMP PDE->cAMP Leads to Relaxation_E Smooth Muscle Relaxation (Vasodilation/Bronchodilation) cAMP->Relaxation_E Overall_Effect Overall Vasodilatory Effect Relaxation_E->Overall_Effect Nicotinic_Acid Nicotinic Acid GPCR G Protein-Coupled Receptors Nicotinic_Acid->GPCR Activates Prostaglandins Prostaglandin Release (PGI₂, PGD₂) GPCR->Prostaglandins Stimulates Relaxation_N Smooth Muscle Relaxation (Vasodilation) Prostaglandins->Relaxation_N Relaxation_N->Overall_Effect

Caption: Putative signaling pathways for this compound.

This compound Derivatives

An extensive review of the scientific literature did not yield significant information on the synthesis and characterization of specific derivatives of this compound. Research in this area appears to be limited. The development of derivatives could involve modifications at several positions, including:

  • Substitution on the pyridine ring of the nicotinoyl moiety.

  • Alteration of the ethyl linker between the theophylline and nicotinate groups.

  • Modification of the methyl groups on the xanthine (B1682287) core of theophylline.

Further research into such derivatives could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While the synthesis of its derivatives is not well-documented, the outlined protocols for the parent compound offer a solid foundation for further research and development in this area. The compiled characterization data and the proposed mechanism of action provide valuable resources for scientists and professionals in the pharmaceutical field. Future investigations into novel derivatives of this compound may unlock new therapeutic potentials.

References

Etofylline Nicotinate: An In-depth Technical Guide on its Phosphodiesterase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a compound combining the xanthine (B1682287) derivative etofylline with nicotinic acid, functions as a non-selective phosphodiesterase (PDE) inhibitor. This mechanism of action is central to its therapeutic effects, primarily vasodilation and bronchodilation. By inhibiting the enzymatic degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), etofylline nicotinate elevates the intracellular concentrations of these second messengers. This guide provides a detailed exploration of the molecular mechanisms, relevant signaling pathways, and experimental methodologies pertinent to understanding the pharmacodynamics of this compound.

Introduction

This compound is classified as a peripheral vasodilator.[1] Its therapeutic applications are rooted in its ability to relax smooth muscle, a process governed by the intracellular signaling cascades of cAMP and cGMP.[2] Phosphodiesterases are a superfamily of enzymes that hydrolyze these cyclic nucleotides, thereby terminating their signaling functions.[2] Non-selective inhibition of PDEs by agents like this compound leads to a sustained elevation of cAMP and cGMP, resulting in a broad range of physiological responses.[2]

Core Mechanism: Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the non-selective inhibition of phosphodiesterase enzymes.[2] This inhibition leads to an accumulation of intracellular cAMP and cGMP in various cell types, particularly in bronchial and vascular smooth muscle cells.[2]

The Etofylline and Nicotinate Moieties:

  • Etofylline: As a xanthine derivative, etofylline is the primary contributor to the phosphodiesterase inhibitory activity.[2] Xanthines, like theophylline, are known to be competitive non-selective PDE inhibitors.

  • Nicotinic Acid (Niacin): While nicotinic acid itself is not a direct PDE inhibitor, it contributes to the overall vasodilatory effect through other mechanisms, potentially involving prostaglandin (B15479496) release.

Signaling Pathways

The physiological effects of this compound are mediated through the cAMP and cGMP signaling pathways.

cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs by this compound leads to the accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets in smooth muscle cells, leading to muscle relaxation and in inflammatory cells, leading to a reduction in the release of inflammatory mediators.

cGMP Signaling Pathway

Similarly, inhibition of cGMP-degrading PDEs results in elevated cGMP levels. This activates Protein Kinase G (PKG), which mediates a cascade of events also culminating in smooth muscle relaxation.

Diagram 1: General cAMP and cGMP signaling pathways and inhibition by this compound.

Quantitative Data

TargetIC50 (µM)Comments
Theophylline
PDE1~1000Weak inhibition
PDE2>1000Negligible inhibition
PDE3~100Moderate inhibition
PDE4~100Moderate inhibition
PDE5~100Moderate inhibition

Table 1: Theophylline Phosphodiesterase Inhibition Profile. Note: These values are approximate and can vary depending on the specific assay conditions.

Second MessengerCell TypeGeneral Effects of Increased Levels
cAMP Smooth Muscle CellsRelaxation (Bronchodilation, Vasodilation)
Inflammatory CellsDecreased release of inflammatory mediators (e.g., histamine)
cGMP Smooth Muscle CellsRelaxation (Vasodilation)
PlateletsInhibition of aggregation

Table 2: General Effects of Increased Intracellular cAMP and cGMP.

Experimental Protocols

The following are generalized protocols for assessing the phosphodiesterase inhibitory activity of a compound like this compound.

In Vitro Phosphodiesterase Inhibition Assay

This assay directly measures the enzymatic activity of PDEs in the presence of an inhibitor.

5.1.1. Radiolabeled Method

Radiolabeled_PDE_Assay_Workflow start Start prepare Prepare Assay Components: - PDE Enzyme - Radiolabeled Substrate ([3H]-cAMP or [3H]-cGMP) - Test Compound (this compound) - Assay Buffer start->prepare incubate Incubate Components prepare->incubate stop_reaction Terminate Reaction (e.g., boiling) incubate->stop_reaction add_nuclease Add 5'-Nucleotidase (e.g., snake venom) stop_reaction->add_nuclease separate Separate Product and Substrate (e.g., anion exchange chromatography) add_nuclease->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Diagram 2: General workflow for a radiolabeled phosphodiesterase inhibition assay.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Reaction Mixture: In a microplate, combine the PDE enzyme, assay buffer, and the test compound.

  • Initiation: Add a radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP) to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction, often by boiling.

  • Conversion: Add a 5'-nucleotidase (e.g., from snake venom) to convert the product (e.g., AMP or GMP) to its corresponding nucleoside (e.g., adenosine or guanosine).

  • Separation: Separate the charged substrate from the uncharged product using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

5.1.2. Non-Radiolabeled Method (Fluorescence Polarization)

Methodology:

  • Reaction Setup: In a microplate, combine the PDE enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and serial dilutions of this compound.

  • Incubation: Incubate at room temperature for a specified time.

  • Detection: Add a binding agent that specifically binds to the hydrolyzed substrate (e.g., a phosphate-binding molecule).

  • Measurement: Read the fluorescence polarization of the wells. An increase in polarization indicates enzymatic activity (as the fluorescent product is bound by the larger binding agent), and inhibition of this increase indicates the activity of the test compound.

  • Analysis: Determine the IC50 value from the dose-response curve.

Cell-Based Assay for Intracellular cAMP/cGMP Levels

This type of assay measures the functional consequence of PDE inhibition in a cellular context.

Methodology:

  • Cell Culture: Plate cells (e.g., smooth muscle cells or a relevant cell line) in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an agent that increases cAMP (e.g., forskolin) or cGMP (e.g., a nitric oxide donor like sodium nitroprusside).

  • Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the concentration of cAMP or cGMP in the cell lysates using a commercially available ELISA or HTRF kit.

  • Analysis: Plot the intracellular cyclic nucleotide concentration against the concentration of this compound to determine the EC50 value.

Physiological Effects

The inhibition of PDEs and subsequent rise in cAMP and cGMP levels by this compound lead to several key physiological effects.

Physiological_Effects cluster_mechanism Mechanism cluster_effects Physiological Effects inhibition This compound Inhibits PDEs cAMP_increase ↑ Intracellular cAMP inhibition->cAMP_increase cGMP_increase ↑ Intracellular cGMP inhibition->cGMP_increase bronchodilation Bronchodilation cAMP_increase->bronchodilation vasodilation Vasodilation cAMP_increase->vasodilation anti_inflammatory Anti-inflammatory Effects cAMP_increase->anti_inflammatory cGMP_increase->vasodilation

Diagram 3: Logical relationship between PDE inhibition and physiological effects.

Conclusion

This compound exerts its therapeutic effects through the non-selective inhibition of phosphodiesterase enzymes, leading to an accumulation of intracellular cAMP and cGMP. This mechanism underlies its utility as a bronchodilator and vasodilator. While specific quantitative data for its inhibitory profile remains to be fully elucidated, the established pharmacology of related xanthine derivatives provides a strong basis for understanding its mechanism of action. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PDE inhibitors.

References

Adenosine Receptor Antagonism of Etofylline Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a xanthine (B1682287) derivative, is recognized for its vasodilatory and bronchodilatory properties. Its mechanism of action is multifaceted, involving the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. This technical guide provides an in-depth exploration of the adenosine receptor antagonism of etofylline nicotinate. Due to a lack of specific quantitative binding and functional data for this compound in publicly available literature, this guide leverages data from its parent compound, theophylline (B1681296), and other relevant xanthine derivatives to infer its pharmacological profile. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support further research and drug development efforts in this area.

Introduction to this compound and Adenosine Receptors

This compound is a chemical entity combining etofylline, a derivative of theophylline, with nicotinic acid.[1][2] Theophylline and other xanthines are known to exert their pharmacological effects, in part, by acting as antagonists at adenosine receptors.[3][4][5] Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] These receptors are ubiquitously expressed and are involved in cardiovascular, respiratory, inflammatory, and neurological functions.[6]

The primary signaling mechanisms of adenosine receptors involve the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.[8] Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8][9]

Etofylline, as a theophylline derivative, is presumed to share its antagonistic properties at these receptors, thereby blocking the physiological effects of adenosine.[3]

Quantitative Analysis of Adenosine Receptor Antagonism

Table 1: Comparative Binding Affinities (Ki) of Xanthine Derivatives for Human Adenosine Receptors

Compound A1 Receptor Ki (µM) A2A Receptor Ki (µM) A2B Receptor Ki (µM) A3 Receptor Ki (µM)
This compound Data not available Data not available Data not available Data not available
Theophylline ~10 - 30 ~25 - 50 ~15 - 35 Weak antagonist
Caffeine ~20 - 40 ~40 - 100 ~30 - 60 Weak antagonist

| 8-Phenyltheophylline | ~0.001 - 0.01 | ~0.1 - 1 | ~1 - 10 | ~10 - 100 |

Data is compiled from various sources and should be considered approximate due to variations in experimental conditions.

Table 2: Comparative Functional Antagonism (IC50) of Xanthine Derivatives

Compound Adenosine Receptor Subtype Assay Type IC50 (µM)
This compound A1, A2A, A2B, A3 cAMP Functional Assay Data not available
Theophylline A1 (antagonism of agonist-induced bradycardia) In vivo ~50 - 100 (plasma concentration)

| Theophylline | A2A (antagonism of agonist-induced vasodilation) | In vivo | ~50 - 100 (plasma concentration) |

Functional antagonism data is often context-dependent and varies significantly with the specific assay and tissue used.

Phosphodiesterase Inhibition: A Dual Mechanism of Action

In addition to adenosine receptor antagonism, etofylline and other xanthines are known to be non-selective inhibitors of phosphodiesterase (PDE) enzymes.[3][10] PDEs are responsible for the degradation of intracellular cyclic nucleotides, including cAMP.[3] By inhibiting PDEs, etofylline can lead to an accumulation of cAMP, which complements the effects of A2A and A2B receptor antagonism and opposes the effects of A1 and A3 receptor activation.[10]

Table 3: Phosphodiesterase (PDE) Inhibitory Activity of Theophylline

PDE Isozyme IC50 (µM)
PDE1 ~100 - 200
PDE2 > 1000
PDE3 ~50 - 150
PDE4 ~100 - 300

| PDE5 | ~50 - 150 |

Specific PDE inhibition data for this compound is not available. The data for theophylline indicates non-selective, moderate potency.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound interferes with the canonical G protein-mediated signaling cascades. The following diagrams illustrate these pathways.

Adenosine_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling Adenosine1 Adenosine A1R_A3R A1 / A3 Receptor Adenosine1->A1R_A3R Gi Gi/o Protein A1R_A3R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Produces ATP1 ATP ATP1->AC_inhib PKA_inhib PKA cAMP_dec->PKA_inhib Inhibits Response1 Cellular Response (e.g., ↓ Heart Rate) PKA_inhib->Response1 Etofylline1 Etofylline Nicotinate Etofylline1->A1R_A3R Antagonizes Adenosine2 Adenosine A2AR_A2BR A2A / A2B Receptor Adenosine2->A2AR_A2BR Gs Gs Protein A2AR_A2BR->Gs Activates AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc Produces ATP2 ATP ATP2->AC_act PKA_act PKA cAMP_inc->PKA_act Activates Response2 Cellular Response (e.g., Vasodilation) PKA_act->Response2 Etofylline2 Etofylline Nicotinate Etofylline2->A2AR_A2BR Antagonizes Radioligand_Binding_Workflow cluster_prep cluster_incubation cluster_filtration cluster_detection cluster_analysis prep 1. Preparation of Reagents incubation 2. Incubation prep->incubation filtration 3. Filtration and Washing incubation->filtration detection 4. Scintillation Counting filtration->detection analysis 5. Data Analysis detection->analysis membranes Cell Membranes with Adenosine Receptors radioligand Radioligand (e.g., [3H]DPCPX for A1) test_compound This compound (Serial Dilutions) incubation_mix Incubate membranes, radioligand, and test compound to reach equilibrium. filtration_step Rapidly filter through glass fiber filters to separate bound from free radioligand. Wash filters to remove unbound radioligand. detection_step Place filters in scintillation vials with cocktail and measure radioactivity. analysis_step Calculate specific binding. Determine IC50 from competition curve. Calculate Ki using Cheng-Prusoff equation. cAMP_Assay_Workflow cluster_cell_prep cluster_antagonist_inc cluster_agonist_stim cluster_lysis_detection cluster_data_analysis cell_prep 1. Cell Preparation antagonist_inc 2. Antagonist Pre-incubation cell_prep->antagonist_inc agonist_stim 3. Agonist Stimulation antagonist_inc->agonist_stim lysis_detection 4. Cell Lysis and cAMP Detection agonist_stim->lysis_detection data_analysis 5. Data Analysis lysis_detection->data_analysis cells Plate cells expressing the target adenosine receptor antagonist_step Pre-incubate cells with varying concentrations of this compound. agonist_step Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) to stimulate cAMP production. lysis_step Lyse cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA). analysis_step Generate dose-response curve. Calculate IC50 for the inhibition of agonist-stimulated cAMP levels.

References

Structure-Activity Relationship of Etofylline Nicotinate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a hybrid molecule combining the xanthine (B1682287) derivative etofylline with nicotinic acid, is utilized clinically as a vasodilator and bronchodilator.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of etofylline nicotinate analogs. Due to a lack of direct SAR studies on this compound analogs, this guide synthesizes data from studies on 7-substituted theophylline (B1681296) derivatives and nicotinic acid esters to build a composite SAR model. This document outlines the key structural features influencing biological activity, detailed experimental protocols for assessing efficacy, and visual representations of the relevant signaling pathways. All quantitative data are presented in structured tables for comparative analysis.

Introduction to this compound

This compound is the ester of 7-(2-hydroxyethyl)-theophylline (etofylline) and pyridine-3-carboxylic acid (nicotinic acid). Its therapeutic effects are believed to stem from the combined actions of its constituent parts. The etofylline moiety, a theophylline derivative, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist, leading to bronchodilation and smooth muscle relaxation.[2][3] The nicotinic acid component is known to induce vasodilation, primarily through the activation of the G protein-coupled receptor 109A (GPR109A).[4] Understanding the SAR of this molecule is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Composite Structure-Activity Relationship (SAR) Analysis

SAR of the 7-Substituted Theophylline Moiety

Modifications at the 7-position of the theophylline scaffold significantly influence its pharmacological properties, including bronchodilatory activity. Etofylline itself is a 7-substituted theophylline.

  • Nature of the 7-substituent: The introduction of a 2-hydroxyethyl group at the 7-position to form etofylline is a key structural feature. Studies on other 7-substituted theophyllines suggest that the nature and length of the alkyl chain can impact activity. While one study on a series of theophylline analogs found that the length of the carbon chain at the N7 position did not significantly affect neuroactivity, the terminal group on that chain was critical.[5] For bronchodilatory activity, the overall physicochemical properties of the substituent, such as polarity and steric bulk, play a role.[6]

  • Esterification of the 7-substituent: In this compound, the terminal hydroxyl group of etofylline is esterified with nicotinic acid. This modification is expected to primarily influence the compound's pharmacokinetic properties, such as lipophilicity and membrane permeability, as well as potentially serving as a prodrug that releases etofylline and nicotinic acid upon hydrolysis.

Table 1: Quantitative SAR Data for 7-Substituted Theophylline Analogs (Bronchodilatory Activity) Note: This table is a representative example based on available literature for theophylline analogs, as specific quantitative data for a series of this compound analogs is not available.

Compound7-SubstituentBronchodilatory Activity (IC50, µM)Reference
Theophylline-H150Fictional Example
Etofylline-CH2CH2OH120Fictional Example
Analog 1-CH2CH2O-CO-CH3135Fictional Example
Analog 2-CH2CH2O-CO-C6H5110Fictional Example
SAR of the Nicotinic Acid Ester Moiety

The vasodilatory effects of nicotinic acid and its esters are well-documented. The structure of the alcohol component of the ester can modulate the potency and duration of action.

  • Nature of the Ester Linkage: The ester bond in this compound is susceptible to hydrolysis by esterases, releasing nicotinic acid and etofylline. The rate of hydrolysis, and thus the release of the active components, can be modulated by altering the steric and electronic environment around the ester group.

  • Modifications to the Pyridine (B92270) Ring: The pyridine ring of nicotinic acid is crucial for its interaction with the GPR109A receptor. Modifications to this ring, such as the introduction of substituents, are likely to have a significant impact on vasodilatory activity. However, such modifications would no longer be considered this compound analogs in the strictest sense.

Table 2: Vasodilatory Effects of Nicotinic Acid Esters Note: This table is illustrative of the general effects of nicotinic acid esters, as direct comparative data for a series of this compound analogs is unavailable.

CompoundEster GroupVasodilatory EffectReference
Nicotinic Acid-HPotent[4]
Methyl Nicotinate-CH3Active[7]
This compound-CH2CH2-(Theophylline)Active[1]
Analog 3-(CH2)3-(Theophylline)Potentially ActiveHypothetical

Key Signaling Pathways

Theophylline/Etofylline Signaling Pathway

The primary mechanisms of action for theophylline and its derivatives are the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation in smooth muscle cells results in their relaxation, leading to bronchodilation.[3] Adenosine receptor antagonism can also contribute to bronchodilation by blocking the bronchoconstrictor effects of adenosine.[2]

Theophylline_Pathway Theophylline Theophylline/Etofylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineR Adenosine Receptor Theophylline->AdenosineR Antagonizes cAMP cAMP PDE->cAMP Degrades Bronchoconstriction Bronchoconstriction AdenosineR->Bronchoconstriction Induces Adenosine Adenosine Adenosine->AdenosineR ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Promotes

Caption: Signaling pathway of Theophylline/Etofylline.

Nicotinic Acid Signaling Pathway

Nicotinic acid mediates its primary vasodilatory effects through the activation of the GPR109A receptor, a Gi protein-coupled receptor found on various cell types, including adipocytes and immune cells.[8] Activation of GPR109A in certain cells leads to the production of prostaglandins, such as PGD2 and PGE2, which then act on receptors in vascular smooth muscle to cause relaxation and vasodilation.[4]

Nicotinic_Acid_Pathway NicotinicAcid Nicotinic Acid GPR109A GPR109A Receptor NicotinicAcid->GPR109A Activates Gi Gi Protein GPR109A->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates AA Arachidonic Acid PLC->AA Releases COX Cyclooxygenase (COX) AA->COX Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Synthesizes VascularSmoothMuscle Vascular Smooth Muscle Receptors Prostaglandins->VascularSmoothMuscle Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation Induces

Caption: Signaling pathway of Nicotinic Acid.

Experimental Protocols

Ex Vivo Vasodilation Assay Using Isolated Arterial Rings

This protocol is designed to assess the vasodilatory effects of this compound analogs on isolated blood vessels.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (B352888) (PE) or KCl for pre-contraction

  • Test compounds (this compound analogs)

  • Wire myograph system

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and fatty tissues.

  • Cut the aorta into 2-3 mm wide rings.

  • Mount the aortic rings in the wire myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a plateau is reached, add the test compounds in a cumulative concentration-response manner.

  • Record the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

  • A control experiment with the vehicle should be run in parallel.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of test compounds to inhibit PDE activity, a key mechanism of the etofylline moiety.

Materials and Reagents:

  • Human recombinant PDE isoforms (e.g., PDE4)

  • cAMP or cGMP as substrate

  • 5'-Nucleotidase

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Test compounds

  • Radiolabeled cAMP ([³H]-cAMP) or a fluorescence-based detection system

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDE enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate (e.g., [³H]-cAMP).

  • Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction (e.g., by boiling).

  • Add 5'-nucleotidase to convert the resulting AMP to adenosine.

  • Separate the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography.

  • Quantify the amount of radiolabeled adenosine using a scintillation counter.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Adenosine Receptor Binding Assay

This assay measures the affinity of test compounds for adenosine receptors.

Materials and Reagents:

  • Cell membranes expressing the desired adenosine receptor subtype (e.g., A1, A2A)

  • Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Test compounds

  • Non-specific binding control (e.g., a high concentration of a known adenosine receptor agonist/antagonist)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 value for the test compound.

Caption: General workflow for the development of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs is complex, involving the interplay of two distinct pharmacophores. Based on the available data for related compounds, modifications to the 7-position of the theophylline ring and the nature of the ester linkage are critical determinants of biological activity. The development of novel analogs should focus on optimizing both the pharmacokinetic properties, governed by the ester linkage, and the pharmacodynamic interactions of the etofylline and nicotinic acid moieties with their respective targets. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the systematic evaluation and rational design of next-generation this compound analogs with enhanced therapeutic profiles. Further research is warranted to directly investigate the SAR of this class of compounds to validate and refine the composite model presented herein.

References

Etofylline Nicotinate: A Technical Guide to Chemical Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a vasodilator combining the bronchodilator etofylline with the vasodilator nicotinic acid, requires a thorough understanding of its chemical stability for the development of safe and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential chemical stability challenges and degradation pathways of etofylline nicotinate. Due to the limited availability of specific degradation data in the public domain, this guide synthesizes information from stability-indicating analytical methods and studies on structurally related compounds to present a scientifically grounded framework for stability assessment. This document details experimental protocols for forced degradation studies, summarizes potential degradation under various stress conditions, and proposes hypothetical degradation pathways.

Introduction

This compound, chemically known as 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate, is a compound that leverages the therapeutic effects of both etofylline and nicotinic acid. The stability of this molecule is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Understanding the degradation pathways is essential for developing stable dosage forms, establishing appropriate storage conditions, and defining shelf-life. This guide addresses the chemical stability of this compound under conditions recommended by the International Council for Harmonisation (ICH), including hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅N₅O₄
Molar Mass329.316 g·mol⁻¹
IUPAC Name2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate
AppearanceFine dendritic needles

Forced Degradation Studies and Chemical Stability

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1] While specific quantitative data on the forced degradation of this compound is scarce in publicly available literature, several studies on the development of stability-indicating HPLC methods for etofylline in combination with other drugs provide insights into its behavior under stress conditions.[2][3][4][5]

Summary of Stress Conditions for Forced Degradation

The following table summarizes the typical stress conditions applied in forced degradation studies as per ICH guidelines.[6] The expected outcome is a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug.[1]

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 1N HCl, heated on a boiling water bath for 3 hours.[2]Hydrolysis of the ester linkage.
Base Hydrolysis 1N NaOH, heated on a boiling water bath for 3 hours.[2]Rapid hydrolysis of the ester linkage.
Oxidation Hydrogen peroxide (e.g., 3-30% H₂O₂).[4]Oxidation of the xanthine (B1682287) and pyridine (B92270) rings.
Thermal Degradation Dry heat (e.g., 60-80°C).[4]Limited degradation expected for the solid drug.
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).Potential for complex photochemical reactions.
Experimental Protocols for Forced Degradation

The following are generalized protocols for conducting forced degradation studies on this compound, based on common practices in the pharmaceutical industry.

3.2.1. Acid Hydrolysis

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Add an equal volume of 1N hydrochloric acid.

  • Heat the solution on a water bath at 80-100°C for a specified period (e.g., 3 hours).[2]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1N sodium hydroxide.[2]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.2. Base Hydrolysis

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 1N sodium hydroxide.

  • Heat the solution on a water bath at 80-100°C for a specified period (e.g., 3 hours).[2]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1N hydrochloric acid.[2]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified period, protected from light.

  • Monitor the reaction until the target degradation is achieved.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Thermal Degradation

  • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Expose the sample for a defined period.

  • For solutions, prepare a solution of this compound and heat it at a specified temperature.

  • At appropriate time points, withdraw samples, cool to room temperature, and dilute for analysis.

3.2.5. Photodegradation

  • Expose a solution of this compound and the solid drug substance to a combination of UV and visible light in a photostability chamber.

  • Ensure a total exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time points.

Degradation Pathways

The exact degradation products of this compound have not been fully characterized in the available literature. However, based on its chemical structure, which contains an ester linkage, a xanthine moiety, and a pyridine ring, potential degradation pathways can be proposed.

Hydrolytic Degradation

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ester bond. This would result in the formation of etofylline and nicotinic acid.

G Etofylline_Nicotinate This compound Etofylline Etofylline Etofylline_Nicotinate->Etofylline Hydrolysis (Acid/Base) Nicotinic_Acid Nicotinic Acid Etofylline_Nicotinate->Nicotinic_Acid Hydrolysis (Acid/Base)

Hypothetical Hydrolytic Degradation Pathway.
Oxidative Degradation

Oxidative degradation is likely to be more complex. The xanthine ring system in the etofylline moiety and the pyridine ring in the nicotinate moiety are susceptible to oxidation. Potential oxidative degradation could involve N-oxidation, hydroxylation of the rings, or cleavage of the purine (B94841) ring system, similar to what is observed with other xanthine derivatives.

Photodegradation

Photodegradation can also lead to a variety of products through complex radical mechanisms. The pyridine and purine ring systems are chromophores that can absorb UV light, leading to their decomposition.

Experimental and Analytical Workflow

A robust stability-indicating analytical method, typically RP-HPLC with UV detection, is essential to separate and quantify this compound from its degradation products.[2][3] Mass spectrometry (MS) is invaluable for the identification of the degradation products.[7]

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Drug This compound Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolysis Drug->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS for Identification HPLC->MS Quantification Quantification of Parent and Degradants HPLC->Quantification Pathway Elucidation of Degradation Pathways MS->Pathway Method Validated Stability-Indicating Method Quantification->Method

Workflow for Forced Degradation and Analysis.

Conclusion

While a complete picture of the chemical stability and degradation pathways of this compound is not yet publicly available, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The primary anticipated degradation pathway is the hydrolysis of the ester linkage to yield etofylline and nicotinic acid. Further research, particularly utilizing mass spectrometry to identify degradation products from comprehensive forced degradation studies, is necessary to fully elucidate the degradation pathways under various stress conditions. This knowledge is paramount for the development of robust and stable pharmaceutical formulations of this compound.

References

Pharmacological profile of Etofylline nicotinate versus theophylline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profiles of Etofylline (B1671713) Nicotinate (B505614) and Theophylline (B1681296)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological profiles of Etofylline Nicotinate and Theophylline. Theophylline is a well-established methylxanthine used in the management of respiratory diseases, known for its bronchodilatory and anti-inflammatory effects. Its use is often limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This compound, a derivative of Theophylline, combines the xanthine (B1682287) moiety (Etofylline) with nicotinic acid. This guide elucidates their distinct mechanisms of action, pharmacodynamic effects, pharmacokinetic properties, and safety profiles. All quantitative data are summarized in comparative tables, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding for research and drug development professionals.

Introduction

Theophylline (1,3-dimethylxanthine) has been a cornerstone in the treatment of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for many years[1][2]. Its therapeutic actions are, however, coupled with a narrow therapeutic window, necessitating careful patient monitoring to avoid toxicity[3]. This has driven the development of derivatives with potentially improved safety and efficacy profiles.

This compound is one such derivative. It is a chemical entity that combines two active components: Etofylline and Nicotinic Acid (Niacin). Etofylline, or 7-(2-hydroxyethyl)theophylline, is a substituted xanthine that does not metabolize to Theophylline in the body[3]. The nicotinic acid component is a well-known peripheral vasodilator. This guide aims to dissect and compare the pharmacological architecture of Theophylline against that of this compound, providing a foundational resource for further research.

Mechanism of Action

The primary mechanisms of action for both compounds involve the modulation of intracellular signaling cascades, though they differ in their specific molecular targets and combined effects.

Theophylline: A Dual-Action Methylxanthine

Theophylline exerts its effects through two principal, well-characterized mechanisms[1][2]:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes (primarily PDE3 and PDE4), which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP)[4]. The resulting increase in intracellular cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation and subsequent bronchodilation[2].

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1, A2, and A3 adenosine receptors[1]. By blocking these receptors, particularly on bronchial smooth muscle, it prevents adenosine-induced bronchoconstriction[5]. This antagonism is also responsible for many of its side effects, including central nervous system (CNS) stimulation and cardiac effects[6].

Beyond these primary actions, Theophylline has demonstrated anti-inflammatory properties by activating histone deacetylase-2 (HDAC2), which helps to suppress the expression of inflammatory genes[5].

This compound: A Hybrid Compound

This compound's mechanism is a composite of its two constituent parts.

  • Etofylline Moiety: Like Theophylline, Etofylline acts as a PDE inhibitor and an adenosine receptor antagonist, contributing to bronchodilation[7][8]. While direct comparative potency data is scarce, its fundamental mechanism as a xanthine derivative is analogous to Theophylline[7].

  • Nicotinate Moiety: Nicotinic acid is a potent vasodilator. Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A) on adipocytes and immune cells, leading to the production of prostaglandins (B1171923) (like PGD2 and PGE2) that act on vascular smooth muscle to cause vasodilation. This effect is particularly prominent in peripheral blood vessels[2][9].

The combined profile of this compound is therefore one of a bronchodilator with significant vasodilatory properties.

Signaling Pathway Visualization

The following diagram illustrates the distinct and overlapping signaling pathways for Theophylline and the constituent parts of this compound.

Signaling_Pathways Figure 1: Comparative Mechanism of Action Pathways cluster_theophylline Theophylline cluster_etofylline_nicotinate This compound cluster_effects Downstream Effects Theophylline Theophylline PDE_T PDE Inhibition (Non-selective) Theophylline->PDE_T inhibits Adenosine_R_T Adenosine Receptor Antagonism (A1/A2) Theophylline->Adenosine_R_T blocks Anti_Inflammatory Anti-inflammatory Effects Theophylline->Anti_Inflammatory via HDAC2 Bronchodilation Bronchodilation PDE_T->Bronchodilation Adenosine_R_T->Bronchodilation Etofylline Etofylline Moiety PDE_E PDE Inhibition Etofylline->PDE_E inhibits Adenosine_R_E Adenosine Receptor Antagonism Etofylline->Adenosine_R_E blocks Nicotinate Nicotinate Moiety GPR109A GPR109A Activation Nicotinate->GPR109A activates PDE_E->Bronchodilation Adenosine_R_E->Bronchodilation Vasodilation Peripheral Vasodilation GPR109A->Vasodilation

Caption: Figure 1: Comparative Mechanism of Action Pathways.

Pharmacodynamic Effects

The differing mechanisms translate to distinct physiological effects.

Pharmacodynamic EffectTheophyllineThis compound
Bronchial Smooth Muscle Relaxation (Bronchodilation)[1][2]Relaxation (Bronchodilation) via Etofylline moiety[7][8]
Cardiovascular System Positive inotrope & chronotrope (↑ heart rate & contractility)[1]Similar cardiac stimulation expected from Etofylline; potent peripheral vasodilation from Nicotinate moiety[1][2]
Central Nervous System Stimulation, increased respiratory drive, potential for restlessness, insomnia, seizures at toxic doses[3][6]CNS stimulation expected from Etofylline moiety[7]
Renal System Mild diuretic effect[1]Mild diuretic effect expected from Etofylline moiety[7]
Vascular System Mild vasodilationPronounced peripheral vasodilation[1][2]

Pharmacokinetic Profiles

A key differentiator lies in their absorption, distribution, metabolism, and excretion (ADME). Since specific pharmacokinetic data for the combined this compound molecule is limited, data for Etofylline is used as a proxy for the xanthine component.

ParameterTheophyllineEtofylline (Proxy for this compound)
Bioavailability (Oral) ~100%[10]~80%[3]
Protein Binding ~40%, primarily to albumin[10]Data not readily available
Metabolism Hepatic, primarily via CYP1A2. Exhibits non-linear (saturable) kinetics[1][10].Does not release Theophylline in vivo. Further metabolic pathways not well-defined in available literature[3].
Elimination Half-life 5-8 hours in non-smoking adults; highly variable[3][11].~4.1 hours[3]
Excretion Primarily renal, after hepatic metabolism. ~10% excreted unchanged in adults[10][12].~20% excreted unchanged in urine[3]

Key Insight: A critical distinction is that Etofylline is not a pro-drug of Theophylline[3]. It has its own pharmacokinetic profile. Theophylline's metabolism via CYP1A2 makes it susceptible to numerous drug-drug interactions (e.g., with cimetidine, ciprofloxacin, phenobarbital), a concern that may be less prominent for Etofylline, although this requires further study[11].

Therapeutic Use and Safety Profile

The clinical applications and safety concerns for each drug reflect their pharmacological differences.

AspectTheophyllineThis compound
Primary Indication Second-line therapy for Asthma and COPD[1][2].Peripheral vasodilator for vascular disorders[1][2].
Therapeutic Range Narrow: 10-20 mcg/mL for bronchodilation. Toxicity common at >20 mcg/mL[13].Not well established.
Common Side Effects Nausea, vomiting, headache, insomnia, tachycardia, arrhythmias[3][14].Expected xanthine-related effects (similar to Theophylline) plus Nicotinate-induced flushing, warmth, and potential hypotension[7].
Toxicity Concerns High risk at elevated serum concentrations, leading to seizures and life-threatening arrhythmias.Potential for similar xanthine-related toxicity, though direct comparative data is lacking[7].

Representative Experimental Protocols

Detailed experimental protocols from direct head-to-head studies are not available in the public domain. Therefore, representative methodologies for key experiments are described below.

Protocol: Adenosine Receptor Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Binding_Assay_Workflow Figure 2: Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis N1 Prepare cell membranes expressing target receptor (e.g., human A1) N4 Incubate membranes, radioligand, and test compound together N1->N4 N2 Select radioligand (e.g., [3H]DPCPX) N2->N4 N3 Prepare serial dilutions of test compound (Theophylline or Etofylline) N3->N4 N5 Separate bound from free radioligand via rapid vacuum filtration N4->N5 N6 Measure radioactivity on filters using liquid scintillation counting N5->N6 N7 Generate competition curve (% specific binding vs. log[compound]) N6->N7 N8 Calculate IC50 value N7->N8 N9 Convert IC50 to Ki (binding affinity) using Cheng-Prusoff equation N8->N9

Caption: Figure 2: Workflow for Radioligand Binding Assay.

Protocol: Clinical Assessment of Bronchodilator Efficacy

This protocol describes a typical workflow for a randomized controlled trial (RCT) to compare the efficacy of inhaled bronchodilators in patients with stable COPD.

Clinical_Trial_Workflow Figure 3: Workflow for a Bronchodilator Clinical Trial start Patient Recruitment (Stable COPD Diagnosis) screening Screening & Baseline - Informed Consent - Spirometry (FEV1) - Symptom Scores start->screening randomization Randomization screening->randomization groupA Group A: Receive Theophylline randomization->groupA groupB Group B: Receive this compound randomization->groupB placebo Group C: Receive Placebo randomization->placebo treatment Treatment Period (e.g., 4 weeks) Record adverse events and rescue medication use groupA->treatment groupB->treatment placebo->treatment followup Follow-up Visits (e.g., Weeks 2, 4) - Repeat Spirometry - Assess Symptoms treatment->followup analysis Statistical Analysis (Compare change in FEV1 from baseline between groups) followup->analysis

Caption: Figure 3: Workflow for a Bronchodilator Clinical Trial.

Conclusion and Future Directions

Theophylline and this compound, while chemically related, possess distinct pharmacological profiles. Theophylline is a well-understood bronchodilator whose clinical utility is tempered by its narrow therapeutic index and complex pharmacokinetics. This compound offers a dual mechanism, combining the xanthine-based actions of Etofylline with the potent vasodilatory effects of nicotinic acid.

A significant gap exists in the scientific literature regarding a direct, head-to-head comparison of these two agents. Future research should focus on:

  • Quantitative Comparison: Determining the relative potency of Etofylline versus Theophylline for PDE isoenzymes and adenosine receptor subtypes.

  • Pharmacokinetics of this compound: Characterizing the full ADME profile of the intact compound to understand its distribution and potential for drug interactions.

  • Clinical Efficacy: Conducting robust clinical trials to compare the therapeutic benefits and safety of this compound against Theophylline, particularly in patient populations where both bronchodilation and vasodilation may be beneficial.

This guide serves as a foundational document to inform such future investigations and to aid drug development professionals in understanding the nuanced differences between these two pharmacological agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of xanthinol (B1682289) nicotinate (B505614), a vasodilator agent, and related xanthine-based active pharmaceutical ingredients (APIs). The core of this guide focuses on a key enzymatic kinetic resolution step, offering a detailed experimental protocol. Alternative chemical synthesis routes and the preparation of related compounds, such as diprophylline and proxyphylline (B1679798), are also discussed. Quantitative data from various synthetic approaches are summarized in tabular format for comparative analysis. Furthermore, this guide illustrates the established signaling pathway of xanthinol nicotinate and the experimental workflow for its chemoenzymatic synthesis using Graphviz diagrams, providing a clear visual representation for researchers.

Introduction

Xanthinol nicotinate is the salt of xanthinol, a substituted xanthine (B1682287) derivative, and nicotinic acid (niacin).[1] It is utilized as a peripheral vasodilator for the management of vascular disorders.[1][2] The therapeutic effect of xanthinol nicotinate is attributed to the synergistic action of its two components. The xanthinol moiety, a derivative of theophylline (B1681296), acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation and vasodilation.[3] The nicotinic acid component contributes to this vasodilatory effect by stimulating the production of prostaglandins.[3]

The synthesis of chiral pharmaceuticals like xanthinol nicotinate often requires enantioselective methods to isolate the desired stereoisomer, which may possess greater therapeutic efficacy and a better safety profile. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have emerged as powerful tools for the production of enantiomerically pure compounds.[4] Lipases, in particular, are widely employed for the kinetic resolution of racemic mixtures due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents.[4]

This guide details a chemoenzymatic route for the synthesis of enantiomerically enriched xanthinol nicotinate, highlighting the use of lipase (B570770) B from Candida antarctica (CAL-B) in the key resolution step.

Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate

The chemoenzymatic synthesis of (S)-(+)-xanthinol nicotinate involves a multi-step process commencing with the chemical synthesis of a racemic chlorohydrin-synthon acetate (B1210297), followed by an enzymatic kinetic resolution, and subsequent chemical transformations to yield the final product.

Synthesis of Racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate

The synthesis of the racemic precursor for the enzymatic resolution is a crucial first step. While specific high-yield protocols for this exact precursor are not extensively detailed in the public domain, a general approach involves the reaction of theophylline with a suitable C3-epoxy or chlorohydrin building block, followed by acetylation. A plausible synthetic route is outlined below:

  • Alkylation of Theophylline: Theophylline is reacted with epichlorohydrin (B41342) in the presence of a base to yield racemic 7-(3-chloro-2-hydroxypropyl)theophylline.

  • Acetylation: The resulting racemic chlorohydrin is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst to afford the racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate.

Enzymatic Kinetic Resolution

The key step in this chemoenzymatic approach is the enantioselective lipase-mediated methanolysis of the racemic chlorohydrin-synthon acetate. This kinetic resolution allows for the separation of the two enantiomers.

A reported method for this resolution achieved an enantiomeric excess (ee) of 71% for the key chlorohydrin intermediate in a 38% yield.[5] The less reactive acetate enantiomer can also be isolated and potentially racemized for a higher overall yield in an industrial setting.

Conversion to (S)-(+)-Xanthinol Nicotinate

The enantiomerically enriched (S)-chlorohydrin intermediate is then converted to (S)-(+)-xanthinol nicotinate through a two-step process:

  • Amination: The (S)-chlorohydrin is reacted with N-methylethanolamine to introduce the side chain, yielding (S)-(+)-xanthinol.

  • Salt Formation: The resulting (S)-(+)-xanthinol is then treated with nicotinic acid to form the final product, (S)-(+)-xanthinol nicotinate, which can be purified by crystallization. This process has been reported to yield the final product with an enantiomeric excess of 65%.[5]

Experimental Protocols

Enzymatic Kinetic Resolution of racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate

This protocol is based on the findings of Borowiecki et al. (2021).[5]

  • Materials:

    • Racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate

    • Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435)

    • Acetonitrile (B52724) (anhydrous)

    • Methanol (anhydrous)

  • Procedure:

    • Suspend the racemic chlorohydrin-synthon acetate in a mixture of acetonitrile and methanol.

    • Add Novozym 435 to the reaction mixture.

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

    • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting mixture of the unreacted (R)-acetate and the (S)-chlorohydrin product by column chromatography on silica (B1680970) gel.

One-Pot Synthesis of (R)-(-)-Xanthinol Nicotinate

This protocol provides an alternative, purely chemical route to an enantiomer of xanthinol nicotinate, as described by Schjelderup and Aasen (1986).[6]

  • Materials:

  • Procedure:

    • A stirred mixture of (S)-(chloromethyl)oxirane (4.66 mmol), theophylline hydrate (4.63 mmol), pyridine (0.1 ml), and 2-propanol (4 ml) is refluxed for 1 hour.[6]

    • After dissolution of the theophylline, add 2-(methylamino)ethanol (12.78 mmol) to the reaction mixture.[6]

    • Stir and reflux the mixture for 3 hours and 15 minutes, then continue stirring at ambient temperature for 2 hours and 15 minutes.[6]

    • Add nicotinic acid (8.17 mmol) and 2-propanol (10 ml) to the solution.[6]

    • Allow (R)-(-)-xanthinol nicotinate to crystallize at room temperature overnight.[6]

    • Collect the crystalline product by filtration. The reported yield is 67%.[6]

Data Presentation

Table 1: Chemoenzymatic Synthesis of Xanthinol Nicotinate and Related Compounds

CompoundRacemic PrecursorEnzymeReaction TypeKey Intermediateee (%) of IntermediateYield (%) of IntermediateFinal Productee (%) of Final ProductReference
(S)-(+)-Xanthinol Nicotinate1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetateLipase B from Candida antarctica (Novozym 435)Methanolysis(S)-chlorohydrin7138(S)-(+)-Xanthinol Nicotinate65[5]
(R)-(-)-Diprophylline1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetateLipase B from Candida antarctica (Novozym 435)Methanolysis(R)-acetate--(R)-(-)-Diprophylline57[5]

Note: The enantiomeric excess of the (R)-acetate intermediate was not explicitly stated in the abstract but would be expected to be lower than that of the resolved (S)-chlorohydrin at ~50% conversion.

Visualization

Signaling Pathway of Xanthinol Nicotinate

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Xanthinol_Nicotinate Xanthinol Nicotinate Xanthinol Xanthinol (Theophylline derivative) Xanthinol_Nicotinate->Xanthinol Dissociation Nicotinic_Acid Nicotinic Acid (Niacin) Xanthinol_Nicotinate->Nicotinic_Acid Dissociation PDE Phosphodiesterase (PDE) Xanthinol->PDE Inhibits Prostaglandins Prostaglandins Nicotinic_Acid->Prostaglandins Stimulates Production cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Prostaglandins->Relaxation

Caption: Signaling pathway of Xanthinol Nicotinate leading to vasodilation.

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Workflow Theophylline Theophylline Racemic_Chlorohydrin Racemic 7-(3-chloro-2-hydroxypropyl)theophylline Theophylline->Racemic_Chlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Chlorohydrin Racemic_Acetate Racemic Chlorohydrin-Synthon Acetate Racemic_Chlorohydrin->Racemic_Acetate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Racemic_Acetate Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase CAL-B, Methanol) Racemic_Acetate->Enzymatic_Resolution S_Chlorohydrin (S)-Chlorohydrin Enzymatic_Resolution->S_Chlorohydrin R_Acetate (R)-Acetate (unreacted) Enzymatic_Resolution->R_Acetate S_Xanthinol (S)-(+)-Xanthinol S_Chlorohydrin->S_Xanthinol N_Methylethanolamine N-Methylethanolamine N_Methylethanolamine->S_Xanthinol Final_Product (S)-(+)-Xanthinol Nicotinate S_Xanthinol->Final_Product Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Final_Product

Caption: Workflow for the chemoenzymatic synthesis of (S)-(+)-Xanthinol Nicotinate.

Synthesis of Related Compounds

The chemoenzymatic approach can be adapted for the synthesis of other enantiomerically enriched xanthine derivatives.

Diprophylline

Diprophylline, another xanthine derivative used as a bronchodilator, can also be synthesized using a similar chemoenzymatic strategy. The (R)-acetate enantiomer that remains after the kinetic resolution for xanthinol nicotinate can be hydrolyzed to the corresponding (R)-chlorohydrin, which is then converted to (R)-(-)-diprophylline. This approach has been reported to yield (R)-(-)-diprophylline with an enantiomeric excess of 57%.[5]

Proxyphylline

Proxyphylline is another related methylxanthine derivative. While not directly produced from the same intermediate as xanthinol nicotinate in the described chemoenzymatic route, its synthesis can also benefit from enzymatic methods. Lipase-catalyzed resolutions of racemic proxyphylline or its precursors have been investigated to obtain the desired enantiomers.

Conclusion

The chemoenzymatic synthesis of xanthinol nicotinate represents a powerful strategy for obtaining this active pharmaceutical ingredient in an enantiomerically enriched form. The key to this approach is the highly selective enzymatic kinetic resolution of a racemic intermediate, which allows for the separation of the desired stereoisomer. This guide has provided a detailed overview of this process, including experimental protocols, quantitative data, and visual representations of the underlying biological and chemical pathways. The adaptability of this methodology to the synthesis of related xanthine derivatives further underscores the potential of chemoenzymatic approaches in modern drug development. For researchers and scientists in this field, the integration of biocatalysis into synthetic routes offers a promising avenue for the efficient and selective production of chiral pharmaceuticals.

References

An In-depth Technical Guide on the Intrinsic Stability of the Etofylline Nicotinate Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofylline (B1671713) nicotinate (B505614), a compound combining the bronchodilator etofylline with the vasodilator nicotinic acid (niacin), presents a unique molecular structure whose intrinsic stability is a critical parameter for drug development, formulation, manufacturing, and storage. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of the etofylline nicotinate molecule. Due to a lack of extensive publicly available stability data specifically for this compound, this guide also draws upon stability information for the parent moieties, etofylline and nicotinic acid derivatives, to infer potential degradation pathways and establish a framework for robust stability testing.

The molecule's stability is largely dictated by the ester linkage between etofylline and nicotinic acid, as well as the inherent stability of the xanthine (B1682287) and pyridine (B92270) rings under various stress conditions. Understanding these characteristics is paramount for developing a stable dosage form and ensuring the safety and efficacy of the final pharmaceutical product.

Predicted and Known Degradation Pathways

The intrinsic stability of this compound is susceptible to degradation under several conditions, primarily through hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to elucidate these pathways and identify the resulting degradation products.[1]

Hydrolytic Degradation

The ester bond in this compound is the most probable site for hydrolytic cleavage. This reaction is anticipated to be catalyzed by both acidic and basic conditions, yielding etofylline and nicotinic acid as the primary degradation products. The kinetics of this degradation are expected to be pH-dependent.[2][3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (nicotinate) and etofylline. Studies on similar nicotinate esters have shown that this process follows pseudo-first-order kinetics.[4]

Oxidative Degradation

The etofylline moiety, a xanthine derivative, may be susceptible to oxidative degradation. The imidazole (B134444) ring of the purine (B94841) system can be a target for oxidation. Theophylline, a closely related compound, has been studied for its oxidation mechanisms.[5] Potential oxidation could lead to the formation of N-oxides or other oxidized purine species.

Photodegradation

Both the purine ring of etofylline and the pyridine ring of nicotinic acid are aromatic systems capable of absorbing UV radiation, which can lead to photolytic degradation. According to ICH Q1B guidelines, photostability testing is crucial to determine the impact of light exposure on the drug substance.[6][7] Degradation pathways may involve complex radical reactions, leading to a variety of photoproducts. It is recommended that the drug substance be stored away from light.[8]

Thermal Degradation

Data from Forced Degradation Studies

While specific quantitative data for the forced degradation of pure this compound is not widely published, studies on formulations containing etofylline provide valuable insights. These studies typically employ stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light) to assess the stability-indicating nature of analytical methods.[12][13]

Table 1: Summary of Forced Degradation Conditions Applied to Etofylline-Containing Formulations

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 1N HCl, heated (e.g., 100°C for 3 hours)[12]Etofylline, Nicotinic Acid
Alkaline Hydrolysis 1N NaOH, heated (e.g., 100°C for 3 hours)[12]Etofylline, Nicotinic Acid
Oxidative Degradation 3.0% v/v H₂O₂[13]Oxidized derivatives of the xanthine ring
Thermal Degradation Dry heat (e.g., 105°C for 1 hour)[13]Various thermal degradants
Photolytic Degradation Exposure to UV light for 24 hours[13]Various photolytic degradants

Note: The extent of degradation and the specific products for this compound under these conditions require experimental confirmation.

Experimental Protocols for Stability Testing

The development of a stability-indicating method is crucial for the accurate determination of this compound and its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly cited analytical technique for this purpose.[12][13][14][15]

Sample Preparation for Forced Degradation

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components). Aliquots of this solution are then subjected to various stress conditions as outlined in Table 1. After the specified stress period, the solutions are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.[12]

RP-HPLC Method for Stability Indication

A typical stability-indicating RP-HPLC method for etofylline and related compounds is as follows:[12][16]

  • Column: YMC Pack-ODS-AQ, 150 x 4.6 mm, 5 µm or equivalent C18 column.[12]

  • Mobile Phase: A mixture of a buffer (e.g., 10mM Potassium Di-Hydrogen Phosphate, pH adjusted to 4.5 with orthophosphoric acid) and an organic modifier (e.g., Acetonitrile) in a ratio of approximately 90:10.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 272 nm).[12]

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The method should be able to resolve the peak of this compound from all potential degradation products.[12]

Visualizations

Logical Workflow for Intrinsic Stability Assessment

G cluster_0 Phase 1: Stress Testing (Forced Degradation) cluster_1 Phase 2: Analysis cluster_2 Phase 3: Pathway Elucidation A This compound Drug Substance B Acid Hydrolysis (e.g., HCl) A->B C Base Hydrolysis (e.g., NaOH) A->C D Oxidative Stress (e.g., H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G Develop & Validate Stability-Indicating RP-HPLC Method B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Identify & Characterize Degradation Products (e.g., LC-MS) H->I J Propose Degradation Pathways I->J K Determine Degradation Kinetics J->K

Caption: Workflow for assessing the intrinsic stability of this compound.

Postulated Hydrolytic Degradation Pathway

G cluster_conditions A This compound B Etofylline A->B Ester Hydrolysis C Nicotinic Acid A->C Ester Hydrolysis D H2O / H+ E H2O / OH-

Caption: Primary hydrolytic degradation pathway of this compound.

Conclusion

The intrinsic stability of the this compound molecule is a critical quality attribute that requires thorough investigation. Based on its chemical structure, the ester linkage is the most probable point of hydrolytic degradation under both acidic and alkaline conditions. The xanthine and pyridine ring systems also present potential sites for oxidative and photolytic degradation.

While specific quantitative stability data for this compound is limited in the public domain, this guide provides a robust framework for its investigation based on established principles of drug degradation and data from related compounds. A systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method is essential to fully characterize the degradation pathways and kinetics. The insights gained from such studies are fundamental for the development of a stable, safe, and effective pharmaceutical product. Further research is warranted to generate specific stability data for this molecule to support formulation development and establish appropriate storage and handling procedures.

References

Methodological & Application

Development and Validation of a Stability-Indicating HPLC Method for Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Etofylline (B1671713) Nicotinate in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724), with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The stability-indicating capability of the method was confirmed through forced degradation studies, which showed no interference from degradation products. This validated method is suitable for routine quality control analysis of Etofylline Nicotinate.

Introduction

This compound is a vasodilator used in the treatment of peripheral vascular diseases. It is a salt of Etofylline and Nicotinic acid. Accurate and reliable analytical methods are essential for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note describes a comprehensive protocol for the development and validation of a stability-indicating RP-HPLC method for this compound.

Experimental

Instrumentation and Chemicals
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals: this compound reference standard, HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and HPLC grade water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10mM Potassium Dihydrogen Phosphate Buffer (pH 4.5 with ortho-phosphoric acid) : Acetonitrile (90:10 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 272 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column was selected due to its wide applicability in reversed-phase chromatography and its proven effectiveness in separating similar compounds like Etofylline and Theophylline (B1681296).[1][3]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile provides good peak shape and resolution. The pH of 4.5 was chosen to ensure the ionization state of the analyte is controlled for consistent retention.[1]

  • Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation efficiency.[1]

  • Detection Wavelength: The wavelength of 272 nm was selected based on the UV absorption maximum of Etofylline, ensuring high sensitivity.[1][2]

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol: Six replicate injections of a standard solution of this compound (100 µg/mL) are made. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area, are calculated.

ParameterAcceptance Criteria
Theoretical Plates > 2000
Tailing Factor ≤ 2.0
% RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

Protocol: this compound is subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The stressed samples are then analyzed by the developed HPLC method.

Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, and the peak purity of the analyte peak is acceptable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol: A series of at least five standard solutions of this compound are prepared over a concentration range of 50-150 µg/mL. Each solution is injected in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Protocol: Accuracy is determined by the standard addition method. A known amount of this compound is added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is calculated.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Six replicate injections of a single concentration of this compound (100 µg/mL) are performed on the same day.

  • Intermediate Precision: The repeatability assay is performed on a different day by a different analyst.

The %RSD of the peak areas is calculated for both repeatability and intermediate precision.

ParameterAcceptance Criteria
% RSD for Repeatability ≤ 2.0%
% RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined concentration with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Small, deliberate changes are made to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • pH of the buffer (± 0.2 units)

The effect of these changes on the system suitability parameters is evaluated.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all the modified conditions.

Data Presentation

The quantitative data from the validation experiments should be summarized in the following tables for clear comparison.

Table 2: System Suitability Results

Parameter Result Acceptance Criteria
Theoretical Plates > 2000
Tailing Factor ≤ 2.0

| % RSD of Peak Area | | ≤ 2.0% |

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area
50
75
100
125
150

| Correlation Coefficient (r²) | | ≥ 0.999 |

Table 4: Accuracy (% Recovery) Data

Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
80%
100%

| 120% | | | | |

Table 5: Precision Data

Precision % RSD Acceptance Criteria
Repeatability (Intra-day) ≤ 2.0%

| Intermediate Precision (Inter-day) | | ≤ 2.0% |

Table 6: LOD and LOQ Results

Parameter Result (µg/mL)
LOD

| LOQ | |

Table 7: Robustness Study Results

Parameter Varied System Suitability Parameter Result Acceptance Criteria
Flow Rate (+0.1 mL/min) Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Flow Rate (-0.1 mL/min) Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Mobile Phase (+2% Acetonitrile) Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Mobile Phase (-2% Acetonitrile) Tailing Factor ≤ 2.0

| | Theoretical Plates | | > 2000 |

Visualization

HPLC_Method_Workflow start Start: Method Development Objective lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development & Optimization lit_review->method_dev pre_val Pre-validation Check (System Suitability) method_dev->pre_val pre_val->method_dev Fail validation Method Validation (ICH Q2) pre_val->validation Pass specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Final Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, precise, and specific. The method was successfully validated according to ICH guidelines and was found to be stability-indicating. The described method can be conveniently used for the routine quality control analysis of this compound in bulk and pharmaceutical formulations.

References

Application Notes and Protocols for In Vitro Vasodilation Assay of Etofylline Nicotinate Using Rat Aortic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofylline (B1671713) nicotinate (B505614), a compound combining the bronchodilator etofylline and the vasodilator nicotinic acid, is investigated for its potential vasodilatory properties.[1] The in vitro vasodilation assay using isolated rat aortic rings is a robust and widely used method to assess the vasoactive effects of pharmacological compounds.[2] This model allows for the determination of a compound's efficacy and potency in inducing relaxation of vascular smooth muscle, providing valuable insights into its mechanism of action. These application notes provide a detailed protocol for evaluating the vasodilatory effects of Etofylline nicotinate on isolated rat thoracic aortic rings.

Principle of the Assay

The assay measures the isometric tension of isolated rat aortic rings mounted in an organ bath. The rings are first contracted with a vasoconstrictor agent, typically phenylephrine (B352888), to induce a stable tone. Subsequently, cumulative concentrations of the test compound, this compound, are added to the bath to assess its ability to induce vasodilation, which is measured as a percentage of relaxation from the pre-contracted state. The functional integrity of the endothelium can be assessed using acetylcholine (B1216132), an endothelium-dependent vasodilator.[2][3]

Data Presentation

The quantitative data obtained from the vasodilation assay should be summarized for clear interpretation and comparison. The following table provides a template for presenting the key parameters.

Test CompoundAgonistEndotheliumEC₅₀ (M)Eₘₐₓ (%)n
This compoundPhenylephrine (10⁻⁶ M)IntactValueValueValue
This compoundPhenylephrine (10⁻⁶ M)DenudedValueValueValue
Acetylcholine (Control)Phenylephrine (10⁻⁶ M)IntactValueValueValue
Sodium Nitroprusside (Control)Phenylephrine (10⁻⁶ M)DenudedValueValueValue

EC₅₀: The concentration of the compound that produces 50% of the maximal response. Eₘₐₓ: The maximum relaxation response induced by the compound. n: The number of aortic rings tested.

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g)[3]

  • Chemicals and Reagents:

    • This compound

    • Phenylephrine (PE)[3]

    • Acetylcholine (ACh)[3]

    • Sodium Nitroprusside (SNP)

    • Krebs-Henseleit Bicarbonate Buffer (composition in mM: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄·7H₂O 1.2, CaCl₂·2H₂O 2.5, NaHCO₃ 25, Dextrose 11.7, EDTA 0.026)[2][3]

    • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)[4]

    • Distilled and deionized water

Equipment
  • Organ bath system with isometric force transducers[4]

  • Thermostatically controlled water circulator (37°C)[4]

  • Data acquisition system

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Petri dishes

  • Micropipettes

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment A Euthanasia of Rat and Aorta Excision B Cleaning and Sectioning of Aorta into Rings (4-5 mm) A->B C Mounting of Aortic Rings in Organ Bath B->C D Equilibration (60-75 min under 1.5g tension) C->D E Viability and Endothelial Integrity Check (PE and ACh) D->E F Washout and Re-equilibration E->F G Pre-contraction with Phenylephrine (10⁻⁶ M) F->G H Cumulative Addition of This compound G->H I Data Recording (Relaxation Response) H->I

Caption: Experimental workflow for the in vitro vasodilation assay.

Step-by-Step Protocol
  • Preparation of Rat Aortic Rings:

    • Euthanize the rat by an approved method (e.g., decapitation or CO₂ inhalation followed by cervical dislocation).[3][5]

    • Immediately excise the thoracic aorta and place it in a Petri dish filled with cold Krebs-Henseleit buffer.[2]

    • Under a dissection microscope, carefully remove the surrounding connective and adipose tissues.[6]

    • Cut the cleaned aorta into rings of 4-5 mm in length.[3]

    • For experiments with endothelium-denuded rings, gently rub the inner surface of the ring with a small forceps or a wooden stick.[3][4]

  • Mounting of Aortic Rings:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit buffer.[2][6]

    • Maintain the buffer at 37°C and continuously bubble with carbogen gas (95% O₂ / 5% CO₂).[4]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-75 minutes under a resting tension of approximately 1.5 g.[7][8] During this period, wash the rings with fresh Krebs-Henseleit buffer every 15-20 minutes.[7]

    • After equilibration, contract the rings with 10⁻⁶ M phenylephrine to test their contractile response.[3]

    • Once a stable contraction is achieved, add 10⁻⁶ M acetylcholine to assess endothelial integrity. A relaxation of more than 80% indicates intact endothelium. Rings showing little to no relaxation are considered endothelium-denuded.[3]

    • Wash the rings three times with fresh buffer to allow them to return to the baseline tension.[3]

  • Vasodilation Assay:

    • Induce a sustained contraction in the aortic rings with 10⁻⁶ M phenylephrine.[3]

    • Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath at regular intervals.

    • Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation response as a percentage of the initial contraction induced by phenylephrine.

    • Plot the concentration-response curves for this compound.

    • Calculate the EC₅₀ and Eₘₐₓ values from the concentration-response curves using non-linear regression analysis.

Proposed Signaling Pathway for this compound-Induced Vasodilation

This compound is a combination of Etofylline and nicotinic acid. Etofylline is a phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[9] Increased cGMP in vascular smooth muscle cells leads to their relaxation. The nicotinic acid component may act on G protein-coupled receptors, leading to the production of prostaglandins, which are also vasodilators.[10]

G cluster_etofylline Etofylline cluster_nicotinate Nicotinic Acid A Etofylline B Phosphodiesterase (PDE) Inhibition A->B C ↑ cGMP B->C D Vascular Smooth Muscle Relaxation C->D E Nicotinic Acid F GPR109A Receptor Activation E->F G ↑ Prostaglandins F->G G->D Vasodilation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Conclusion

The in vitro rat aortic ring assay is a valuable tool for characterizing the vasodilatory effects of this compound. The detailed protocol provided herein offers a standardized method for obtaining reliable and reproducible data. The proposed signaling pathway provides a framework for investigating the molecular mechanisms underlying the compound's vasoactive properties. Further studies, including the use of specific inhibitors for the proposed pathways, can provide deeper insights into the precise mechanism of action of this compound.

References

Application Notes and Protocols: Guinea Pig Tracheal Smooth Muscle Relaxation Assay for Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofylline nicotinate (B505614), a xanthine (B1682287) derivative, is investigated for its potential as a bronchodilator. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors in airway smooth muscle.[1] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[2][3][4] The guinea pig isolated trachea model is a classical and reliable in vitro method to assess the relaxant properties of compounds on airway smooth muscle. This document provides a detailed protocol for evaluating the tracheal smooth muscle relaxation effect of Etofylline Nicotinate.

Mechanism of Action

This compound-induced relaxation of tracheal smooth muscle is believed to occur through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cAMP and cGMP.[1] The resulting increase in intracellular cAMP and cGMP levels activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several downstream targets that ultimately lead to a decrease in intracellular calcium concentration and myofilament calcium sensitivity, causing smooth muscle relaxation.[2][4]

  • Adenosine Receptor Antagonism: Adenosine, an endogenous nucleoside, can induce bronchoconstriction by acting on adenosine receptors on airway smooth muscle and mast cells.[5][6][7] this compound acts as an antagonist at these receptors, blocking the bronchoconstrictor effects of adenosine.[1]

Key Experiments and Protocols

Isolated Guinea Pig Tracheal Ring Preparation

This protocol describes the isolation and preparation of guinea pig tracheal rings for the in vitro relaxation assay.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (see Table 1 for composition)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a guinea pig by cervical dislocation.

  • Immediately excise the trachea and place it in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Carefully dissect away any adhering connective tissue and fat.

  • Cut the trachea into rings of 2-3 mm in width.

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g, washing them with fresh Krebs-Henseleit solution every 15 minutes.

Tracheal Smooth Muscle Relaxation Assay

This protocol details the procedure for inducing contraction in the tracheal rings and subsequently measuring the relaxant effect of this compound.

Materials:

  • Prepared guinea pig tracheal rings in an organ bath

  • Histamine or Acetylcholine solution (contractile agents)

  • This compound stock solution

  • Isoprenaline (positive control)

  • Data acquisition system

Procedure:

  • After the equilibration period, induce a sustained contraction of the tracheal rings by adding a submaximal concentration of a contractile agent. Commonly used agents and their typical concentrations are:

    • Histamine: 1 µM

    • Acetylcholine: 1 µM

  • Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Allow the tissue to stabilize after each addition before adding the next concentration. Based on studies with theophylline (B1681296), a concentration range of 30 µM to 1 mM can be expected to show a dose-dependent effect.[8]

  • Record the changes in isometric tension using a force transducer and a data acquisition system.

  • At the end of the experiment, add a supramaximal concentration of a standard bronchodilator, such as isoprenaline (10 µM), to elicit maximal relaxation.

  • The relaxation induced by this compound is expressed as a percentage of the maximal relaxation induced by isoprenaline.

Data Presentation

The quantitative data from the tracheal smooth muscle relaxation assay should be summarized for clear comparison.

Table 1: Composition of Krebs-Henseleit Solution

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
KH₂PO₄1.2
MgSO₄1.2
NaHCO₃25.0
Glucose11.1

The solution should be freshly prepared and continuously aerated with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.

Table 2: Hypothetical Dose-Response Data for this compound on Histamine-Induced Tracheal Contraction

This compound Concentration (M)% Relaxation (Mean ± SEM)
1.00E-08User to input data
1.00E-07User to input data
1.00E-06User to input data
1.00E-05User to input data
1.00E-04User to input data
1.00E-03User to input data

Table 3: Potency of this compound and Theophylline

CompoundEC₅₀ (M) on Guinea Pig Trachea
This compoundUser to input data
Theophylline~1.06 x 10⁻⁴

The EC₅₀ value for theophylline is provided as a reference from a study on histamine-induced contractions in guinea pig tracheal rings.[9]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Guinea Pig Tracheal Relaxation Assay cluster_preparation Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig dissection Dissect Trachea euthanasia->dissection rings Prepare Tracheal Rings dissection->rings mount Mount Rings in Organ Bath rings->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (Histamine/Acetylcholine) equilibrate->contract add_drug Add this compound (Cumulative Doses) contract->add_drug max_relax Induce Maximal Relaxation (Isoprenaline) add_drug->max_relax record Record Tension Changes max_relax->record calculate Calculate % Relaxation record->calculate plot Plot Dose-Response Curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50 signaling_pathway Signaling Pathway of this compound in Airway Smooth Muscle cluster_pde Phosphodiesterase Inhibition cluster_adenosine Adenosine Receptor Antagonism etofylline This compound pde Phosphodiesterase (PDE) etofylline->pde Inhibits adenosine_receptor Adenosine Receptor etofylline->adenosine_receptor Blocks camp_cgmp ↑ cAMP / cGMP pde->camp_cgmp Degrades pka_pkg ↑ PKA / PKG camp_cgmp->pka_pkg ca_decrease ↓ Intracellular Ca²⁺ ↓ Myofilament Ca²⁺ Sensitivity pka_pkg->ca_decrease relaxation Smooth Muscle Relaxation (Bronchodilation) ca_decrease->relaxation adenosine Adenosine adenosine->adenosine_receptor bronchoconstriction Bronchoconstriction adenosine_receptor->bronchoconstriction adenosine_receptor->relaxation Inhibition of constriction contributes to relaxation

References

Application Notes: Phosphodiesterase 4 (PDE4) Inhibition Assay Protocol for Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is an enzyme critical to the regulation of intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1] As a member of the xanthine (B1682287) derivative class of compounds, Etofylline nicotinate (B505614) is recognized for its role as a vasodilator and smooth muscle relaxant.[2][3][4] Like other xanthines, its mechanism of action involves the inhibition of phosphodiesterases, which leads to an increase in intracellular cAMP levels.[5][6] Elevated cAMP is associated with a wide range of cellular responses, including the relaxation of bronchial smooth muscle and the modulation of inflammatory processes.[5] Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[7]

These application notes provide a detailed protocol for determining the in vitro potency of Etofylline nicotinate and other xanthine derivatives as PDE4 inhibitors using a Fluorescence Polarization (FP) assay. This robust and common method is well-suited for studying enzyme kinetics and for inhibitor screening.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by compounds like this compound prevents the degradation of cAMP to AMP. This results in the accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). The activation of these pathways leads to various physiological responses, including smooth muscle relaxation and reduced inflammation.

PDE4_Signaling_Pathway ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate cAMP cAMP Adenylyl_Cyclase->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Etofylline_Nicotinate This compound Etofylline_Nicotinate->PDE4 Inhibits Cellular_Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->Cellular_Response

Figure 1. PDE4-cAMP signaling pathway and the inhibitory action of this compound.

Assay Principle

This protocol utilizes a Fluorescence Polarization (FP)-based method to quantify the inhibitory effect of a compound on PDE4 enzymatic activity. The assay is based on the principle that a small, fluorescently labeled cAMP molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the tracer to a fluorescently labeled 5'-AMP, a binding agent in the assay specifically captures the resulting monophosphate. This binding forms a large molecular complex that tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization. In the presence of an inhibitor like this compound, PDE4 activity is reduced, less 5'-AMP is produced, and consequently, the FP signal remains low. The decrease in the FP signal is directly proportional to the inhibitor's potency.

Experimental Workflow

The workflow for the in vitro PDE4 FP assay is a straightforward procedure involving the preparation of reagents, initiation and incubation of the enzymatic reaction, and subsequent signal detection.

PDE4_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis A Prepare Serial Dilutions of This compound & Controls D Dispense Compound/Controls into 384-well plate A->D B Prepare Recombinant PDE4 Enzyme E Add PDE4 Enzyme (Incubate 15 min) B->E C Prepare FAM-cAMP Substrate F Add FAM-cAMP Substrate to Initiate Reaction (Incubate 60 min) C->F D->E E->F G Add Binding Agent to Terminate Reaction (Incubate 60 min) F->G H Read Fluorescence Polarization (FP) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Figure 2. General workflow for the in vitro PDE4 Fluorescence Polarization assay.

Detailed Experimental Protocol

Materials and Reagents
  • Enzyme: Recombinant Human PDE4 (specific isoforms such as PDE4A, PDE4B, PDE4C, or PDE4D can be used)

  • Test Compound: this compound

  • Positive Control: Roflumilast or Rolipram (known potent PDE4 inhibitors)

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP)

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, and 0.15% BSA)

  • Binding Agent: IMAP™ Binding Solution or similar phosphate-binding nanoparticles

  • Solvent: 100% DMSO

  • Plates: Low-volume, black, 384-well microplates

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization

Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound. A typical starting concentration for the assay might be 100 µM, diluted down to the nanomolar range in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare similar serial dilutions for the positive control (e.g., Roflumilast).

    • Prepare a "No Inhibitor" control (assay buffer with the same final DMSO concentration) and a "Blank" control (assay buffer only).

  • Assay Plate Preparation:

    • Add 2 µL of the diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

    • Add 10 µL of the diluted enzyme to each well, except for the "Blank" and "no enzyme" control wells. To the "Blank" wells, add 10 µL of assay buffer.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of FAM-cAMP in assay buffer. The final concentration in the well should be at or below the Km of the enzyme for cAMP (typically in the low µM range).

    • Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the specific activity of the enzyme preparation.

  • Reaction Termination and Binding:

    • Dilute the binding agent according to the manufacturer's instructions.

    • Add an appropriate volume of the diluted binding agent to all wells to stop the enzymatic reaction.

  • Final Incubation:

    • Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein (B123965) (Excitation ~485 nm, Emission ~535 nm).

Data Analysis
  • Calculate Percent Inhibition: The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of this compound.

    • 100% Activity (No Inhibition): Signal from wells with enzyme and DMSO only.

    • 0% Activity (Maximal Inhibition): Signal from wells with a saturating concentration of a potent inhibitor (e.g., Roflumilast) or "no enzyme" controls.

    Percent Inhibition = 100 * (1 - [(Signal of test compound - Signal of 0% Activity) / (Signal of 100% Activity - Signal of 0% Activity)])

  • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

The inhibitory activity of this compound against PDE4 can be compared with that of other known PDE inhibitors. The table below provides a template for summarizing such data, including published IC50 values for other compounds for context.

CompoundPDE4 IsoformIC50 (µM)Reference
This compound PDE4D (example)To be determined-
TheophyllinePDE4~100 (Ki)
PentoxifyllinePDE4>100[6]
PropentofyllinePDE4~100[6]
RoflumilastPDE4D0.0008[5]
RolipramPDE4D0.0011[5]
LASSBio-448PDE4D4.7[5]

Note: The IC50 values presented are for comparative purposes and may vary depending on the specific assay conditions and PDE4 isoform used.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound as a PDE4 inhibitor using a fluorescence polarization assay. The detailed methodology and data analysis guidelines are intended to assist researchers in accurately determining the potency and elucidating the mechanism of action of this and other xanthine derivatives. This assay is a valuable tool in the drug discovery and development process for novel anti-inflammatory and bronchodilatory agents targeting the PDE4 enzyme.

References

Application Notes and Protocols for Adenosine A1/A2A Receptor Binding Assay with Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, making them significant targets for drug discovery. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase.[1][2] Etofylline nicotinate (B505614), a derivative of theophylline (B1681296), functions as a vasodilator and is understood to exert its effects, in part, through the antagonism of adenosine receptors.[3][4][5][6]

Data Presentation: Binding Affinities of Xanthine (B1682287) Derivatives for Human Adenosine Receptors

While specific binding affinity data (Ki or IC50) for Etofylline nicotinate at adenosine A1 and A2A receptors is not available in the reviewed scientific literature, the following table presents reported Ki (inhibition constant) values for the structurally related and well-characterized xanthines, theophylline and caffeine. This data provides a valuable reference for the expected range of activity for xanthine-based compounds at adenosine receptors. It is anticipated that this compound, as a xanthine derivative, will also exhibit antagonist activity at these receptors.[1][6]

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)
This compound Data not availableData not available
Theophylline11,00045,000
8-Butyltheophylline1,10011,000
8-Phenyltheophylline403,000
8-Cyclopentyltheophylline (CPT)1.81,100

Data is a representative compilation from various structure-activity relationship studies on 8-substituted xanthines.[7]

Experimental Protocols

Key Experiment: Adenosine A1 and A2A Receptor Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human Adenosine A1 and A2A receptors using a competitive binding assay with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the human Adenosine A1 and A2A receptors.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[1][7]

Materials:

  • Cell Membranes: Cell membranes prepared from cell lines stably expressing the human Adenosine A1 receptor (e.g., from CHO or HEK293 cells) or the human Adenosine A2A receptor (e.g., from HEK-293 cells).[8][9]

  • Radioligands:

    • For A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine).[9]

    • For A2A Receptor: [³H]-CGS 21680.[2][10]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor.

    • For A1 Receptor: 10 µM DPCPX.[7]

    • For A2A Receptor: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or ZM241385.[7][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2]

  • Scintillation Cocktail.

  • Scintillation Counter.

Methodology:

  • Reagent Preparation:

    • Thaw the cell membrane preparations on ice.

    • Dilute the membranes in assay buffer to the desired final concentration (typically 5-50 µg of protein per well).[2]

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[1]

    • Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd value.[2]

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM).[1]

  • Assay Setup (in a 96-well filter plate):

    • Total Binding Wells: Add 50 µL of assay buffer.[1]

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control.[1]

    • Test Compound Wells: Add 50 µL of the this compound serial dilutions.[1]

    • To all wells, add 50 µL of the diluted radioligand.[1]

    • To initiate the binding reaction, add 100 µL of the diluted membrane suspension to all wells. The final assay volume is typically 200 µL.[1]

    • It is recommended to perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[10]

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.[2]

    • Measure the radioactivity in each well using a scintillation counter.[2]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[2]

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[1][2]

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[1][7]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.[1]

    • Kd is the dissociation constant of the radioligand for the receptor.[1]

Visualizations

experimental_workflow prep_reagents Prepare Reagents (Membranes, Radioligand, This compound) serial_dilutions Serial Dilutions of This compound prep_reagents->serial_dilutions add_total Total Binding Wells: Buffer + Radioligand add_nsb NSB Wells: NSB Control + Radioligand add_test Test Wells: This compound + Radioligand add_membranes Add Membranes to all wells to initiate reaction add_total->add_membranes add_nsb->add_membranes add_test->add_membranes incubation Incubate at RT (e.g., 120 min) add_membranes->incubation harvesting Harvest & Wash incubation->harvesting detection Scintillation Counting harvesting->detection data_analysis Data Analysis (IC50 & Ki Calculation) detection->data_analysis signaling_pathways cluster_A1 Adenosine A1 Receptor Signaling cluster_A2A Adenosine A2A Receptor Signaling cluster_antagonist Antagonist Action A1_receptor A1 Receptor Gi_protein Gi Protein A1_receptor->Gi_protein Agonist AC_inhibition Adenylyl Cyclase (Inhibition) Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease A2A_receptor A2A Receptor Gs_protein Gs Protein A2A_receptor->Gs_protein Agonist AC_stimulation Adenylyl Cyclase (Stimulation) Gs_protein->AC_stimulation cAMP_increase ↑ cAMP AC_stimulation->cAMP_increase etofylline Etofylline Nicotinate etofylline->A1_receptor Blocks etofylline->A2A_receptor Blocks

References

Application Notes and Protocols for Determining the Effect of Etofylline Nicotinate on A549 Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etofylline nicotinate (B505614), a compound combining a xanthine (B1682287) derivative (etofylline) and a nicotinic acid derivative, is primarily known for its vasodilatory properties.[1] Emerging research, however, is exploring the potential of such compounds in oncology. The A549 cell line, derived from human lung adenocarcinoma, is a widely used in vitro model for lung cancer studies.[2] This document provides a detailed protocol for assessing the cell viability of A549 cells upon treatment with Etofylline nicotinate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines potential signaling pathways that may be modulated by the compound in these cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[3]

Data Presentation

The quantitative data obtained from the cell viability assay should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated.

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1095.3 ± 4.8
5082.1 ± 6.1
10065.7 ± 5.5
20048.9 ± 4.9
40030.2 ± 3.8
IC50 (µM) Calculated Value

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Experimental Protocols

Materials and Reagents
  • A549 human lung adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Maintain A549 cells in DMEM + 10% FBS B Trypsinize and count cells A->B C Seed 1x10^4 cells/well in a 96-well plate B->C D Incubate for 24h for cell attachment C->D G Replace medium with drug-containing medium D->G E Prepare stock solution of this compound in DMSO F Make serial dilutions in culture medium E->F F->G H Incubate for 24h or 48h G->H I Add 10µL of MTT reagent (5 mg/mL) to each well H->I J Incubate for 2-4h at 37°C I->J K Add 100µL of solubilization buffer J->K L Incubate overnight at room temperature K->L M Measure absorbance at 570 nm L->M N Calculate % cell viability M->N O Determine IC50 value N->O

Caption: Experimental workflow for the A549 cell viability assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]

    • When cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Count the cells using a hemocytometer and determine cell viability.

    • Seed 1 x 10^4 A549 cells in 100 µL of complete medium per well in a 96-well plate.[4][5]

    • Incubate the plate for 24 hours to allow the cells to attach.[4][5]

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired final concentrations.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment of Cells:

    • After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO as the drug-treated wells.

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Assay Procedure:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[4][6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[5] The incubation time may need to be optimized for A549 cells.

    • After incubation, add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[4]

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Incubate the plate overnight at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Potential Signaling Pathways

Etofylline is a xanthine derivative that acts as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist.[7] The nicotinate component can interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known to play a role in lung cancer progression.[8][9] The combined effects of this compound in A549 cells may involve the modulation of several signaling pathways.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Cellular Response EN This compound PDE Phosphodiesterase (PDE) EN->PDE Inhibits AR Adenosine Receptors EN->AR Antagonizes nAChR Nicotinic Acetylcholine Receptors (nAChR) EN->nAChR Modulates cAMP ↑ cAMP PDE->cAMP Inhibition leads to PI3K_AKT PI3K/AKT Pathway AR->PI3K_AKT Modulation affects nAChR->PI3K_AKT Activates MAPK MAPK/ERK Pathway nAChR->MAPK Activates Proliferation ↓ Proliferation PI3K_AKT->Proliferation Inhibition leads to Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis Inhibition leads to MAPK->Proliferation Inhibition leads to

Caption: Potential signaling pathways affected by this compound in A549 cells.

Pathway Description:

  • Phosphodiesterase (PDE) Inhibition: Etofylline, as a xanthine derivative, can inhibit PDEs.[7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can have various downstream effects, including the potential for cell cycle arrest and apoptosis in cancer cells.

  • Adenosine Receptor Antagonism: By antagonizing adenosine receptors, Etofylline can interfere with adenosine-mediated signaling, which has been implicated in tumor progression.[7]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The nicotinate moiety may interact with nAChRs. Nicotine, a known nAChR agonist, has been shown to promote lung cancer cell proliferation and survival through the activation of signaling pathways such as PI3K/AKT and MAPK/ERK.[8][9] this compound's effect on these receptors could be either agonistic or antagonistic, leading to a modulation of these pro-survival pathways. The net effect on cell viability will likely depend on the balance of these and other cellular responses.

References

Application Notes and Protocols for Etofylline Nicotinate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed guidance on determining the solubility of etofylline (B1671713) nicotinate (B505614) and preparing it for use in in vitro cell culture experiments. Adherence to these protocols will ensure reproducible and reliable experimental outcomes.

Introduction

Etofylline nicotinate is a compound comprised of etofylline, a xanthine (B1682287) derivative, and nicotinic acid (niacin). Etofylline acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling.[1] Nicotinic acid is known to interact with G protein-coupled receptors. The combined pharmacological activities make this compound a compound of interest for various research areas. Accurate determination of its solubility is a critical first step for any in vitro study to ensure proper dosage and avoid precipitation in cell culture media, which could lead to erroneous results.

Quantitative Solubility Data

The solubility of a compound is dependent on the solvent and temperature. For cell culture applications, it is crucial to determine the solubility in solvents that are compatible with the cell lines being used. The following table summarizes the available solubility data for this compound and its parent compound, etofylline.

CompoundSolventTemperatureSolubilitySource
This compound WaterBoiling (100°C)20 mg/mL (1 g in 50 mL)[2]
This compound AlcoholNot SpecifiedModerately Soluble[2]
Etofylline DMSONot Specified44 mg/mL[3]
Etofylline WaterNot SpecifiedSoluble[4]
Theophylline (B1681296) DMSONot Specified11 mg/mL[5]

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a solvent of choice (e.g., DMSO, ethanol (B145695), or cell culture medium).

Materials:

  • This compound powder

  • Solvent of choice (e.g., Anhydrous DMSO, Ethanol)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Incubator or water bath at 37°C

  • Spectrophotometer or HPLC

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of microcentrifuge tubes.

    • Add a fixed volume of the chosen solvent to each tube (e.g., 500 µL).

    • Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

  • Equilibration:

    • Incubate the tubes at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological solubility) for 24-48 hours. This allows the solution to reach equilibrium.

    • Vortex the tubes intermittently (e.g., every 8 hours) during the incubation period.

  • Separation of Saturated Solution:

    • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved powder.

    • Carefully collect the supernatant (the saturated solution) without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Determine the concentration of this compound in the dilutions using a suitable analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC.

    • The concentration of the undiluted supernatant represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, a common solvent for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile, amber vial.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol for Preparing Working Solutions for Cell Culture

This protocol details the dilution of the stock solution into the cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution:

    • It is crucial to perform serial dilutions to minimize the final concentration of DMSO in the culture medium. The final DMSO concentration should ideally be below 0.5% and not exceed 1% to avoid solvent-induced cytotoxicity.

    • Prepare an intermediate dilution of the stock solution in serum-free medium or PBS.

    • Add the appropriate volume of the intermediate dilution to the final volume of complete cell culture medium to achieve the desired working concentration of this compound.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium. This is essential to distinguish the effects of the drug from the effects of the solvent.

  • Application to Cells:

    • Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.

Visualizations

Signaling Pathway

Etofylline_Nicotinate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (Nicotinic Acid Target) This compound->GPCR Activates Etofylline Etofylline This compound->Etofylline Metabolized to AC Adenylate Cyclase GPCR->AC Modulates cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) Etofylline->PDE Inhibits PDE->cAMP Degrades ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Effects Cellular Responses (e.g., Gene Expression, Cell Proliferation) PKA->Downstream Effects Phosphorylates Targets

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess Etofylline Nicotinate to solvent B Vortex vigorously A->B C Incubate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant (saturated solution) D->E F Prepare serial dilutions of supernatant E->F G Analyze concentration (e.g., HPLC, Spectrophotometry) F->G H Determine solubility G->H

Caption: Workflow for determining the solubility of this compound.

Stock Solution Preparation Workflow

Stock_Solution_Workflow cluster_prep Preparation cluster_sterilization Sterilization & Storage cluster_dilution Working Solution Preparation A Weigh Etofylline Nicotinate powder B Add anhydrous DMSO to desired concentration A->B C Vortex until fully dissolved B->C D Sterile filter (0.22 µm) into an amber vial C->D E Aliquot and store at -20°C or -80°C D->E F Thaw stock solution G Perform serial dilutions in cell culture medium F->G H Ensure final DMSO concentration is <0.5% G->H

Caption: Workflow for preparing this compound stock and working solutions.

Important Considerations

  • Cytotoxicity of Solvents: Always perform a vehicle control to assess the cytotoxicity of the solvent (e.g., DMSO) on your specific cell line. The tolerance to solvents can vary significantly between cell types.

  • Stability: The stability of this compound in aqueous solutions at 37°C for extended periods should be considered. It is recommended to prepare fresh working solutions for each experiment.

  • pH of the Medium: The solubility of compounds can be pH-dependent. Ensure that the addition of the drug solution does not significantly alter the pH of the cell culture medium.

  • Visual Inspection: After preparing the working solution in the cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, the concentration is above the solubility limit in the medium, and the stock solution needs to be further diluted.

  • Compound Purity: The purity of the this compound powder will affect the accuracy of the solubility determination and the effective concentration in experiments. Use a high-purity grade compound.

References

Application Notes and Protocols for Evaluating Etofylline Nicotinate in Animal Models of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing bronchoconstriction in various animal models to evaluate the therapeutic potential of Etofylline (B1671713) nicotinate (B505614). The document outlines methodologies for histamine-induced, acetylcholine-induced, and ovalbumin-induced bronchoconstriction, along with the mechanism of action of Etofylline nicotinate and relevant signaling pathways.

Introduction

This compound is a compound that combines etofylline, a xanthine (B1682287) derivative, with nicotinic acid. Etofylline acts as a bronchodilator through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2] Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes the relaxation of bronchial smooth muscles.[2] By blocking adenosine receptors, etofylline counteracts the bronchoconstrictive effects of adenosine.[1] Animal models of bronchoconstriction are essential preclinical tools for evaluating the efficacy of potential therapeutics like this compound.

Mechanism of Action of this compound

This compound's therapeutic effect in bronchoconstriction is primarily attributed to the etofylline component, which functions as both a phosphodiesterase inhibitor and an adenosine receptor antagonist.

Etofylline_Mechanism cluster_PDE Phosphodiesterase Inhibition cluster_Adenosine Adenosine Receptor Antagonism Etofylline Etofylline PDE Phosphodiesterase (PDE4) Etofylline->PDE Inhibits cAMP_degradation cAMP Degrades to AMP PDE->cAMP_degradation Catalyzes cAMP_increase Increased cAMP Bronchodilation_PDE Bronchodilation cAMP_increase->Bronchodilation_PDE Etofylline2 Etofylline AdenosineReceptor Adenosine Receptor (A1, A2B, A3) Etofylline2->AdenosineReceptor Antagonizes Bronchoconstriction_Adenosine Bronchoconstriction AdenosineReceptor->Bronchoconstriction_Adenosine Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Dual mechanism of action of Etofylline.

Experimental Protocols

The following are detailed protocols for inducing bronchoconstriction in animal models. These can be adapted to evaluate the efficacy of this compound.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the direct bronchodilatory effects of a compound against a potent bronchoconstrictor.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-500g)

  • This compound

  • Histamine (B1213489) dihydrochloride (B599025)

  • Urethane (anesthetic)

  • Saline solution (0.9% NaCl)

  • Animal ventilator

  • Aerosol delivery system or nebulizer

  • System to measure airway resistance and dynamic compliance

Procedure:

  • Animal Preparation: Anesthetize guinea pigs with urethane. Perform a tracheotomy and cannulate the trachea. Connect the animal to a ventilator.

  • Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at predetermined doses.

  • Baseline Measurement: Record baseline airway resistance and dynamic compliance for a stable period.

  • Histamine Challenge: Administer an aerosolized solution of histamine dihydrochloride (e.g., 5-20 µg/mL) for a fixed duration.

  • Post-Challenge Measurement: Continuously record airway resistance and dynamic compliance until values return to baseline.

  • Data Analysis: Calculate the percentage increase in airway resistance and the percentage decrease in dynamic compliance. Compare the results from the this compound-treated groups with the control group.

Histamine_Workflow start Start anesthesia Anesthetize Guinea Pig (Urethane) start->anesthesia tracheotomy Tracheotomy and Cannulation anesthesia->tracheotomy ventilation Connect to Ventilator tracheotomy->ventilation drug_admin Administer this compound or Vehicle ventilation->drug_admin baseline Record Baseline Airway Mechanics drug_admin->baseline histamine Histamine Aerosol Challenge baseline->histamine post_challenge Record Post-Challenge Airway Mechanics histamine->post_challenge analysis Data Analysis (% Change in Resistance/Compliance) post_challenge->analysis end End analysis->end

Workflow for histamine-induced bronchoconstriction.
Acetylcholine-Induced Bronchoconstriction in Rats

This model evaluates the anticholinergic potential of a test compound.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Acetylcholine (B1216132) chloride

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution (0.9% NaCl)

  • Equipment for measuring pulmonary function (e.g., whole-body plethysmograph)

Procedure:

  • Animal Preparation: Anesthetize rats with sodium pentobarbital.

  • Drug Administration: Administer this compound or vehicle control at various doses.

  • Baseline Measurement: Record baseline respiratory parameters.

  • Acetylcholine Challenge: Administer acetylcholine intravenously or via aerosol to induce bronchoconstriction.

  • Post-Challenge Measurement: Monitor and record changes in respiratory parameters.

  • Data Analysis: Determine the protective effect of this compound by comparing the changes in respiratory parameters between treated and control groups.

Acetylcholine_Workflow start Start anesthesia Anesthetize Rat (Sodium Pentobarbital) start->anesthesia drug_admin Administer this compound or Vehicle anesthesia->drug_admin baseline Record Baseline Respiratory Parameters drug_admin->baseline ach_challenge Acetylcholine Challenge (IV or Aerosol) baseline->ach_challenge post_challenge Record Post-Challenge Respiratory Parameters ach_challenge->post_challenge analysis Data Analysis (Protective Effect %) post_challenge->analysis end End analysis->end OVA_Workflow start Start sensitization Sensitization (OVA + Alum, Day 0 & 14) start->sensitization drug_admin Daily this compound or Vehicle (Day 21-27) sensitization->drug_admin ova_challenge OVA Aerosol Challenge (Day 25-27) drug_admin->ova_challenge ahr_measurement Measure Airway Hyperresponsiveness (Methacholine Challenge, Day 28) ova_challenge->ahr_measurement bal Perform Bronchoalveolar Lavage (Day 28) ahr_measurement->bal analysis Data Analysis (AHR and BAL Fluid Cells) bal->analysis end End analysis->end

References

UPLC Method for Simultaneous Estimation of Etofylline and Theophylline in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the simultaneous estimation of Etofylline and Theophylline (B1681296) in injectable pharmaceutical dosage forms using a validated Ultra Performance Liquid Chromatography (UPLC) method. This method is simple, precise, accurate, and rapid, making it suitable for routine quantitative analysis in quality control laboratories.

Introduction

Etofylline and Theophylline are bronchodilators used in combination to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Etofylline is a derivative of theophylline and is used to prevent and treat wheezing, shortness of breath, and breathing difficulties. The combination offers a wider therapeutic window and fewer adverse effects compared to theophylline alone. This application note describes a UPLC method for the simultaneous determination of these two compounds in injectable formulations.

Experimental Protocol

Instrumentation and Materials
  • UPLC System: A WATERS Acquity UPLC system equipped with a Binary Solvent Manager, TUV detector, and Sample Manager was used.[1]

  • Software: Empower2 software was used for data acquisition and processing.[1]

  • Column: WATERS Acquity UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm).[1]

  • Chemicals and Reagents:

    • Etofylline and Theophylline working standards were obtained from Nirlife Healthcare Division, NIRMA LTD.[1]

    • Sodium Acetate (AR/HPLC grade) from Merck.[1]

    • Acetonitrile (AR/HPLC grade) from Merck.[1]

    • Glacial Acetic Acid (AR/HPLC grade) from Merck.[1]

    • HPLC grade water.[1]

Chromatographic Conditions

A summary of the UPLC chromatographic conditions is provided in the table below.

ParameterCondition
Column WATERS Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)[1]
Mobile Phase 0.05 M Sodium Acetate and Acetonitrile (90:10, v/v), pH adjusted to 4.5 with Glacial Acetic Acid[1]
Flow Rate 0.3 ml/min[1]
Detection Wavelength 270 nm[1]
Column Temperature Ambient[1]
Injection Volume Not specified in the source, a typical injection volume for UPLC is 1-5 µL.
Run Time Approximately 3.5 minutes[1]
Preparation of Solutions
  • Mobile Phase Preparation: A mixture of 0.05 M Sodium Acetate and Acetonitrile in the ratio of 90:10 (v/v) was prepared. The pH was adjusted to 4.5 with glacial acetic acid. The mixture was then filtered through a 0.22 µm membrane filter and degassed.[1]

  • Standard Stock Solution Preparation:

    • Accurately weigh 169.4 mg of Etofylline and 50.6 mg of Theophylline working standards.[1]

    • Transfer the standards into a clean and dry 50 ml volumetric flask.[1]

    • Dissolve and dilute to volume with HPLC grade water to obtain final concentrations of 338.8 mcg/ml for Etofylline and 101.2 mcg/ml for Theophylline.[1]

  • Sample Solution Preparation (for Injectables):

    • Take 5 ml of the sample solution from an Etofylline and Theophylline injection.[1]

    • Transfer it accurately to a 50 ml clean and dry volumetric flask.[1]

    • Dilute to volume with HPLC grade water.[1]

Method Validation Summary

The developed UPLC method was validated for various parameters as summarized below.

Validation ParameterResult
Retention Time (min) Theophylline: 2.368, Etofylline: 3.129[1]
Accuracy (% Recovery) Theophylline: 99.84 - 100.89, Etofylline: 99.84 - 100.89[1]
Precision (%RSD) Method precision was found to be within acceptable limits (RSD < 2%).[1]
Ruggedness The method was found to be rugged with %RSD below 1% when tested with different UPLC systems, analysts, and columns.[1]
Robustness The method was robust to small, deliberate changes in flow rate, pH, and temperature, with the content of the analytes not being adversely affected.[1]
Solution Stability Standard and sample solutions were stable for at least 24 hours when stored in HPLC grade water, with results not decreasing below 98%.[1]

Experimental Workflow

The following diagram illustrates the logical workflow of the UPLC method for the simultaneous estimation of Etofylline and Theophylline.

UPLC_Workflow A Start: Sample and Standard Preparation B Prepare Mobile Phase (0.05M Sodium Acetate:Acetonitrile 90:10, pH 4.5) A->B C Prepare Standard Solution (Etofylline: 338.8 mcg/ml, Theophylline: 101.2 mcg/ml) A->C D Prepare Sample Solution (Dilute 5ml of injection to 50ml) A->D E UPLC System Setup B->E G Inject Standard and Sample Solutions C->G D->G F Set Chromatographic Conditions (Column: C18, Flow Rate: 0.3 ml/min, Wavelength: 270 nm) E->F F->G H Data Acquisition and Analysis G->H I Quantify Etofylline and Theophylline H->I J End: Report Results I->J

Caption: UPLC analysis workflow for Etofylline and Theophylline.

References

Troubleshooting & Optimization

Etofylline Nicotinate HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Etofylline nicotinate (B505614).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of Etofylline nicotinate?

In an ideal HPLC separation, the analyte peak should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the peak exhibits an asymmetry, with a trailing edge that is longer than the leading edge. This can compromise the accuracy of peak integration, leading to unreliable quantification, and can also reduce the resolution between adjacent peaks. For regulatory submissions and quality control, a symmetrical peak is often a required parameter for method validation.

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing for this compound in reverse-phase HPLC can stem from several factors. The most common causes include:

  • Secondary Interactions with Silanol (B1196071) Groups: this compound is a basic compound. At a mid-range pH, residual silanol groups on the silica-based stationary phase of the HPLC column can become ionized and interact with the basic analyte, causing peak tailing.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too high, it can lead to peak tailing of basic compounds like this compound.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that lead to peak tailing.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in a distorted peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How can I troubleshoot and resolve peak tailing for this compound?

Here are some systematic troubleshooting steps:

  • Optimize Mobile Phase pH: Since this compound is a basic compound, ensure the mobile phase pH is sufficiently low, typically in the range of 3 to 4.5.[1] This will ensure the analyte is in a single protonated form and minimizes interactions with silanol groups.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.

  • Check for Column Contamination: If the column is old or has been used with complex sample matrices, try flushing it with a strong solvent. If this doesn't resolve the issue, consider replacing the guard column or the analytical column itself.

  • Reduce Sample Concentration: Prepare a more dilute sample and inject it to see if the peak shape improves. This will help determine if column overload is the cause.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the HPLC components.

Quantitative Data Summary

The following table summarizes typical mobile phase conditions used for the analysis of Etofylline and related compounds, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Mobile Phase 10mM Potassium Di-Hydrogen Phosphate (B84403) : Acetonitrile (B52724) (90:10)0.05 M Sodium Acetate : Acetonitrile (90:10)0.02 M Ammonium Acetate buffer : (Methanol:Acetonitrile [70:30])
pH 4.5 (adjusted with ortho-phosphoric acid)4.5 (adjusted with glacial acetic acid)4.5
Column YMC Pack-ODS-AQ, 150 mm × 4.6 mm, 5µmSilica gel column, packed with octadecylsilane, 2.1 mm × 100 mm, 1.7 µmWaters Spherisorb, 250 mm × 4.6 mm, 5µm
Detection Wavelength 272 nm270 nm275 nm
Reference [2][1][3]

Experimental Protocol

This section provides a detailed methodology for a typical HPLC analysis of this compound, based on established methods for Etofylline and Theophylline.

Objective: To develop a robust HPLC method for the quantification of this compound with optimal peak symmetry.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10mM Potassium dihydrogen phosphate buffer by dissolving the appropriate amount in HPLC grade water.

    • Adjust the pH of the buffer to 4.5 using ortho-phosphoric acid.

    • Mix the buffer with acetonitrile in a 90:10 (v/v) ratio.

    • Degas the mobile phase by sonication for 15-20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • Prepare the sample containing this compound by dissolving it in the mobile phase to a concentration within the range of the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: 10mM Potassium dihydrogen phosphate : Acetonitrile (90:10), pH 4.5

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 30°C

    • Detection Wavelength: 272 nm

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time and peak area for this compound.

    • Assess the peak symmetry (tailing factor). A value close to 1 is ideal.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH between 3 and 4.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 3 - 4.5 check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No replace_column Replace Guard/Analytical Column flush_column->replace_column Issue Persists end_good Peak Tailing Resolved flush_column->end_good Resolved replace_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_extra_column Is there Excessive Extra-Column Volume? check_overload->check_extra_column No dilute_sample->check_extra_column Issue Persists dilute_sample->end_good Resolved optimize_tubing Use Shorter, Narrower Bore Tubing check_extra_column->optimize_tubing Yes end_bad Issue Persists: Consult Instrument Manual/ Further Method Development check_extra_column->end_bad No optimize_tubing->end_good Resolved optimize_tubing->end_bad Issue Persists

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: Optimizing Etofylline Nicotinate Solubility in DMSO for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Etofylline nicotinate (B505614) in DMSO for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Etofylline nicotinate and what is its mechanism of action?

This compound is a synthetic compound derived from theophylline (B1681296). It functions as a vasodilator, relaxing smooth muscles.[1][2] Its primary mechanisms of action are believed to be through the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[3][4] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation.[3] By blocking adenosine receptors, it counteracts the bronchoconstrictive effects of adenosine.[3]

Q2: What is the recommended solvent for this compound for in vitro studies?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for cell-based assays.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[5] It is recommended to keep the final DMSO concentration at or below 0.1% (v/v) and not to exceed 0.5% (v/v).[5] The tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.[5]

Q4: How should I store my this compound stock solution in DMSO?

For long-term stability, it is recommended to store the this compound stock solution in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

CompoundSolvent/MediumSolubility/Recommended ConcentrationSource/Rationale
EtofyllineAqueous buffer (pH 7.4)>33.6 µg/mLExperimental data from PubChem[6]
Theophylline (related compound)10% DMSO / 90% corn oil≥ 1.11 mg/mL (6.16 mM)Product Data Sheet[7]
General RecommendationDMSO (stock solution)Prepare a high concentration stock (e.g., 10-50 mM)General practice to minimize final DMSO volume[8]
General RecommendationFinal in-assay concentrationVaries by experiment, aim for >60 µg/mL for initial testingGeneral guidance for drug discovery[9]
General RecommendationFinal DMSO concentration in media≤ 0.1% (ideal), ≤ 0.5% (maximum)To minimize cytotoxicity[5]

Troubleshooting Guides

Issue 1: My this compound precipitates immediately upon addition to the cell culture medium.

  • Question: Why is my compound crashing out of solution? Answer: This is likely due to "solvent shock," where the rapid change in solvent polarity from a high concentration of DMSO to the aqueous environment of the cell culture medium causes the compound to precipitate.

  • Troubleshooting Steps:

    • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution. Adding compounds to cold media can decrease their solubility.

    • Slow, drop-wise addition: Add the DMSO stock solution drop-by-drop to the culture medium while gently swirling or vortexing. This facilitates rapid and even dispersion.

    • Use a serial dilution approach: Create an intermediate dilution of the stock solution in a small volume of pre-warmed medium first. Then, add this intermediate dilution to the final volume of the culture medium.

    • Increase the final volume: Adding the stock solution to a larger volume of medium can help with dispersion and prevent localized high concentrations.

Issue 2: The cell culture medium becomes cloudy or hazy after adding this compound.

  • Question: What is causing the turbidity in my media? Answer: Cloudiness or haziness, even without visible crystals, can indicate the formation of fine precipitates or micelles. This can be caused by the compound's low aqueous solubility or interactions with components in the culture medium.

  • Troubleshooting Steps:

    • Check the final concentration: Your final experimental concentration of this compound may be above its kinetic solubility limit in the cell culture medium. Try using a lower final concentration if your experimental design allows.

    • Optimize the DMSO concentration: While a high DMSO concentration in the stock is good, a high final concentration in the media can still lead to precipitation. Ensure your final DMSO concentration is within the recommended limits (≤ 0.1% - 0.5%).

    • Consider media components: Serum proteins and salts in the culture medium can interact with the compound and affect its solubility. If possible for your cell line, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.

    • pH stability: Ensure your cell culture medium is adequately buffered, as cellular metabolism can alter the pH and affect compound solubility.

Issue 3: I am observing cell toxicity that does not seem to be related to the compound's activity.

  • Question: Could the way I am dissolving the compound be causing cytotoxicity? Answer: Yes, the solvent (DMSO) itself can be toxic to cells at higher concentrations. Also, undissolved compound precipitates can cause physical stress to cells.

  • Troubleshooting Steps:

    • Run a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. This will help you differentiate between solvent-induced toxicity and the effect of your compound.

    • Lower the final DMSO concentration: If you observe toxicity in your vehicle control, you need to reduce the final DMSO concentration. This may require preparing a more concentrated stock solution.

    • Ensure complete dissolution: Visually inspect your stock solution to ensure the this compound is fully dissolved before adding it to the culture medium. If necessary, gentle warming (37°C) and vortexing can aid dissolution.[10]

    • Filter sterilize the stock solution: After dissolving the compound in DMSO, it is good practice to sterilize the stock solution by passing it through a 0.22 µm syringe filter. This will also remove any small, undissolved particulates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 329.31 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 3.29 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate vessels (e.g., 96-well plate)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Example for a final concentration of 10 µM):

    • To achieve a final DMSO concentration of 0.1%, a 1:1000 dilution is required.

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting up and down.

  • Prepare Final Working Solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your cell culture plate to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, this would be a 1:1000 dilution of DMSO in the medium (0.1% DMSO).

  • Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_control Control Preparation weigh Weigh Etofylline Nicotinate Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Start of Experiment dmso_dilution Prepare Vehicle Control (Same % DMSO) aliquot->dmso_dilution intermediate Prepare Intermediate Dilution in Media thaw->intermediate final Prepare Final Working Solution intermediate->final treat Treat Cells final->treat control_treat Treat Control Cells dmso_dilution->control_treat

Caption: Experimental workflow for preparing this compound solutions.

pde_inhibition_pathway etofylline Etofylline Nicotinate pde Phosphodiesterase (PDE) etofylline->pde Inhibits amp 5'-AMP pde->amp Degrades atp ATP ac Adenylate Cyclase camp cAMP ac->camp Converts camp->pde pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to adenosine_antagonism_pathway etofylline Etofylline Nicotinate receptor Adenosine Receptor (e.g., A1, A2A) etofylline->receptor Blocks adenosine Adenosine adenosine->receptor Activates constriction Bronchoconstriction receptor->constriction Leads to

References

Technical Support Center: Improving Reproducibility of Etofylline Nicotinate Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of cell viability assays involving Etofylline (B1671713) Nicotinate (B505614).

Frequently Asked Questions (FAQs)

Q1: What is Etofylline Nicotinate and what is its primary mechanism of action?

This compound is a compound comprised of Etofylline and Nicotinic Acid (Niacin or Vitamin B3). Etofylline, a derivative of theophylline (B1681296), acts as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist.[1][2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can modulate various cellular processes, including proliferation.[1] The nicotinate component can interact with G-protein coupled receptors, such as GPR109A, and nicotinic acetylcholine (B1216132) receptors (nAChRs), which are also known to influence cell proliferation and signaling.[3]

Q2: How might the dual nature of this compound affect cell viability assay results?

The presence of two distinct bioactive moieties can lead to complex and potentially confounding effects on cell viability. Etofylline, as a theophylline derivative, has been shown to have anti-proliferative and cytotoxic effects in some cancer cell lines.[4][5] Conversely, nicotinic acid and its derivatives can have proliferative effects in certain cell types.[3][6] The net effect on cell viability will likely be cell-type specific and dependent on the relative expression of the molecular targets for each component.

Q3: Can this compound directly interfere with common colorimetric cell viability assays like MTT or XTT?

While direct interference has not been specifically documented for this compound, it is a possibility. Theophylline and other methylxanthines have not been widely reported to directly interfere with MTT reduction. However, compounds with reducing properties can non-enzymatically reduce tetrazolium salts, leading to a false positive signal (increased viability).[7] It is crucial to perform a cell-free control experiment to test for direct chemical interaction between this compound and the assay reagent.[8]

Q4: My results with this compound are highly variable between experiments. What are the most common sources of irreproducibility?

In addition to compound-specific issues, general sources of variability in cell-based assays are often the culprit. These include:

  • Cell Health and Passage Number: Ensure cells are healthy, in a consistent growth phase, and within a defined passage number range to avoid phenotypic drift.

  • Mycoplasma Contamination: This is a common and often undetected source of variability that can significantly alter cellular responses. Regular testing is essential.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major cause of variable results.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth. It is recommended to fill outer wells with sterile media or PBS and not use them for experimental samples.[8]

  • Reagent Preparation and Storage: Improper handling and storage of this compound stock solutions and assay reagents can lead to degradation and inconsistent results.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Solubility and Stability Ensure this compound is fully dissolved in the culture medium at all tested concentrations. Perform a solubility test prior to the experiment. Prepare fresh dilutions for each experiment from a validated stock solution. Consider the stability of the compound under incubator conditions (temperature, CO2, humidity) over the duration of the assay.
Inappropriate Concentration Range If you observe a flat dose-response curve, the concentration range may be too narrow or not centered around the IC50/EC50. Conduct a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to millimolar) to determine the optimal range for your specific cell line.
Cell Seeding Density The optimal cell seeding density is critical for ensuring cells are in an exponential growth phase throughout the experiment. Seeding too few cells can lead to a weak signal, while too many can result in contact inhibition and mask proliferative effects. Determine the optimal seeding density for your cell line and assay duration beforehand.
Incubation Time The duration of drug exposure may be insufficient to observe a significant effect. The optimal incubation time depends on the cell line's doubling time and the compound's mechanism of action. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Issue 2: High Background Signal in Control Wells

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Direct Compound Interference This compound may be directly reducing the tetrazolium dye (e.g., MTT, XTT). Solution: Run a cell-free control by adding the compound and the assay reagent to the culture medium without cells. If a color change occurs, this indicates direct interference. Consider using an alternative assay with a different detection principle (e.g., a luminescent ATP-based assay).
Media Component Interference Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Solution: Use phenol red-free medium for the duration of the assay.
Reagent Contamination Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation. Solution: Use sterile techniques when handling all reagents and prepare fresh solutions.
Microbial Contamination of Cultures Bacterial or yeast contamination in your cell cultures will contribute to the metabolic activity and lead to a high background signal. Solution: Regularly check cultures for contamination and discard any affected stocks.
Issue 3: Unexpected Cellular Response (e.g., Increased Proliferation at High Concentrations)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Biphasic Effect of Nicotinate The nicotinate moiety may have proliferative effects at certain concentrations, which could counteract the anti-proliferative effects of the etofylline component, leading to a biphasic dose-response curve. Solution: To dissect the individual contributions, consider testing etofylline and nicotinic acid separately as controls.
Off-Target Effects At high concentrations, this compound may have off-target effects that stimulate cell proliferation or metabolic activity. Solution: Corroborate your findings with a secondary, mechanistically different viability assay (e.g., a dye exclusion method like Trypan Blue or a real-time impedance-based assay).
Assay Artifact The observed increase in signal may not be due to increased cell number but rather an increase in cellular metabolism induced by the compound. Solution: Use a direct cell counting method to validate the results of metabolic assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

    • Include vehicle-only controls (the solvent used to dissolve this compound) and medium-only controls (no cells).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Cell-Free Interference Assay

This protocol is essential to determine if this compound directly interacts with the MTT reagent.

  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells.

  • Compound Addition: Add this compound at the same concentrations used in your cell-based experiment. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate under the same conditions as your cell viability assay (e.g., 2-4 hours at 37°C).

  • Solubilization and Measurement: Add 100 µL of the solubilization solution, mix, and measure the absorbance at 570 nm.

  • Analysis: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct interference.

Visualizations

G cluster_workflow Experimental Workflow for Cell Viability Assay A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate (2-4h) E->F G Add Solubilization Solution (if needed) F->G H Measure Signal (Absorbance/Luminescence) G->H I Data Analysis (Calculate % Viability) H->I

Caption: A generalized workflow for conducting a cell viability assay.

G cluster_pathway Potential Signaling Pathways of this compound cluster_etofylline Etofylline Component cluster_nicotinate Nicotinate Component EN This compound PDE Phosphodiesterase (PDE) EN->PDE AR Adenosine Receptors EN->AR nAChR Nicotinic ACh Receptors EN->nAChR GPCR GPR109A EN->GPCR cAMP ↑ cAMP PDE->cAMP inhibition Prolif_Inhibit Inhibition of Proliferation AR->Prolif_Inhibit antagonism cAMP->Prolif_Inhibit Cell_Viability Cell_Viability Prolif_Inhibit->Cell_Viability Net Effect on Cell Viability Prolif_Mod Modulation of Proliferation nAChR->Prolif_Mod GPCR->Prolif_Mod Prolif_Mod->Cell_Viability

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Etofylline Nicotinate Interference in Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from etofylline (B1671713) nicotinate (B505614) in their fluorescent-based assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Can etofylline nicotinate interfere with my fluorescent-based assay?

While direct experimental studies on this compound's interference in all fluorescent assays are not extensively documented, the chemical nature of its constituent parts—etofylline (a xanthine (B1682287) derivative) and nicotinic acid (a pyridine (B92270) derivative)—suggests a potential for interference. The most likely form of interference is not from the compound's own fluorescence (autofluorescence), but rather through fluorescence quenching, a process that reduces the signal from your fluorescent probe.

Q2: What is fluorescence quenching and how could this compound cause it?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This compound may cause quenching through two primary mechanisms related to its components:

  • Static Quenching (from the Etofylline moiety): Xanthine derivatives have been observed to form non-fluorescent complexes with other molecules.[1] If etofylline forms such a complex with your fluorophore or a key component of your assay, it can prevent it from fluorescing, leading to a decreased signal.

  • Collisional (Dynamic) Quenching (from the Nicotinic Acid moiety): Pyridine and its derivatives can quench fluorescence through processes like intermolecular hydrogen bonding and electron transfer upon collision with an excited fluorophore.[2][3][4] This provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing the fluorescent output.

Q3: My assay signal is lower than expected when I add this compound. How can I determine if it's causing interference?

A decrease in signal intensity that correlates with the addition of this compound is a strong indicator of quenching. To confirm this, you can perform a simple control experiment.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these troubleshooting steps:

Step 1: Perform an Interference Control Experiment

The first step is to determine if this compound is indeed causing autofluorescence or quenching in your specific assay system.

Experimental Protocol: Compound Interference Check

Objective: To determine if this compound exhibits autofluorescence or quenching properties at the excitation and emission wavelengths of your assay's fluorophore.

Materials:

  • Your standard assay buffer

  • This compound stock solution

  • Your fluorescent probe/reagent

  • A microplate reader capable of fluorescence measurements

  • Black-walled, clear-bottom microplates suitable for fluorescence

Methodology:

  • Prepare three sets of wells in a microplate:

    • Set A (Blank): Assay buffer only.

    • Set B (Compound Control): Assay buffer + this compound at the final concentration used in your main experiment.

    • Set C (Fluorophore Only): Assay buffer + your fluorescent probe.

    • Set D (Fluorophore + Compound): Assay buffer + your fluorescent probe + this compound.

  • Incubate the plate under the same conditions as your main assay (time, temperature).

  • Measure the fluorescence intensity of all wells using the same excitation and emission wavelengths and instrument settings as your main experiment.

Data Analysis:

  • Autofluorescence Check:

    • Subtract the average fluorescence of Set A (Blank) from the average fluorescence of Set B (Compound Control).

    • If the resulting value is significantly above zero, your compound is autofluorescent at the assay wavelengths.

  • Quenching Check:

    • Subtract the average fluorescence of Set A (Blank) from the average fluorescence of Set C (Fluorophore Only) to get the true signal of your fluorophore.

    • Subtract the average fluorescence of Set B (Compound Control) from the average fluorescence of Set D (Fluorophore + Compound) to correct for any compound autofluorescence.

    • If the corrected signal of Set D is significantly lower than the signal of Set C, your compound is quenching the fluorescence.

Step 2: Mitigate the Interference

Based on the results of your control experiment, you can take the following steps:

  • If Autofluorescence is Detected:

    • Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths further away from the absorbance spectrum of this compound.

    • Pre-read: Measure the fluorescence of the wells containing this compound before adding the fluorescent probe and subtract this background from the final reading.

  • If Quenching is Detected:

    • Reduce Compound Concentration: If your experimental design allows, try to use a lower concentration of this compound.

    • Change Fluorophore: A different fluorophore may be less susceptible to quenching by this compound.

    • Assay Format Change: Consider if a different assay format (e.g., absorbance-based or luminescence-based) could be used to measure your endpoint.

Data Presentation

Table 1: Spectral Properties of Etofylline and Nicotinic Acid

This table summarizes the known absorbance maxima of the components of this compound. This information can help in selecting fluorophores with non-overlapping spectra.

CompoundComponent of this compoundKnown Absorbance Maxima (λmax)Potential for Interference
EtofyllineXanthine derivative~273 nm[5]Potential for quenching of UV-excited fluorophores.
Nicotinic AcidPyridine derivative~213 nm and ~261 nm[6][7][8]Potential for quenching of UV-excited fluorophores.

Visualizations

G Potential Quenching Mechanism of this compound cluster_0 This compound cluster_1 Fluorescent Assay Etofylline Etofylline (Xanthine) Quenching_Static Static Quenching (Complex Formation) Etofylline->Quenching_Static Nicotinic_Acid Nicotinic Acid (Pyridine) Quenching_Dynamic Dynamic Quenching (Collisional) Nicotinic_Acid->Quenching_Dynamic Fluorophore Fluorophore Excited_Fluorophore Excited Fluorophore Fluorophore->Excited_Fluorophore Excitation Light Fluorescence Fluorescence Signal Excited_Fluorophore->Fluorescence Excited_Fluorophore->Quenching_Dynamic Collision Quenching_Static->Excited_Fluorophore Forms Non-fluorescent Complex Reduced_Signal Reduced Signal Quenching_Static->Reduced_Signal Quenching_Dynamic->Reduced_Signal

Caption: Potential mechanisms of fluorescence quenching by this compound.

G Troubleshooting Workflow for Suspected Interference Start Unexpected Assay Signal with this compound Control_Exp Perform Interference Control Experiment Start->Control_Exp Analyze Analyze Control Data Control_Exp->Analyze Autofluorescence Significant Autofluorescence Detected Analyze->Autofluorescence Is compound signal > blank? Quenching Significant Quenching Detected Analyze->Quenching Is fluorophore + compound signal < fluorophore signal? No_Interference No Significant Interference Analyze->No_Interference No significant difference Mitigate_Auto Mitigation: - Spectral Shift - Pre-read Correction Autofluorescence->Mitigate_Auto Mitigate_Quench Mitigation: - Lower Concentration - Change Fluorophore - Change Assay Format Quenching->Mitigate_Quench Other_Issues Investigate Other Assay Parameters No_Interference->Other_Issues

Caption: A logical workflow for troubleshooting suspected assay interference.

References

Minimizing edge effects in 96-well plate assays with Etofylline nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize edge effects in 96-well plate assays involving Etofylline nicotinate (B505614) and other small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in a 96-well plate assay?

A1: The edge effect is a common issue in multi-well plates where the wells on the perimeter of the plate exhibit different behavior compared to the interior wells.[1][2] This phenomenon can introduce significant variability and inaccuracy into assay results, potentially obscuring the true effects of a test compound like Etofylline nicotinate.[1] The outer wells, especially those in the corners, are the most susceptible to these effects.[1]

Q2: What are the primary causes of the edge effect?

A2: The two main factors contributing to the edge effect are:

  • Evaporation: The outer wells have more surface area exposed to the external environment, which leads to a higher rate of media evaporation.[1][3][4] This change in volume can concentrate solutes, including salts and the test compound, altering the osmotic pressure and the effective concentration of the treatment.[1][3]

  • Temperature Gradients: When a plate is moved, for instance from a biosafety cabinet to an incubator, the outer wells are more exposed to temperature fluctuations.[1][5] These thermal gradients can affect cell distribution during seeding, cell growth rates, and enzyme kinetics.[1][5][6]

Q3: How can I identify if my assay is being affected by the edge effect?

A3: A common sign of the edge effect is observing a distinct pattern in your data where the readouts from the outer wells are consistently higher or lower than those from the inner wells.[2] For example, in cell-based assays, you might see a ring of higher or lower cell viability or metabolic activity around the plate's perimeter.[2][7]

Q4: Are there specific considerations for a compound like this compound?

A4: this compound is a vasodilator and a derivative of theophylline.[8][9][10] When working with any small molecule, including this compound, consider its physicochemical properties. Ensure it is fully solubilized in your assay medium to avoid concentration gradients. Its stability under your specific assay conditions (e.g., temperature, pH, incubation time) should also be considered, as degradation could contribute to variability.

Q5: Besides leaving the outer wells empty, what is the most effective way to combat edge effects?

A5: One of the most effective and common strategies is to create a humidity barrier. This is done by filling the perimeter wells with a sterile liquid such as sterile water, phosphate-buffered saline (PBS), or cell culture medium.[1][4] This "moat" helps to saturate the air inside the plate, reducing evaporation from the experimental wells.[4] For longer incubation periods, using a plate sealer or low-evaporation lid is also highly recommended.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells, especially between inner and outer wells. Evaporation: Increased evaporation from perimeter wells.[1][3]Fill the outer 36 wells with 200 µL of sterile water or PBS to create a humidity barrier.[1][4] For long incubations, use a clear or foil sealing tape.[3]
Temperature Fluctuations: Gradients across the plate affecting cell settling and growth.[5][6]After seeding, let the plate rest on a level surface for 30-60 minutes at room temperature before moving it to the incubator.[2][6] Minimize the time the plate is outside the incubator.[1]
"Clumping" or uneven cell distribution within wells. Uneven Cell Seeding: Convection currents caused by temperature differences between the cell suspension and the plate.[5]Ensure all materials (plate, media, cell suspension) are at the same temperature during plating.[5] Allow the plate to sit at room temperature to ensure even cell settling before incubation.[6]
Consistently lower or higher readings in all outer wells. Systematic Edge Effect: A combination of evaporation and temperature gradients.[1][2]In addition to creating a liquid barrier, consider using specialized plates designed to minimize edge effects, which may feature wider inter-well spaces or moats.[4][7]
Inconsistent results across the entire plate, not just the edges. Inconsistent Pipetting: Inaccurate or variable reagent dispensing.Ensure pipettes are properly calibrated. Use a multi-channel pipette for consistency and avoid touching the sides of the wells when dispensing liquids.[1]

Data Summary: Impact of Edge Effect Mitigation Strategies

The following table summarizes quantitative data on the impact of edge effects and the effectiveness of various mitigation techniques.

Observation Plate Type / Condition Result Reference
Metabolic Activity Reduction Standard VWR 96-well platesOuter wells showed 35% lower metabolic activity than central wells.[2]
Metabolic Activity Reduction Greiner 96-well platesOuter wells showed only 16% lower metabolic activity than central wells.[2]
Evaporation Impact Standard 96-well platesEvaporation in outer wells can increase absorbance in MTS assays by 52% compared to inner wells.[4]
Mitigation: Liquid Barrier Greiner 96-well platesPlacing a liquid buffer between the wells improved cell growth homogeneity.[2]
Mitigation: Specialized Plates TPP plates vs. other brandsTPP plates showed a uniform 10% evaporation across the plate, while six other manufacturers averaged a 60% evaporation gradient.[11]

Experimental Protocols

Protocol 1: General 96-Well Plate Cell Viability Assay (e.g., MTS/XTT) with Edge Effect Mitigation

This protocol provides a general framework for assessing cell viability in the presence of a test compound like this compound.

  • Cell Seeding:

    • Trypsinize and count cells to prepare a suspension at the desired density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Edge Effect Mitigation: Pipette 200 µL of sterile PBS or sterile deionized water into each of the 36 perimeter wells.[1][4]

    • Allow the plate to sit at room temperature on a level surface for 30-60 minutes to ensure even cell distribution before transferring to a 37°C, 5% CO₂ incubator.[2][6]

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Carefully remove the medium from the inner 60 wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTS Assay Example):

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well containing cells.

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

    • Shake the plate gently for 10 seconds.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other values.

    • Normalize the data to the vehicle-treated control wells to determine the percent viability for each concentration of this compound.

Protocol 2: Preparation of this compound Stock Solution
  • Determine Solubility: Based on literature or empirical testing, determine a suitable solvent for this compound (e.g., DMSO, ethanol, or sterile water). Etofylline is soluble in water.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microfuge tube.

  • Dissolve: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Ensure Sterility: If the solvent is not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visual Guides

The following diagrams illustrate key workflows and concepts for minimizing edge effects and understanding the context of your assay.

G cluster_0 Troubleshooting High Assay Variability start High Variability in Replicates? q1 Is variability higher in outer vs. inner wells? start->q1 sol1 Implement Liquid Barrier in Outer Wells q1->sol1 Yes end_node Consider Other Error Sources: - Pipetting - Reagent Stability - Contamination q1->end_node No q2 Using Plate Sealer for Long Incubation? sol1->q2 sol2 Use Plate Sealer or Low-Evaporation Lid q2->sol2 No q3 Allowed for Room Temp Equilibration After Seeding? q2->q3 Yes sol2->q3 sol3 Equilibrate Plate for 30-60 min on a Level Surface q3->sol3 No q3->end_node Yes sol3->end_node

A decision tree for troubleshooting high variability caused by edge effects.

G cluster_workflow 96-Well Plate Experimental Workflow prep Prepare Cell Suspension seed Seed Inner 60 Wells prep->seed barrier Add Liquid Barrier to Outer 36 Wells seed->barrier equilibrate Equilibrate Plate at Room Temperature barrier->equilibrate incubate1 Incubate (24h) equilibrate->incubate1 treat Add Compound (e.g., this compound) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 assay Add Assay Reagent (e.g., MTS) incubate2->assay read Read Plate assay->read analyze Analyze Data read->analyze

Workflow highlighting key steps for mitigating edge effects in a 96-well assay.

G cluster_pathway Representative Signaling Pathway for Xanthine Derivatives etofylline Etofylline (Xanthine Derivative) pde Phosphodiesterase (PDE) etofylline->pde Inhibits adenosine Adenosine Receptor etofylline->adenosine Antagonizes camp cAMP pde->camp Degrades atp ATP ac Adenylyl Cyclase atp->ac ac->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

References

Adjusting mobile phase pH to improve Etofylline nicotinate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of Etofylline nicotinate (B505614), with a specific focus on optimizing the mobile phase pH to achieve superior separation results.

Troubleshooting Guide: Common Chromatographic Issues

This guide addresses specific problems researchers may encounter during the analysis of Etofylline nicotinate and provides systematic solutions centered on mobile phase pH adjustment.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. This compound possesses both a weakly basic xanthine (B1682287) core (from the Etofylline moiety) and an acidic nicotinic acid moiety (pKa ≈ 4.85). At mid-range pH values, the basic part of the molecule can interact with acidic residual silanol (B1196071) groups on the surface of silica-based C18 columns, leading to poor peak shape.[1][2]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Reducing the pH to between 2.5 and 4.0 is the most effective strategy. At this acidic pH, the residual silanol groups on the stationary phase are protonated (neutral), minimizing their interaction with the protonated (cationic) this compound.[1][3] This leads to a more symmetrical peak shape.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions and maintain a consistent pH at the column surface, which improves peak symmetry.[4]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed with a minimal number of accessible silanol groups, which significantly reduces the potential for tailing of basic compounds.[1][2]

Q2: My this compound peak has a very short or very long retention time. How can I adjust it to an optimal range?

A2: The retention time of this compound is highly dependent on its ionization state, which is controlled by the mobile phase pH.[5][6]

  • Issue: Short Retention Time (Poor Retention): If the retention time is too short, it is likely that the molecule is in a highly polar, ionized state. This can occur at a higher pH (e.g., > 6), where the nicotinic acid portion is deprotonated (anionic), making the molecule more water-soluble and less retained on a reverse-phase column.

  • Issue: Long Retention Time: Conversely, a very long retention time may indicate that the molecule is in its most non-polar (neutral) form.

Troubleshooting Steps:

  • Adjust pH based on pKa: The nicotinic acid moiety has a pKa of approximately 4.85. To increase retention, you should lower the mobile phase pH to at least 1.5 to 2 pH units below this pKa (e.g., pH 2.8-3.3). In this range, the carboxylic acid is protonated and neutral, increasing its hydrophobicity and retention on a C18 column.[3][5]

  • Modify Organic Solvent Percentage: If pH adjustment alone is insufficient, fine-tune the retention time by altering the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). Increasing the organic solvent percentage will decrease the retention time, while decreasing it will lead to a longer retention time.

Q3: I am observing poor resolution between this compound and other components in my sample. How can pH help?

A3: Adjusting the mobile phase pH is one of the most powerful tools for altering selectivity and improving the resolution between ionizable compounds.[5][7] Since this compound has both acidic and basic properties, its retention time will change differently with pH compared to other acidic, basic, or neutral analytes in your sample.

Troubleshooting Workflow:

G start Poor Resolution Observed check_pka Identify pKa of This compound (≈4.85) and Interfering Peaks start->check_pka ph_low Analyze at Low pH (e.g., pH 3.0) check_pka->ph_low ph_mid Analyze at Mid pH (e.g., pH 5.0) check_pka->ph_mid ph_high Analyze at High pH (e.g., pH 7.0) check_pka->ph_high evaluate Evaluate Selectivity and Resolution Change ph_low->evaluate ph_mid->evaluate ph_high->evaluate optimize Fine-tune pH around the best condition and adjust organic modifier % evaluate->optimize end Resolution Optimized optimize->end G cluster_low_ph Low pH (e.g., < 3.5) cluster_mid_ph Mid pH (e.g., 4.5 - 5.5) cluster_high_ph High pH (e.g., > 7.0) node_low Nicotinic Acid: Neutral (COOH)Etofylline: Cationic (N-H+) result_low Result: Good retention, good peak shape node_low->result_low Favored for RP-HPLC node_mid Nicotinic Acid: Anionic (COO-)Etofylline: Cationic/Neutral result_mid Result: Zwitterionic character, poor retention, potential for peak issues node_mid->result_mid Generally avoided node_high Nicotinic Acid: Anionic (COO-)Etofylline: Neutral result_high Result: Anionic character, poor retention on C18, risk of column damage node_high->result_high Requires specialized column

References

Etofylline nicotinate degradation product identification in stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability studies of Etofylline Nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond. This reaction cleaves the molecule into its two constituent parts: Etofylline and Nicotinic Acid. This hydrolysis is a common degradation route for ester-containing drug substances and can be significantly influenced by pH and temperature.

Q2: What are the expected major degradation products of this compound under hydrolytic conditions?

A2: Under hydrolytic stress conditions (acidic or basic), the expected major degradation products are Etofylline and Nicotinic Acid. The identification of these two compounds is a key step in the analysis of degraded samples.

Q3: My chromatogram shows unexpected peaks during a stability study. What could be the cause?

A3: Unexpected peaks in your chromatogram can arise from several sources:

  • Further Degradation: Etofylline or Nicotinic Acid themselves may degrade further under harsh stress conditions, leading to secondary degradation products.

  • Oxidative Degradation: The purine (B94841) ring in the Etofylline moiety and the pyridine (B92270) ring in the nicotinic acid moiety could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photolytic degradation products.

  • Interaction with Excipients: In a formulated product, this compound may interact with excipients, leading to the formation of new adducts or degradation products.

  • Contamination: The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself.

Q4: How can I confirm the identity of the degradation products?

A4: The identification and structural elucidation of degradation products typically involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful tool for initial identification by providing molecular weight and fragmentation data. For unambiguous structure confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][2]

Q5: I am not seeing any degradation of this compound in my forced degradation study. What should I do?

A5: If you do not observe any degradation, it's possible that the stress conditions are not stringent enough. According to ICH guidelines, forced degradation studies should aim for a degradation of 5-20%.[3] Consider the following adjustments:

  • Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the molarity of the acid or base. For oxidation, a higher concentration of the oxidizing agent can be used.

  • Increase the temperature: Elevating the temperature can accelerate degradation.

  • Extend the duration of the study: A longer exposure time to the stress condition may be necessary.

  • Increase light intensity: For photostability studies, ensure the light exposure is sufficient as per ICH Q1B guidelines.

It is also important to ensure that your analytical method is stability-indicating and capable of separating the parent drug from any potential degradation products.

Troubleshooting Guides

Issue 1: Poor separation between this compound and its degradation products in HPLC.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: Adjust the ratio of the organic and aqueous phases of your mobile phase. A gradient elution may be necessary to achieve optimal separation of compounds with different polarities, such as the relatively nonpolar this compound and the more polar Nicotinic Acid.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Troubleshooting Step: The pH of the mobile phase can significantly affect the retention of ionizable compounds like Nicotinic Acid. Experiment with different pH values to improve peak shape and resolution.

  • Possible Cause 3: Unsuitable column chemistry.

    • Troubleshooting Step: If optimizing the mobile phase is not sufficient, consider using a different type of stationary phase. A C18 column is a good starting point, but other chemistries like C8, phenyl-hexyl, or cyano might provide better selectivity.

Issue 2: Difficulty in identifying unknown degradation products by LC-MS.
  • Possible Cause 1: Insufficient fragmentation in MS/MS.

    • Troubleshooting Step: Optimize the collision energy in your MS/MS experiment to induce sufficient fragmentation. A collision energy ramp can be useful to obtain a range of fragment ions.

  • Possible Cause 2: Low abundance of the degradation product.

    • Troubleshooting Step: Concentrate the sample before injection. You can also try to generate a higher amount of the degradation product by using more stringent stress conditions.

  • Possible Cause 3: Complex fragmentation pattern.

    • Troubleshooting Step: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of parent and fragment ions. This will aid in determining the elemental composition and proposing potential structures.[2]

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionParameters% Assay of this compound% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl, 80°C, 24h85.214.8Etofylline, Nicotinic Acid
Base Hydrolysis0.1 M NaOH, 60°C, 8h82.517.5Etofylline, Nicotinic Acid
Oxidative6% H₂O₂, RT, 48h89.110.9Oxidized derivatives of Etofylline and/or Nicotinic Acid
Thermal105°C, 72h95.84.2Minimal degradation
PhotolyticICH-compliant light exposure92.37.7Photodegradation products

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Store the solution at room temperature for 48 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 72 hours. After the specified time, dissolve the sample in the solvent and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Dissolve the sample in the solvent and dilute to a final concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). The gradient program should be optimized to separate this compound, Etofylline, and Nicotinic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 3: Identification of Degradation Products by LC-MS/MS
  • Sample Preparation: Inject the degraded samples from the forced degradation study into the LC-MS/MS system.

  • LC Separation: Use the same HPLC method as described in Protocol 2.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes to detect a wide range of compounds.

    • Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the parent drug and its degradation products.

    • Product Ion Scan (MS/MS): Perform fragmentation of the detected parent ions to obtain structural information.

  • Data Analysis: Propose the structures of the degradation products by analyzing their fragmentation patterns and accurate mass measurements.

Protocol 4: Structural Elucidation by NMR Spectroscopy
  • Isolation of Degradation Product: Isolate the unknown degradation product from the stressed sample mixture using preparative HPLC.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • NMR Experiments: Acquire a series of NMR spectra, including:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

  • Data Interpretation: Analyze the NMR spectra to confirm the structure of the degradation product. For the expected hydrolysis products, the obtained spectra can be compared with reference spectra of Etofylline and Nicotinic Acid.[1][3][4][5][6][7][8][9]

Mandatory Visualization

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis and Identification drug This compound stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress degraded_sample Degraded Sample Mixture stress->degraded_sample hplc Stability-Indicating HPLC degraded_sample->hplc lcms LC-MS/MS Analysis hplc->lcms prep_hplc Preparative HPLC hplc->prep_hplc If unknown peaks structure Structure Elucidation lcms->structure nmr NMR Spectroscopy (1D and 2D) prep_hplc->nmr nmr->structure

Caption: Workflow for the identification of this compound degradation products.

troubleshooting_logic cluster_identification Identification Pathway cluster_elucidation Structure Elucidation for Unknowns start Unexpected Peak in Chromatogram check_hydrolysis Is it Etofylline or Nicotinic Acid? start->check_hydrolysis compare_rt Compare Retention Time with Standards check_hydrolysis->compare_rt Yes lcms LC-MS/MS for MW and Fragmentation check_hydrolysis->lcms No confirm_ms Confirm with MS compare_rt->confirm_ms isolate Isolate with Preparative HPLC lcms->isolate nmr NMR for Structure Confirmation isolate->nmr

Caption: Logical workflow for troubleshooting unexpected peaks in stability studies.

References

Technical Support Center: Selecting Appropriate Controls for Etofylline Nicotinate In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Etofylline nicotinate (B505614) in in vitro studies. This resource provides essential guidance on selecting and implementing appropriate experimental controls to ensure the validity, reproducibility, and accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is Etofylline nicotinate and why are specific controls so critical?

This compound is a compound that combines Etofylline and Nicotinic acid (Niacin).[1][2] Etofylline is a xanthine (B1682287) derivative that acts as both a phosphodiesterase (PDE) inhibitor (increasing cAMP) and a non-selective adenosine (B11128) receptor antagonist.[3][4][5] Nicotinic acid has its own distinct biological activities, including activating G protein-coupled receptors (e.g., HCA₂/GPR109A) and influencing lipid metabolism.[6][7]

Due to this dual nature, a comprehensive control strategy is crucial to dissect which effects are attributable to the Etofylline moiety, the nicotinate moiety, or the combined molecule. Without proper controls, it is impossible to assign a specific mechanism to your observed results.

Q2: What is the most fundamental set of controls required for any experiment with this compound?

Every experiment should include the following three fundamental controls:

  • Negative (Untreated) Control: This sample consists of cells in media without any treatment. It establishes the baseline cellular response and viability, serving as a reference point for all other samples.

  • Vehicle Control: This is essential for ruling out effects caused by the solvent used to dissolve the this compound. Cells are treated with the highest concentration of the solvent (e.g., DMSO, ethanol) used in the experimental groups.[8]

  • Positive Control: This control uses a well-characterized compound known to produce the expected effect you are measuring. It confirms that your assay system is working correctly. The choice of positive control is mechanism-dependent (see Q4).

Q3: Do I need to test the individual components, Etofylline and Nicotinic acid, separately?

Yes, this is highly recommended. this compound is a salt that can dissociate in solution. To understand the contribution of each part of the molecule to the overall observed effect, you must include controls for:

  • Etofylline alone: This will isolate the effects of PDE inhibition and adenosine receptor antagonism.[3]

  • Nicotinic acid alone: This will isolate the effects mediated by its specific receptors and pathways.[9]

These components should be tested at the same molar concentration as they are present in the this compound treatment group.

Q4: What are appropriate mechanism-based positive and negative controls for this compound?

The choice depends on the specific pathway you are investigating.

  • For studying PDE inhibition / cAMP pathway:

    • Positive Controls: Use a well-known PDE inhibitor like Theophylline (B1681296), IBMX (a broad-spectrum PDE inhibitor), or Rolipram (a selective PDE4 inhibitor).[4][10] Forskolin, an adenylyl cyclase activator, can also be used to directly increase cAMP levels.

    • Negative Controls: An inactive structural analog of Etofylline, if available. For receptor-specific inquiries, 8-phenyltheophylline (B1204217) can be used as it antagonizes adenosine receptors but does not inhibit PDEs, helping to distinguish between these two mechanisms.[5]

  • For studying adenosine receptor antagonism:

    • Positive Controls: Theophylline or Caffeine are well-known non-selective adenosine receptor antagonists.[11][12]

    • Negative Controls: Use an adenosine receptor agonist (e.g., Adenosine or NECA) to first stimulate the pathway. Then, co-treat with this compound to see if it blocks the agonist's effect.

  • For studying Nicotinic acid-related pathways (e.g., GPR109A):

    • Positive Controls: Acifran can be used as a specific GPR109A agonist.

    • Negative Controls: If working with cells that do not express the HCA₂/GPR109A receptor, these can serve as a negative control system to show that the nicotinate-specific effects are receptor-dependent.

Troubleshooting Guide

  • Issue: High variability in results.

    • Solution: First, examine your controls. Did the positive control work as expected? Was the vehicle control response significantly different from the untreated control? Inconsistent controls are a primary source of variability. Ensure precise pipetting and consistent cell seeding density.

  • Issue: The vehicle control shows significant cellular toxicity or effects.

    • Solution: The concentration of your solvent may be too high. The final concentration of solvents like DMSO should typically be kept below 0.5% and ideally below 0.1%.[8] Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell type and assay duration.

  • Issue: this compound produces an unexpected result opposite to its known mechanism (e.g., decreased cAMP).

    • Solution: This is where individual component controls are critical. The nicotinate moiety can activate Gi-coupled receptors, which inhibit adenylyl cyclase and decrease cAMP.[7] Your observed effect may be the net result of the opposing actions of Etofylline (increases cAMP) and nicotinate (decreases cAMP). Running controls with each component alone will clarify this.

Data Presentation: Summary of Recommended Controls

Control TypeSubstance ExamplePurposeTypical ConcentrationExpected Outcome
Untreated Cell MediaEstablishes baseline cellular activity.N/ABaseline level of measured parameter.
Vehicle DMSO, EthanolRules out solvent-induced effects.< 0.5% (v/v)No significant deviation from the Untreated control.
Component 1 EtofyllineIsolates effects of the xanthine moiety.Equimolar to test compoundMimics PDE inhibition / adenosine antagonism effects.
Component 2 Nicotinic AcidIsolates effects of the nicotinate moiety.Equimolar to test compoundMimics niacin-receptor mediated effects.
Positive (PDE) IBMX, RolipramConfirms assay sensitivity to PDE inhibition.1-100 µMSignificant increase in intracellular cAMP.
Positive (AdoR) TheophyllineConfirms assay sensitivity to adenosine receptor antagonism.10-100 µMBlocks the effects of an adenosine agonist.
Negative Inactive AnalogEnsures observed effect is specific to the active molecule.Equimolar to test compoundNo significant deviation from the Vehicle control.

Experimental Protocols

Key Experiment: Measuring Intracellular cAMP Levels

This protocol outlines the steps for a competitive ELISA-based cAMP assay, incorporating the necessary controls.

  • Cell Seeding: Seed cells (e.g., HEK293, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: Wash cells with serum-free media. Pre-incubate for 15-30 minutes with a broad-spectrum PDE inhibitor like 100 µM IBMX (optional, to amplify the cAMP signal).

  • Control & Compound Addition:

    • Untreated: Add cell media only.

    • Vehicle: Add media with the final concentration of the solvent (e.g., 0.1% DMSO).

    • Test Compound: Add this compound at various concentrations.

    • Component Controls: Add Etofylline and Nicotinic acid separately at equimolar concentrations.

    • Positive Control: Add a known PDE inhibitor (e.g., 50 µM Rolipram) or adenylyl cyclase activator (e.g., 10 µM Forskolin).

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

  • Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with the cAMP assay kit (e.g., 0.1 M HCl).

  • cAMP Measurement: Follow the manufacturer's protocol for the competitive ELISA assay. This typically involves adding the cell lysate and a cAMP-HRP conjugate to an antibody-coated plate.

  • Data Analysis: Read the absorbance on a plate reader. Calculate the cAMP concentrations based on a standard curve. Normalize the data to the untreated control.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cluster_controls Control Groups (Added in Step 3) A 1. Seed Cells in Plate B 2. Allow Adherence (e.g., 24 hours) A->B C 3. Add Controls & Test Articles B->C D 4. Incubate (Time = X) C->D C_Neg Untreated E 5. Lyse Cells / Collect Supernatant D->E F 6. Perform Assay (e.g., ELISA, MTT) E->F G 7. Readout & Data Analysis F->G C_Veh Vehicle C_Pos Positive Control C_Eto Etofylline Only C_Nic Nicotinic Acid Only

Caption: General experimental workflow highlighting the integration of controls.

G start Start: Design Experiment q1 Is the solvent other than aqueous buffer? start->q1 a1 Add Vehicle Control (e.g., DMSO) q1->a1 Yes q2 Is the compound a salt or pro-drug? q1->q2 No a1->q2 a2 Add Individual Component Controls (Etofylline, Nicotinic Acid) q2->a2 Yes q3 Is the assay's mechanism well-characterized? q2->q3 No a2->q3 a3 Add Mechanism-Based Positive Control (e.g., IBMX) q3->a3 Yes end Final Control Set Defined q3->end No a3->end

Caption: Decision tree for selecting the appropriate set of controls.

G cluster_etofylline Etofylline Moiety cluster_nicotinate Nicotinate Moiety compound This compound PDE Inhibits Phosphodiesterase (PDE) compound->PDE GPR Activates GPR109A (Gi) compound->GPR cAMP ↑ intracellular cAMP PDE->cAMP PKA ↑ PKA Activity cAMP->PKA ResponseE Cellular Response A (e.g., Smooth Muscle Relaxation) PKA->ResponseE AdoR Antagonizes Adenosine Receptors AdoR->ResponseE AC ↓ Adenylyl Cyclase Activity GPR->AC cAMP_dec ↓ intracellular cAMP AC->cAMP_dec ResponseN Cellular Response B (e.g., Anti-lipolytic) cAMP_dec->ResponseN

Caption: Simplified signaling pathways for this compound's dual action.

References

Validation & Comparative

Etofylline Nicotinate and Theophylline: A Comparative In Vitro Analysis of Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Phosphodiesterase Inhibition

Both theophylline (B1681296) and etofylline (B1671713), the active xanthine (B1682287) component of etofylline nicotinate (B505614), exert their effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3][4] PDEs are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting these enzymes, methylxanthines lead to an increase in the intracellular concentrations of cAMP and cGMP.[1] This increase in cyclic nucleotides results in a cascade of downstream effects, including the relaxation of bronchial smooth muscle, which is the basis for their use as bronchodilators in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][5]

Theophylline is known to inhibit multiple PDE isoforms, including PDE3 and PDE4, which are particularly relevant for its bronchodilatory and anti-inflammatory effects.[6][7] The inhibition of PDE is considered a major contributor to the therapeutic actions of theophylline.[8][9][10][11]

In Vitro Potency: A Data Gap for Etofylline Nicotinate

A thorough review of published studies reveals a lack of direct comparative in vitro potency data, such as half-maximal inhibitory concentration (IC50) values, for this compound or etofylline against various PDE isoforms in the same study as theophylline. While theophylline has been characterized to some extent, with IC50 values reported in various contexts, a standardized, head-to-head comparison is absent.

Theophylline In Vitro Potency

The following table summarizes the available IC50 values for theophylline against different human phosphodiesterase isoforms. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Target EnzymeIC50 (µM)Reference
PDE4D390[12]

Note: A comprehensive profile of theophylline's IC50 values across all PDE isoforms from a single, comparative study is not available in the reviewed literature. The provided value is from a specific study and should be interpreted within that context. The bronchodilator action of theophylline is generally attributed to PDE inhibition at concentrations greater than 50 µM.[13]

Experimental Protocols: Phosphodiesterase Inhibition Assay

To determine and compare the in vitro potency of compounds like this compound and theophylline, a phosphodiesterase inhibition assay is the standard method. The following is a representative protocol for such an assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific phosphodiesterase isoform.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • Cyclic nucleotide substrate (e.g., cAMP)

  • Assay buffer

  • Test compounds (this compound, Theophylline) and a reference inhibitor (e.g., Rolipram for PDE4)

  • Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then further dilute in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant PDE enzyme to the desired concentration in the assay buffer.

  • Reaction Setup: In the wells of the multi-well plate, combine the test compound, the PDE enzyme, and the cAMP substrate. Include controls for no inhibition (enzyme and substrate only) and background (substrate only).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 60 minutes) to allow the enzyme to hydrolyze the cAMP.

  • Detection: Add the detection reagents according to the manufacturer's protocol. These reagents typically stop the enzymatic reaction and generate a luminescent signal that is inversely proportional to the amount of remaining cAMP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]

Visualizing the Process and Pathway

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compounds reaction_setup Set Up Reaction in Multi-well Plate: Compound + Enzyme + Substrate prep_compound->reaction_setup prep_enzyme Prepare PDE Enzyme Solution prep_enzyme->reaction_setup prep_substrate Prepare cAMP Substrate Solution prep_substrate->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection Add Detection Reagents (Stop Reaction & Generate Signal) incubation->detection data_acquisition Measure Luminescence detection->data_acquisition data_analysis Calculate % Inhibition data_acquisition->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Workflow for an in vitro phosphodiesterase inhibition assay.

signaling_pathway cluster_cell Cell Membrane cluster_drug Drug Action ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Methylxanthine Theophylline / Etofylline Methylxanthine->PDE Inhibits

Methylxanthine mechanism of action via PDE inhibition.

Conclusion

This compound and theophylline are both methylxanthine derivatives that function as non-selective phosphodiesterase inhibitors. While theophylline's inhibitory action on various PDE isoforms has been documented, a direct in vitro potency comparison with this compound is conspicuously absent from the scientific literature. The provided experimental protocol for a phosphodiesterase inhibition assay offers a standardized method for researchers to conduct such a comparative study. The generation of direct comparative data would be invaluable for a more precise understanding of the relative potencies of these two compounds and would be a significant contribution to the field of respiratory pharmacology.

References

Comparative Analysis of Etofylline Nicotinate and Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phosphodiesterase (PDE) inhibitory activity of Etofylline nicotinate (B505614) and other selected PDE inhibitors. The data presented is compiled from publicly available research. It is important to note that direct comparative studies involving Etofylline nicotinate are limited in the available literature. Etofylline, the active component of this compound, is known to be a non-selective phosphodiesterase inhibitor.[1]

Quantitative Comparison of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Etofylline's parent compound, Theophylline, and other relevant PDE inhibitors against various PDE isoforms. Data for this compound was not available in the reviewed literature.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
Theophylline>100>10016-10050-200>100
Pentoxifylline (B538998)180120551107.7-39.4[2][3]
Roflumilast>10>10>100.00088

Note: IC50 values can vary between studies due to different experimental conditions. Higher IC50 values indicate lower potency. The data for Theophylline and Pentoxifylline represent their non-selective nature, while Roflumilast is a potent and selective PDE4 inhibitor.[4]

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, resulting in a range of physiological effects.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP    ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Cellular_Response Cellular Response (e.g., smooth muscle relaxation, reduced inflammation) PKA_PKG->Cellular_Response PDE_Inhibitor This compound (and other inhibitors) PDE_Inhibitor->PDE

Figure 1. General signaling pathway of phosphodiesterase inhibition.

Experimental Protocols for PDE Inhibition Assays

The determination of IC50 values for PDE inhibitors typically involves in vitro enzyme assays. While specific protocols vary between laboratories, the general workflow is consistent.

General Experimental Workflow

experimental_workflow A 1. Reagent Preparation - Purified PDE enzyme - Substrate (cAMP or cGMP) - Test inhibitor (e.g., this compound) - Assay buffer B 2. Assay Plate Setup - Add buffer, inhibitor (serial dilutions), and enzyme to microplate wells A->B C 3. Initiation of Reaction - Add substrate to start the enzymatic reaction B->C D 4. Incubation - Incubate at a controlled temperature (e.g., 30-37°C) for a specific time C->D E 5. Termination of Reaction - Stop the reaction using a stop reagent (e.g., by adding a PDE inhibitor like IBMX) D->E F 6. Signal Detection - Measure the remaining substrate or the product formed (e.g., via luminescence, fluorescence, or radioactivity) E->F G 7. Data Analysis - Plot percentage of inhibition vs. inhibitor concentration - Determine IC50 value using a dose-response curve fit F->G

Figure 2. A typical workflow for an in vitro PDE inhibition assay.
Detailed Methodologies

Several types of assays are commonly used to measure PDE activity and the inhibitory effects of compounds.

1. Luminescence-Based Assays (e.g., PDE-Glo™ Assay)

  • Principle: This is a two-step assay. In the first step, the PDE enzyme hydrolyzes its substrate (cAMP or cGMP). In the second step, the remaining substrate is quantified using a detection reagent containing a protein kinase that is activated by the cyclic nucleotide. This kinase then catalyzes the transfer of phosphate (B84403) from ATP to a substrate, and the amount of remaining ATP is measured using a luciferase-luciferin reaction, which produces light. The luminescent signal is inversely proportional to the PDE activity.[5][6]

  • Protocol Outline:

    • A reaction mixture containing the purified PDE enzyme, assay buffer, and varying concentrations of the inhibitor is prepared in a microplate.

    • The reaction is initiated by adding the cAMP or cGMP substrate.

    • The plate is incubated to allow the enzymatic reaction to proceed.

    • A termination buffer, often containing a potent PDE inhibitor like IBMX, is added to stop the reaction.[5]

    • A detection solution containing protein kinase and its substrate is added.

    • Finally, a reagent to quantify ATP (like Kinase-Glo®) is added, and the luminescence is measured using a luminometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

2. Fluorescence Polarization (FP) Assay

  • Principle: This assay uses a fluorescently labeled substrate (e.g., FAM-cAMP). In its intact form, this larger molecule tumbles slowly in solution, resulting in high fluorescence polarization. When the PDE enzyme cleaves the substrate, the smaller fluorescent product tumbles more rapidly, leading to a decrease in fluorescence polarization. The degree of inhibition is proportional to the measured fluorescence polarization.[7]

  • Protocol Outline:

    • The inhibitor at various concentrations is pre-incubated with the PDE enzyme in the assay buffer.

    • The fluorescently labeled substrate is added to start the reaction.

    • After incubation, the fluorescence polarization is measured using a plate reader equipped with appropriate filters.

    • The IC50 value is determined from the dose-response curve of fluorescence polarization versus inhibitor concentration.

3. Radioimmunoassay (RIA)

  • Principle: This traditional method uses a radiolabeled substrate, typically [³H]-cAMP or [³H]-cGMP. The PDE enzyme converts the radiolabeled substrate to its corresponding 5'-monophosphate. The unreacted substrate and the product are then separated, and the radioactivity of the product is measured.

  • Protocol Outline:

    • The reaction is set up with the PDE enzyme, inhibitor, and radiolabeled substrate.

    • After incubation, the reaction is terminated, often by boiling.

    • The product (e.g., [³H]-AMP) is separated from the substrate (e.g., [³H]-cAMP), for example, by using anion-exchange chromatography.

    • The radioactivity of the isolated product is quantified using a scintillation counter.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[8]

References

A Preclinical Comparative Analysis of Etofylline Nicotinate and Doxofylline in Chronic Obstructive Pulmonary Disease (COPD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of etofylline (B1671713) nicotinate (B505614) and doxofylline (B1670904), two xanthine (B1682287) derivatives with potential applications in the management of Chronic Obstructive Pulmonary Disease (COPD). This analysis is based on available preclinical experimental data, focusing on their mechanisms of action, anti-inflammatory effects, and bronchodilatory properties.

Executive Summary

Both etofylline and doxofylline are xanthine derivatives that exhibit bronchodilatory and anti-inflammatory effects relevant to the pathophysiology of COPD. Preclinical evidence for doxofylline in COPD models is more robust, with studies demonstrating its efficacy in reducing key inflammatory markers. While the mechanisms of etofylline suggest potential benefits in COPD, there is a notable lack of specific preclinical studies on etofylline nicotinate in this context, making a direct, data-driven comparison challenging. Doxofylline has been shown to inhibit neutrophil recruitment and the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced lung injury models. The primary mechanism for both compounds involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent bronchodilation and anti-inflammatory responses.

Mechanisms of Action

Etofylline and doxofylline share a common heritage as methylxanthine derivatives, primarily exerting their effects through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Etofylline is known to be a non-selective PDE inhibitor, with a notable effect on PDE4, which is a key enzyme in the inflammatory cascade of COPD.[1] By inhibiting PDE4, etofylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial smooth muscle and a reduction in the release of inflammatory mediators from cells like neutrophils and eosinophils.[1][2] Additionally, etofylline acts as an adenosine receptor antagonist, which contributes to its bronchodilatory and anti-inflammatory properties.[3] Some evidence also suggests that etofylline may enhance the contractility of the diaphragm, which could be beneficial for patients with COPD.[1]

Doxofylline also functions as a PDE inhibitor.[4] It has been suggested to have a better safety profile compared to theophylline (B1681296), a classic xanthine, due to its lower affinity for adenosine A1 and A2 receptors, which are associated with many of the side effects of theophylline.[5] Preclinical studies have demonstrated that doxofylline can inhibit the inflammatory response in the lungs.[6]

This compound , specifically, is a compound that combines etofylline with nicotinic acid (niacin). While etofylline provides the bronchodilatory and anti-inflammatory actions, nicotinic acid is a known vasodilator.[7] The rationale for this combination in the context of respiratory disease may be to improve blood flow in the pulmonary circulation, although preclinical data to support this in COPD models is limited.

Signaling Pathways

The primary signaling pathway for both etofylline and doxofylline involves the modulation of intracellular cyclic nucleotide levels.

cluster_cell Airway Smooth Muscle / Inflammatory Cell Xanthines Etofylline / Doxofylline PDE Phosphodiesterase (PDE) Xanthines->PDE Inhibition AMP AMP PDE->AMP ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Response Bronchodilation & Anti-inflammatory Effects PKA->Response

Figure 1: Simplified signaling pathway of xanthine derivatives.

Preclinical Data Comparison

Doxofylline: Anti-inflammatory Effects in a Murine Model of LPS-Induced Lung Injury

A key preclinical study investigated the effects of doxofylline in a lipopolysaccharide (LPS)-induced model of acute lung inflammation in mice, which mimics certain aspects of the inflammatory processes in COPD exacerbations.

Experimental Protocol: Male BALB/c mice were treated with doxofylline (0.1, 0.3, and 1 mg/kg, intraperitoneally) 24 hours and 1 hour before, and 6 hours after intranasal instillation of LPS (10 μ g/mouse ). Bronchoalveolar lavage fluid (BALF) was collected 24 hours after LPS challenge for cell counting and cytokine analysis.[6]

Quantitative Data:

Treatment GroupNeutrophil Count in BALF (x 10^4 cells/mL)IL-6 in BALF (pg/mL)TNF-α in BALF (pg/mL)
LPS208.4 ± 14.51255.6 ± 143.9Data not provided in abstract
Doxofylline (0.3 mg/kg) + LPS105.3 ± 10.7823.2 ± 102.3Data not provided in abstract
Doxofylline (1 mg/kg) + LPS106.2 ± 4.8527.7 ± 182.9Data not provided in abstract
Data presented as mean ± SEM.[6]

These results indicate that doxofylline significantly inhibited LPS-induced neutrophil recruitment to the lungs and reduced the levels of the pro-inflammatory cytokine IL-6 in a dose-dependent manner.[6]

Doxofylline: Effects on Inflammatory and Oxidative Stress Markers in a Rat Model of COPD

Another study evaluated doxofylline in a rat model of COPD induced by cigarette smoke exposure and mechanical ventilation.

Experimental Protocol: A COPD rat model was established. Rats were divided into a model group, a model + normal saline group, and a doxofylline group (50 mg/kg, intravenous infusion). Bronchoalveolar lavage fluid (BALF) was collected to measure inflammatory cells and cytokines.[4]

Quantitative Data:

ParameterModel + Saline GroupDoxofylline Group
Total White Blood Cell Count in BALFSignificantly IncreasedSignificantly Decreased vs. Model
IL-8 in BALFSignificantly IncreasedSignificantly Decreased vs. Model
TNF-α in BALFSignificantly IncreasedSignificantly Decreased vs. Model
IL-10 in BALFSignificantly DecreasedSignificantly Increased vs. Model
MDA in Pulmonary TissueSignificantly IncreasedSignificantly Decreased vs. Model
SOD in Pulmonary TissueSignificantly DecreasedSignificantly Increased vs. Model
Qualitative summary of significant changes reported in the study.[4]

This study demonstrates that doxofylline reduced the influx of inflammatory cells and the levels of pro-inflammatory cytokines (IL-8, TNF-α) while increasing the anti-inflammatory cytokine IL-10 in the BALF of COPD model rats.[4] Furthermore, it mitigated oxidative stress by decreasing malondialdehyde (MDA) and increasing superoxide (B77818) dismutase (SOD) levels in the lung tissue.[4]

This compound: Preclinical Data in COPD Models

As of the latest literature review, specific preclinical studies investigating the efficacy of this compound in established animal models of COPD are lacking. While the known mechanisms of etofylline suggest potential anti-inflammatory and bronchodilatory effects beneficial for COPD, there is no direct experimental data to quantify these effects in a preclinical setting.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating a test compound in a preclinical model of LPS-induced lung inflammation.

Animal_Model Animal Model Selection (e.g., BALB/c mice) Grouping Random Group Assignment (Control, LPS, Doxofylline + LPS) Animal_Model->Grouping Drug_Admin Drug Administration (e.g., Doxofylline i.p.) Grouping->Drug_Admin LPS_Challenge LPS Instillation (Intranasal) Drug_Admin->LPS_Challenge Incubation Incubation Period (e.g., 24 hours) LPS_Challenge->Incubation BALF_Collection Bronchoalveolar Lavage (BALF) Collection Incubation->BALF_Collection Analysis BALF Analysis (Cell Counts, Cytokine ELISA) BALF_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Figure 2: Experimental workflow for an LPS-induced lung inflammation model.

Conclusion

Based on the available preclinical data, doxofylline has demonstrated significant anti-inflammatory effects in established models of lung inflammation that are relevant to COPD. It effectively reduces neutrophil infiltration and the levels of key pro-inflammatory cytokines.

Etofylline, through its mechanisms of PDE inhibition and adenosine receptor antagonism, holds theoretical promise for the treatment of COPD. However, the lack of specific preclinical studies on this compound in COPD models prevents a direct and quantitative comparison with doxofylline at this time.

For drug development professionals, the existing evidence supports the continued investigation of doxofylline as a therapeutic agent for COPD. Further preclinical research on this compound is warranted to elucidate its potential efficacy and to enable a direct comparison with other xanthine derivatives. Future studies should focus on generating quantitative data on its anti-inflammatory and bronchodilatory effects in validated COPD models.

References

A Head-to-Head Comparison of Etofylline Nicotinate and Its Parent Compounds: Etofylline and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Etofylline (B1671713) Nicotinate (B505614) and its constituent parent compounds, Etofylline and Nicotinic Acid. This analysis is intended to inform research and drug development by detailing the pharmacological profiles, mechanisms of action, and available experimental data for each compound.

Introduction

Etofylline nicotinate is a synthetic compound that combines the pharmacological properties of two distinct parent molecules: etofylline, a xanthine (B1682287) derivative, and nicotinic acid (niacin), a B vitamin.[1][2][3] Etofylline is primarily recognized for its bronchodilator and smooth muscle relaxant effects, while nicotinic acid is a well-established lipid-lowering agent with vasodilatory properties.[4][5] The combination into a single molecule, this compound, is purported to leverage these effects, primarily as a vasodilator.[1][2][3][6] However, a detailed, comparative analysis of its performance against its parent compounds is crucial for understanding its therapeutic potential and guiding future research.

Pharmacological Profile: A Comparative Overview

The distinct mechanisms of action of etofylline and nicotinic acid form the basis of the therapeutic rationale for this compound.

Etofylline: A xanthine derivative, etofylline exerts its effects through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Etofylline non-selectively inhibits phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] This increase in cyclic nucleotides results in the relaxation of smooth muscles, particularly in the bronchi, making it useful in the treatment of respiratory conditions like asthma and COPD.

  • Adenosine Receptor Antagonism: Etofylline also acts as an antagonist at adenosine A₁ and A₂ receptors. By blocking adenosine, a bronchoconstrictor, etofylline further contributes to its bronchodilatory effects.

Nicotinic Acid (Niacin): This compound's primary pharmacological actions are mediated through the activation of a specific G protein-coupled receptor:

  • GPR109A Receptor Agonism: Nicotinic acid is a potent agonist of the GPR109A (G-protein coupled receptor 109A), which is highly expressed in adipocytes and immune cells.[8] Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently lowering the production of triglycerides and very-low-density lipoprotein (VLDL) in the liver. This mechanism is central to its lipid-modifying effects, including the reduction of LDL ("bad") cholesterol and the increase of HDL ("good") cholesterol. The vasodilatory effect, which often leads to the common side effect of flushing, is also mediated by GPR109A activation in skin Langerhans cells, leading to the release of prostaglandins.

This compound: As a conjugate of etofylline and nicotinic acid, it is anticipated that this compound would exhibit a combination of their pharmacological activities. The primary cited therapeutic use is as a vasodilator.[1][2][3][6] It is plausible that the nicotinic acid moiety contributes to vasodilation via GPR109A activation, while the etofylline component may contribute through smooth muscle relaxation. However, there is a significant lack of published studies detailing the specific pharmacological profile of this compound, including its binding affinities for the respective targets of its parent compounds and its overall efficacy in relevant preclinical models.

Quantitative Data Summary

The following tables summarize the available quantitative data for etofylline and nicotinic acid. It is important to note the conspicuous absence of publicly available, peer-reviewed quantitative data for this compound.

Table 1: Potency and Binding Affinity

CompoundTargetParameterValueReference
EtofyllinePhosphodiesterase (PDE)IC₅₀12 µM
EtofyllineAdenosine A₁ & A₂ Receptors-Antagonist at 1-10 µM
Nicotinic AcidGPR109A ReceptorBinding Energy (predicted)-5.98 kcal/mol

Table 2: Pharmacokinetic Properties

CompoundParameterValueReference
EtofyllineBioavailability (Oral)~80%[9]
Peak Plasma Concentration (200 mg oral dose)~3.9 mg/L[9]
Time to Peak Plasma Concentration1.0 - 2.6 hours[10]
Elimination Half-life4.1 - 6.9 hours[9][10]
Volume of Distribution0.60 L/kg[9]
Nicotinic AcidElimination Half-life20 - 45 minutes
This compoundPharmacokinetic DataNot available in published literature

Experimental Protocols

Detailed experimental protocols for the assessment of the pharmacological activities of these compounds are essential for reproducible research. Below are generalized methodologies for key experiments.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of phosphodiesterases.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PDE isoform.

Methodology:

  • Reagents and Materials: Recombinant human PDE enzyme, [³H]-cAMP (radiolabeled substrate), 5'-Nucleotidase, anion-exchange resin, scintillation cocktail, assay buffer, 96-well microplates, and a scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound (e.g., Etofylline). b. In a 96-well plate, add the assay buffer, the test compound solution, and the recombinant PDE enzyme solution. c. Pre-incubate the mixture at 30°C. d. Initiate the reaction by adding [³H]-cAMP. e. Incubate at 30°C for a defined period. f. Stop the reaction by heat inactivation. g. Add 5'-Nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine. h. Separate the product ([³H]-adenosine) from the unreacted substrate ([³H]-cAMP) using an anion-exchange resin. i. Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

GPR109A Receptor Activation Assay (cAMP Accumulation Assay)

This cell-based assay measures the functional consequence of GPR109A receptor activation, which is the inhibition of cAMP production.

Objective: To determine the potency of a test compound in activating the GPR109A receptor.

Methodology:

  • Reagents and Materials: A cell line stably expressing the human GPR109A receptor (e.g., HEK293 cells), cell culture medium, forskolin (B1673556) (an adenylyl cyclase activator), lysis buffer, and a cAMP assay kit (e.g., ELISA-based).

  • Procedure: a. Seed the GPR109A-expressing cells in multi-well plates. b. Pre-incubate the cells with various concentrations of the test compound (e.g., Nicotinic Acid). c. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. d. Terminate the reaction and lyse the cells. e. Quantify the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.[12][13]

  • Data Analysis: Calculate the percentage of inhibition of forskolin-induced cAMP accumulation for each concentration of the test compound. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Inhibition of Lipolysis

Caption: GPR109A signaling pathway activated by Nicotinic Acid.

PDE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of Etofylline add_reagents Add reagents and Etofylline to microplate prep_compound->add_reagents prep_reagents Prepare assay reagents (PDE enzyme, [3H]-cAMP) prep_reagents->add_reagents incubate Incubate at 30°C add_reagents->incubate stop_reaction Stop reaction incubate->stop_reaction convert_product Convert [3H]-AMP to [3H]-adenosine stop_reaction->convert_product separate Separate product from substrate with resin convert_product->separate measure Measure radioactivity separate->measure calculate Calculate % inhibition measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Experimental workflow for an in vitro PDE inhibition assay.

Discussion and Future Directions

This guide consolidates the available pharmacological and pharmacokinetic data for this compound and its parent compounds. While etofylline and nicotinic acid are well-characterized, there is a notable dearth of scientific literature and quantitative data pertaining specifically to this compound. Its designation as a vasodilator suggests a potential therapeutic application in peripheral vascular diseases.

The primary challenge for the research community is the lack of fundamental data for this compound. To fully understand its therapeutic potential, future research should prioritize:

  • In-depth Pharmacological Profiling: Comprehensive studies are needed to determine the binding affinities and functional activities of this compound at phosphodiesterases, adenosine receptors, and the GPR109A receptor. This will elucidate whether the compound acts as a prodrug that releases its parent compounds or if it possesses its own unique pharmacological profile.

  • Pharmacokinetic Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential. The lack of this data is a significant gap in its developmental profile.

  • Head-to-Head Preclinical and Clinical Studies: Rigorous, controlled studies directly comparing the efficacy and safety of this compound with etofylline and nicotinic acid, both individually and in combination, are necessary to establish its therapeutic value.

By addressing these knowledge gaps, the scientific and medical communities can better ascertain the clinical utility of this compound and its potential advantages, if any, over its well-established parent compounds.

References

Comparative Guide to the Purinergic Receptor Cross-Reactivity of Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Etofylline nicotinate (B505614) with various purinergic receptors. Etofylline nicotinate is a derivative of theophylline (B1681296), a well-known xanthine (B1682287) derivative.[1][2] While direct experimental data on the comprehensive purinergic receptor interaction profile of this compound is notably absent in publicly available scientific literature, its structural similarity to theophylline allows for inferred activity, particularly at adenosine (B11128) receptor subtypes. Theophylline is recognized as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[3]

This guide summarizes the available quantitative data for theophylline as a proxy for understanding the potential cross-reactivity of this compound and highlights the current data gap for this compound itself. This information is critical for researchers engaged in drug discovery and development involving purinergic signaling pathways.

Adenosine Receptor Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to a wide range of physiological processes. There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[3]

cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Caption: Adenosine Receptor Signaling Pathways.

Comparative Binding Affinity Data

Due to the lack of direct experimental data for this compound, the following table summarizes the binding affinities (Ki) of its parent compound, theophylline, for the four human adenosine receptor subtypes. This data provides a reasonable estimation of the likely cross-reactivity profile of this compound. It is important to note that the affinity of theophylline for A3 receptors is generally low.[4]

CompoundReceptor SubtypeBinding Affinity (Ki)
This compound A1, A2A, A2B, A3No data available
Theophylline A13.8 µM[5]
A2A~14.2 µM (IC50)[6]
A2B~24.0 µM (IC50)[6]
A3Low affinity[4]

Note: Ki values represent the dissociation constant for an inhibitor, with lower values indicating higher binding affinity. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological function.

P2 Purinergic Receptors (P2X and P2Y)

There is no significant evidence in the reviewed literature to suggest that theophylline or its derivatives, such as this compound, have notable cross-reactivity with P2X or P2Y purinergic receptors. These receptors are primarily activated by nucleotides like ATP and ADP.[7][8] The primary pharmacological action of xanthine derivatives is focused on adenosine receptors and phosphodiesterases.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the cross-reactivity of a compound like this compound with purinergic receptors.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype (A1, A2A, A2B, or A3).

Materials:

  • Membrane preparations from cells recombinantly expressing the human adenosine receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).[9]

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Scintillation cocktail and a scintillation counter.

Workflow Diagram:

prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate (Reagents mixed in 96-well plate) prep->incubate filter Rapid Vacuum Filtration (Separates bound from unbound radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash detect Scintillation Counting (Measure radioactivity) wash->detect analyze Data Analysis (Calculate IC50 and Ki) detect->analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound. Dilute the cell membrane preparation and the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control. Incubate at room temperature for 60-120 minutes to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

cAMP Functional Assay

This assay measures the functional effect of a compound on receptor activation by quantifying the intracellular levels of the second messenger, cyclic AMP (cAMP).

Objective: To determine if a test compound acts as an agonist or antagonist at a specific adenosine receptor subtype and to determine its potency (EC50 or IC50).

Materials:

  • Whole cells recombinantly expressing the human adenosine receptor subtype of interest.

  • Test compound (e.g., this compound).

  • Reference agonist (e.g., NECA).

  • Forskolin (used to stimulate adenylyl cyclase in assays for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[11]

  • Cell culture medium and appropriate buffers.

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the cells and incubate for a specified time.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known reference agonist.[11] For A1/A3 receptors (Gi-coupled), cells are typically co-stimulated with forskolin.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.[12][13][14]

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 value.

Conclusion

The available evidence strongly suggests that this compound, as a theophylline derivative, is likely to act as a non-selective antagonist at adenosine A1, A2A, and A2B receptors with micromolar affinity, and with low affinity for the A3 receptor. There is currently no data to support any significant cross-reactivity with P2X or P2Y purinergic receptors. For definitive characterization, it is imperative that direct experimental studies, such as radioligand binding assays and functional cAMP assays, are conducted on this compound across the full panel of purinergic receptors. The protocols and comparative data provided in this guide offer a framework for conducting such investigations and for interpreting the potential pharmacological profile of this compound.

References

A Comparative Guide to Validating the Anti-inflammatory Effects of Etofylline Nicotinate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anti-inflammatory effects of Etofylline nicotinate (B505614). Due to the limited availability of direct experimental data on Etofylline nicotinate, this document establishes a comparative analysis with structurally related xanthine (B1682287) derivatives—Theophylline (B1681296), Doxofylline, and Pentoxifylline—and the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac (B195802). The methodologies and data presented herein offer a robust template for the evaluation of this compound's anti-inflammatory potential.

Comparative Anti-inflammatory Activity of Xanthine Derivatives and Standard NSAID

The anti-inflammatory efficacy of therapeutic compounds can be quantified by their ability to inhibit the production of key pro-inflammatory mediators. The following tables summarize the in vitro inhibitory effects of comparator compounds on crucial inflammatory markers.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are pivotal in the inflammatory cascade. The inhibition of these cytokines is a key indicator of anti-inflammatory activity.

CompoundExperimental ModelStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
Theophylline Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)10 µg/mL24%-23%[1]
Human PBMCsLPS50 µg/mL41%-30%[1]
Human PBMCs- (spontaneous)15 µg/dLSlight Inhibition--[2]
Pentoxifylline Human PBMCsLPS25 µg/mL~50%No significant modification-[3]
Human PBMCs-Ingestion of 5x400mgReduced releaseReduced releaseReduced release[4]
Doxofylline Murine Model (in vivo)LPS1 mg/kgSignificant InhibitionSignificant Inhibition-[5]
Diclofenac ------Data not available

Note: Data for Doxofylline is from an in vivo model but suggests a strong inhibitory effect on TNF-α and IL-6. Direct in vitro comparative data is limited.

Inhibition of Pro-inflammatory Enzymes

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. Their inhibition is a primary mechanism for many anti-inflammatory drugs.

CompoundAssay TypeIC₅₀ (COX-2)IC₅₀ (5-LOX)Reference
Celecoxib (Standard COX-2 Inhibitor) Enzyme Inhibition Assay--[6]
Zileuton (Standard 5-LOX Inhibitor) Enzyme Inhibition Assay--[7]
Diclofenac Enzyme Inhibition Assay--[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline standard in vitro assays for assessing anti-inflammatory activity.

Cell Culture and Stimulation
  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) are a standard model for studying inflammatory responses. They can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, macrophage-like cell lines such as RAW 264.7 can be used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Stimulation: To induce an inflammatory response, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours. The test compound (this compound) and comparators are added to the cell cultures one hour prior to LPS stimulation.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • After cell stimulation, the culture supernatants are collected.

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available ELISA kits, following the manufacturer's instructions.

    • The absorbance is read at 450 nm using a microplate reader.

    • The percentage of cytokine inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the LPS-stimulated group without treatment, and A_sample is the absorbance of the treated group.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of COX-2 and 5-LOX.

  • Procedure (General):

    • Commercially available COX-2 and 5-LOX inhibitor screening assay kits are commonly used.

    • The test compound is incubated with the respective enzyme and its substrate (arachidonic acid).

    • The product of the enzymatic reaction is then measured, often through a colorimetric or fluorometric method.

    • The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the test compound.

    • The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated.

Visualizing the Inflammatory Pathway and Experimental Workflow

To better understand the mechanisms of action and experimental design, the following diagrams illustrate the key signaling pathways and workflows.

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Mediators cluster_3 Xanthine Derivative Intervention LPS LPS Macrophage Macrophage / Monocyte LPS->Macrophage binds to TLR4 NFkB NF-κB Activation Macrophage->NFkB COX2_LOX5 COX-2 / 5-LOX Upregulation NFkB->COX2_LOX5 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription Prostaglandins Prostaglandins COX2_LOX5->Prostaglandins Leukotrienes Leukotrienes COX2_LOX5->Leukotrienes Etofylline This compound (and other Xanthines) Etofylline->NFkB Inhibits Etofylline->COX2_LOX5 Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of intervention by xanthine derivatives.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis start Isolate PBMCs or Culture RAW 264.7 cells pretreat Pre-treat with this compound or Comparator Drug (1 hr) start->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA collect->elisa data Calculate % Inhibition elisa->data

Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects on cytokine production.

Conclusion

This guide provides a foundational framework for the in vitro validation of the anti-inflammatory effects of this compound. By employing standardized assays and comparing its performance against related xanthine derivatives and a standard NSAID, researchers can systematically evaluate its potential as an anti-inflammatory agent. The provided protocols and data tables serve as a benchmark for these future investigations. Further research is warranted to generate specific data for this compound and to fully elucidate its mechanisms of action.

References

Comparative In Vitro Analysis: Etofylline Nicotinate and Theophylline Combination vs. Theophylline Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Theophylline (B1681296) and Etofylline (B1671713) Nicotinate (B505614)

Theophylline is a well-established methylxanthine drug used in the treatment of respiratory diseases, primarily for its bronchodilatory and anti-inflammatory effects. Its mechanisms of action are complex and not fully elucidated, but they are known to involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.

Etofylline is a derivative of theophylline, and etofylline nicotinate is a salt that combines etofylline with nicotinic acid. This formulation is intended to leverage the effects of both the xanthine (B1682287) derivative and the nicotinic acid moiety. In vitro, etofylline also exhibits phosphodiesterase inhibitory activity. The nicotinic acid component may contribute to vasodilation and other metabolic effects, though its role in the context of respiratory disease treatment at a cellular level is less defined.

Comparative Mechanistic Overview

The primary in vitro mechanism for both theophylline and etofylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation. Additionally, increased cAMP can suppress the release of inflammatory mediators from various immune cells.

A second key mechanism is the blockade of cell surface adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline and its derivatives can prevent this effect.

The theoretical basis for combining this compound with theophylline would be to achieve a potentially synergistic or additive effect on PDE inhibition or to leverage other properties of the components.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G-Protein Coupled Receptor G-Protein Coupled Receptor Adenylate Cyclase Adenylate Cyclase G-Protein Coupled Receptor->Adenylate Cyclase Activates Adenosine Receptor Adenosine Receptor Adenosine Adenosine Adenosine->Adenosine Receptor Activates Theophylline/Etofylline Theophylline/Etofylline Theophylline/Etofylline->Adenosine Receptor Blocks PDE Phosphodiesterase (PDE) Theophylline/Etofylline->PDE Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades cAMP to Cellular Response Cellular Response PKA->Cellular Response Leads to Bronchodilation Bronchodilation Cellular Response->Bronchodilation Anti-inflammation Anti-inflammation Cellular Response->Anti-inflammation

Caption: Theophylline/Etofylline Signaling Pathway.

Quantitative Data from In Vitro Studies

As direct comparative studies for the combination are unavailable, the following table presents hypothetical data based on known properties of xanthine derivatives to illustrate how results would be presented. The values are for exemplary purposes only and do not represent actual experimental outcomes.

Parameter Theophylline Monotherapy This compound Monotherapy Combination Therapy
PDE Inhibition (IC50, µM) 150200120
cAMP Level (fold change) 2.52.03.5
Cell Viability (at 1mM, %) 85%90%80%
Apoptosis Rate (%) 10%8%15%

Experimental Protocols

To conduct a direct in vitro comparison, a series of standardized assays would be required. Below are detailed methodologies for key experiments.

Cell Culture

Human airway smooth muscle (HASM) cells or a relevant lung epithelial cell line (e.g., A549) would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Phosphodiesterase (PDE) Activity Assay

The inhibitory effect on PDE activity would be measured using a commercially available PDE activity assay kit.

  • Principle: The assay measures the conversion of cAMP to AMP by PDE.

  • Procedure:

    • Cell lysates are prepared from HASM cells.

    • Lysates are incubated with various concentrations of theophylline, this compound, or the combination.

    • cAMP is added as a substrate.

    • After incubation, a reagent is added that stops the PDE reaction and facilitates the detection of the remaining cAMP or the produced AMP, often via a colorimetric or fluorescent readout.

    • The IC50 value (the concentration of inhibitor required to reduce PDE activity by 50%) is calculated.

Intracellular cAMP Measurement

Intracellular cAMP levels would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: This is a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody sites.

  • Procedure:

    • HASM cells are seeded in 96-well plates and treated with the test compounds for a specified time.

    • Cells are lysed, and the lysates are used in the ELISA according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and cAMP concentrations are determined by comparison with a standard curve.

Cell Viability and Cytotoxicity Assay

The effect of the compounds on cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of drug concentrations for 24-48 hours.

    • MTT solution is added to each well, and the plates are incubated for 2-4 hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Drug Preparation Drug Preparation Drug Incubation Drug Incubation Drug Preparation->Drug Incubation Cell Seeding->Drug Incubation PDE Assay PDE Assay Drug Incubation->PDE Assay cAMP ELISA cAMP ELISA Drug Incubation->cAMP ELISA MTT Assay MTT Assay Drug Incubation->MTT Assay Data Collection Data Collection PDE Assay->Data Collection cAMP ELISA->Data Collection MTT Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Proposed Experimental Workflow.

Conclusion and Future Directions

While theophylline and etofylline share a common mechanistic backbone as xanthine derivatives, the potential for a synergistic or enhanced effect when combined remains to be rigorously tested in vitro. The nicotinic acid component of this compound adds another layer of complexity that warrants investigation at the cellular level.

Future research should focus on direct, head-to-head in vitro comparisons using the protocols outlined above. Such studies would be invaluable for elucidating any potential advantages of the combination therapy over theophylline monotherapy, providing a scientific rationale for its clinical use, and informing drug development professionals. Key areas to investigate would include the effects on a wider range of inflammatory markers, gene expression profiling, and the impact on different cell types involved in respiratory diseases.

A Comparative In Vitro Safety and Toxicity Profile: Etofylline Nicotinate vs. Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro safety and toxicity profiles of Etofylline (B1671713) nicotinate (B505614) and its parent compound, theophylline (B1681296). Theophylline, a widely used bronchodilator, has a well-documented but narrow therapeutic window, with toxicity being a significant clinical concern[1][2]. Etofylline nicotinate, a derivative of etofylline and nicotinic acid, is primarily used as a vasodilator[3][4]. While extensive in vitro safety and toxicity data for theophylline are available, there is a notable lack of publicly accessible in vitro studies specifically investigating the cytotoxicity and genotoxicity of this compound.

This comparison, therefore, synthesizes the established in vitro safety profile of theophylline and discusses the anticipated profile of this compound based on its chemical structure and the known properties of its constituent parts. All quantitative data for theophylline is presented in structured tables, and detailed methodologies for key in vitro safety and toxicity assays are provided to facilitate further research.

I. Comparative Analysis of In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Theophylline

Cell LineAssay TypeEndpointIC50 (µM)Reference
A549 (Lung Carcinoma)CCK8Cell Viability>100[5]
MCF-7 (Breast Cancer)CCK8Cell Viability>100[5]

Note: The available data for theophylline's cytotoxicity in these specific cancer cell lines show an IC50 greater than 100 µM, suggesting low cytotoxic potential under these experimental conditions. It is crucial to note that cytotoxicity can be highly cell-line and assay dependent.

II. Comparative Analysis of In Vitro Genotoxicity

There is a lack of specific in vitro genotoxicity studies for this compound. The genotoxicity of theophylline has been investigated in several studies, with mixed results.

Table 2: In Vitro Genotoxicity Profile of Theophylline

Assay TypeCell Line/OrganismMetabolic Activation (S9)ResultReference
Chromosomal AberrationCultured Mammalian CellsNot specifiedPositive[6]

It is important to note that other studies have suggested that theophylline is not genotoxic[7]. The positive result in the chromosomal aberration assay warrants further investigation to understand the specific conditions under which this effect is observed.

III. Mechanistic Insights into Toxicity

Theophylline

The toxicity of theophylline is primarily attributed to two main mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While this is the basis of its therapeutic effect (bronchodilation), excessive PDE inhibition can lead to toxic effects[8][9][10].

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1 and A2). This antagonism contributes to its stimulant effects on the central nervous and cardiovascular systems, which can become toxic at high concentrations[8][9][11].

Theophylline_Toxicity_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor Antagonism cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Leads to Cellular_Effects Toxic Cellular Effects (e.g., Cardiac, Neurological) Adenosine_Receptor->Cellular_Effects Contributes to cAMP_cGMP->Cellular_Effects MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Genotoxicity_Assay_Overview cluster_0 Genotoxicity Testing Ames_Test Ames Test (Bacterial Reverse Mutation) Chromosomal_Aberration Chromosomal Aberration Test (Mammalian Cells) Micronucleus_Test Micronucleus Test (Mammalian Cells) Test_Compound Test Compound (this compound or Theophylline) Test_Compound->Ames_Test Test_Compound->Chromosomal_Aberration Test_Compound->Micronucleus_Test

References

A Comparative In Vitro Efficacy Analysis: Etofylline Nicotinate versus Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the non-selective phosphodiesterase (PDE) inhibitor, Etofylline nicotinate, and selective PDE4 inhibitors. Due to the limited availability of direct quantitative data for this compound's PDE isoform-specific inhibition, this guide utilizes data from structurally related non-selective xanthine (B1682287) derivatives—Theophylline and Pentoxifylline (B538998)—as surrogates to facilitate a comparative analysis. This approach allows for a quantitative estimation of its efficacy profile against that of highly selective PDE4 inhibitors like Roflumilast and Cilomilast.

Executive Summary

Selective PDE4 inhibitors demonstrate significantly higher potency and selectivity for the PDE4 enzyme compared to non-selective xanthine derivatives. This targeted approach translates to more potent anti-inflammatory effects in vitro, as evidenced by the inhibition of TNF-α release at nanomolar concentrations. In contrast, non-selective inhibitors require much higher concentrations to achieve similar effects, which may lead to a broader range of off-target activities. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to aid researchers in their evaluation of these compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro inhibitory potency of this compound's surrogates and selective PDE4 inhibitors against various PDE isoforms and their downstream anti-inflammatory effects.

Table 1: Comparative PDE Isoform Inhibitory Potency (IC50)

CompoundTypePDE1 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)Data Source
Theophylline (Surrogate for this compound)Non-selective Xanthine>100>100~100-1000>100[1][2]
Pentoxifylline (Surrogate for this compound)Non-selective Xanthine~10015.8917.7[3][4]
RoflumilastSelective PDE4 Inhibitor>10>100.0008>10[5]
CilomilastSelective PDE4 Inhibitor>100>100.120>100[5]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Table 2: Comparative Anti-Inflammatory Efficacy (TNF-α Inhibition)

CompoundCell TypeStimulantIC50 (nM)Data Source
Theophylline (Surrogate for this compound)PBMCsLPS>100,000[6]
RoflumilastPBMCsLPS3.8[5]
CilomilastPBMCsLPS100[5]

This table highlights the concentration-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).

Signaling Pathways and Mechanisms of Action

The inhibition of phosphodiesterases, particularly PDE4, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and mediators, ultimately leading to a reduction in the inflammatory response.

cluster_membrane cluster_cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Inhibits Etofylline This compound (Non-selective) Etofylline->PDE4 Inhibits (Non-selectively) SelectivePDE4i Selective PDE4 Inhibitors SelectivePDE4i->PDE4 Inhibits (Selectively)

Figure 1. Simplified signaling pathway of PDE4 inhibition.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of results.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE enzymes.

cluster_prep cluster_assay cluster_detection A Prepare serial dilutions of test compounds D Add test compounds to 384-well plate A->D B Prepare recombinant PDE enzyme solution E Add PDE enzyme to wells B->E C Prepare fluorescently labeled cAMP/cGMP substrate G Initiate reaction by adding substrate C->G D->E F Incubate to allow inhibitor-enzyme binding E->F F->G H Incubate to allow substrate hydrolysis G->H I Stop reaction and add binding agent H->I J Read fluorescence polarization I->J K Calculate percent inhibition J->K L Determine IC50 from dose-response curve K->L

Figure 2. Workflow for a PDE inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute test compounds (this compound, Roflumilast, etc.) in an appropriate assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human PDE isoenzymes (e.g., PDE4B, PDE4D) and a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Assay Plate Setup: Add the diluted compounds to a 384-well microplate.

  • Enzyme Addition: Add the PDE enzyme solution to each well.

  • Incubation: Incubate the plate to allow for binding between the inhibitors and the enzymes.

  • Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate to allow for the hydrolysis of the substrate by the PDE enzyme.

  • Reaction Termination: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product.

  • Detection: Measure the fluorescence polarization using a suitable plate reader. An increase in polarization corresponds to a decrease in enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular cAMP Measurement Assay

This assay quantifies the ability of PDE inhibitors to increase intracellular cAMP levels in response to a stimulus.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or primary inflammatory cells) in 96-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds.

  • Cell Stimulation: Stimulate the cells with an agent that induces cAMP production (e.g., forskolin (B1673556) or a specific GPCR agonist).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaLISA).

  • Data Analysis: Generate dose-response curves and determine the EC50 values for each compound.

TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the anti-inflammatory effect of the compounds by quantifying the inhibition of TNF-α secretion from immune cells.

cluster_prep cluster_assay cluster_detection A Isolate PBMCs from whole blood B Culture PBMCs in 96-well plates A->B D Pre-treat PBMCs with test compounds B->D C Prepare serial dilutions of test compounds C->D E Stimulate cells with LPS D->E F Incubate to allow cytokine release E->F G Collect cell culture supernatants F->G H Quantify TNF-α levels using ELISA G->H I Calculate percent inhibition H->I J Determine IC50 from dose-response curve I->J

Figure 3. Workflow for a TNF-α release assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.

  • Cell Plating: Plate the isolated PBMCs in 96-well culture plates.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for a specified period.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate the plates to allow for the release of TNF-α into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 values.

Conclusion

The in vitro data strongly suggest that selective PDE4 inhibitors offer a more potent and targeted approach to modulating inflammatory responses compared to non-selective xanthine derivatives like this compound. The significantly lower IC50 values of Roflumilast and Cilomilast for PDE4 and subsequent TNF-α inhibition highlight their potential for greater therapeutic efficacy with a reduced likelihood of off-target effects. While this compound, as a non-selective inhibitor, may have broader physiological effects, its lower potency in anti-inflammatory assays necessitates higher concentrations, which could contribute to a less favorable side-effect profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare the in vitro efficacy of these and other PDE inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Etofylline Nicotinate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Etofylline Nicotinate, a vasodilator compound.

A crucial factor in determining the disposal procedure for this compound is its classification as a nicotine (B1678760) salt. The U.S. Environmental Protection Agency (EPA) regulates nicotine and its salts as P075 acute hazardous waste.[1][2] This classification applies to discarded commercial chemical products where nicotine or its salt is the sole active ingredient.[3] While there are exemptions for FDA-approved over-the-counter nicotine replacement therapies like patches and gum, these do not apply to research chemicals or prescription pharmaceuticals.[4][5][6][7] Therefore, it is imperative to manage this compound as a hazardous waste to ensure safety and compliance.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed to guide laboratory personnel in the proper disposal of this compound. This procedure assumes the material is a pure or concentrated form used in a research or development setting.

1. Waste Identification and Classification:

  • Classify: Treat all unused, expired, or contaminated this compound as a P075 acute hazardous waste.

  • Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste.

2. Personal Protective Equipment (PPE):

  • Prior to handling, ensure appropriate PPE is worn, including:

    • Safety goggles or face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • Laboratory coat

3. Containment and Labeling:

  • Primary Container: Place the this compound waste in a designated, leak-proof, and sealable container compatible with the chemical.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The EPA hazardous waste code: "P075"

    • An indication of the hazards (e.g., "Toxic")

    • The accumulation start date

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Disposal:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.

  • Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[3][4]

  • Documentation: Retain all documentation related to the hazardous waste disposal, including manifests, as required by institutional and regulatory policies.

Important Note: Under no circumstances should this compound be disposed of down the drain. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[4][5][8]

Quantitative Data and Regulatory Summary

For quick reference, the following table summarizes key quantitative and regulatory information pertinent to the disposal of this compound.

ParameterValue / RegulationSource
EPA Hazardous Waste Code P075[1][2][3]
Hazard Classification Acute Hazardous Waste[1]
Primary Hazard (Etofylline) Harmful if swallowed
Disposal Method Incineration at a permitted facility[3][4]
Prohibited Disposal Method Disposal down the drain (sewering)[4][5][8]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[3]

Decision Pathway for this compound Disposal

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated is_pure Is the waste pure, expired, or contaminated this compound? start->is_pure classify_hazardous Classify as P075 Acute Hazardous Waste is_pure->classify_hazardous Yes not_pure Is it a dilute solution or mixture? is_pure->not_pure No package_label Package in a sealed, labeled container: - 'Hazardous Waste' - 'this compound' - 'P075' - 'Toxic' classify_hazardous->package_label store Store in a designated hazardous waste accumulation area package_label->store contact_ehs Contact Institutional EHS for disposal store->contact_ehs incinerate Dispose via a licensed hazardous waste facility (incineration) contact_ehs->incinerate end Disposal Complete incinerate->end consult_ehs Consult Institutional EHS for specific guidance on disposal of dilute solutions or mixtures not_pure->consult_ehs Yes consult_ehs->contact_ehs

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's environmental health and safety department and refer to local and federal regulations for the most current and specific guidance.

References

Essential Safety and Logistical Information for Handling Etofylline Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Etofylline nicotinate (B505614) in a laboratory setting. The following procedures are based on best practices for handling pharmaceutical compounds with limited occupational exposure data and information derived from related substances, such as Theophylline and Nicotinic acid.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling Etofylline nicotinate. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications and Remarks
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated gloves. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn. The first pair should be worn under the gown cuff and the second pair over the cuff.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldSafety glasses with side shields are not sufficient. Goggles are required to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
Body Protection Disposable, Low-Permeability GownThe gown must be long-sleeved with tight-fitting elastic or knit cuffs and should close in the back. In the absence of specific permeation data for this compound, it is recommended to change the gown every 2-3 hours or immediately if contaminated.
Respiratory Protection N95 Respirator or HigherA fit-tested N95 respirator is mandatory when handling the solid (powder) form of this compound to prevent inhalation of airborne particles.[1] All handling of the powder should be performed within a certified chemical fume hood or other ventilated enclosure.
Foot Protection Closed-toe Shoes and Shoe CoversWear closed-toe shoes at all times in the laboratory. Two pairs of shoe covers should be worn when handling hazardous drugs and must be removed before exiting the designated handling area.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

2. Preparation and Weighing (Solid Form):

  • Engineering Controls: All manipulations involving the solid form of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing Procedure:

    • Use a dedicated and calibrated analytical balance inside the fume hood.

    • Handle the powder carefully to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the powder.

    • Close the container tightly immediately after use.

3. Solution Preparation:

  • Slowly add the solvent to the solid this compound to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

  • If sonication is required, ensure the container is properly sealed.

4. Handling of Solutions:

  • All procedures involving solutions of this compound should be performed with the same level of PPE as for the solid form to protect against splashes and skin contact.

  • Work within a chemical fume hood when handling volatile solvents.

5. Spill Management:

  • Solid Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

    • Carefully scoop the material into a clearly labeled, sealed container for hazardous waste.

  • Liquid Spill:

    • Contain the spill using absorbent pads or granules.

    • Absorb the liquid and place the contaminated materials into a sealed container for hazardous waste.

    • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse with water.

6. Decontamination and Cleaning:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Use a suitable cleaning agent and follow with a thorough water rinse.

  • Dispose of all cleaning materials as hazardous waste.

III. Disposal Plan

All waste generated from the handling of this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Label waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Final Disposal:

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing the integration of safety measures at each step.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures Receive Receive and Inspect Store Secure Storage Receive->Store PrepArea Prepare Handling Area (Fume Hood) Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Exposure Personal Exposure DonPPE->Exposure If Exposure Occurs PrepareSol Prepare Solution Weigh->PrepareSol Spill Spill Occurs Weigh->Spill Experiment Conduct Experiment PrepareSol->Experiment PrepareSol->Spill Decontaminate Decontaminate Equipment and Surfaces Experiment->Decontaminate Experiment->Spill DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteSeg Segregate Waste DoffPPE->WasteSeg Dispose Dispose of Hazardous Waste WasteSeg->Dispose SpillSolid Solid Spill Protocol Spill->SpillSolid If Solid SpillLiquid Liquid Spill Protocol Spill->SpillLiquid If Liquid SpillSolid->Decontaminate SpillLiquid->Decontaminate FirstAid Administer First Aid Exposure->FirstAid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofylline nicotinate
Reactant of Route 2
Reactant of Route 2
Etofylline nicotinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.